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Resveratrodehyde C

Cat. No.: B15361076
M. Wt: 256.25 g/mol
InChI Key: WZMWXKORXPKGKP-DAFODLJHSA-N
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Description

Resveratrodehyde C is a stilbenoid.
This compound is a natural product found in Alternaria with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O4 B15361076 Resveratrodehyde C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2,4-dihydroxy-6-[(E)-2-(4-hydroxyphenyl)ethenyl]benzaldehyde

InChI

InChI=1S/C15H12O4/c16-9-14-11(7-13(18)8-15(14)19)4-1-10-2-5-12(17)6-3-10/h1-9,17-19H/b4-1+

InChI Key

WZMWXKORXPKGKP-DAFODLJHSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=C(C(=CC(=C2)O)O)C=O)O

Canonical SMILES

C1=CC(=CC=C1C=CC2=C(C(=CC(=C2)O)O)C=O)O

Origin of Product

United States

Foundational & Exploratory

isolation of "Resveratrodehyde C" from natural sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the isolation and purification of Resveratrodehyde C, a novel resveratrol derivative, from its natural source. The methodologies and data presented are compiled from peer-reviewed scientific literature, offering a comprehensive resource for researchers interested in this compound.

Introduction to this compound

This compound is a resveratrol derivative that has been isolated from the mangrove endophytic fungus Alternaria sp., obtained from the root of the mangrove plant Myoporum bontioides[1]. It is one of three new resveratrol derivatives, designated resveratrodehydes A–C, identified from this fungal strain[1]. Preliminary studies have shown that these compounds exhibit broad-spectrum inhibitory activities against several human cancer cell lines, making them of interest for further investigation in drug development[1].

Natural Source and Fermentation

The primary documented source of this compound is the endophytic fungus Alternaria sp. (collection No. R6), isolated from the root of the mangrove plant Myoporum bontioides[1]. The production of this compound is achieved through the cultivation of this fungal strain.

Fermentation Protocol:

The fungus is cultured in a suitable liquid medium. The total culture volume for the described isolation was 150 liters[1]. This large-scale fermentation is necessary to obtain sufficient quantities of the secondary metabolites for isolation and characterization.

Extraction and Purification

The isolation of this compound from the fungal culture involves a multi-step process of extraction and chromatographic separation.

Extraction

The fungal culture (150 L) was first filtered to separate the mycelia from the culture filtrate. The filtrate was then concentrated under vacuum at a temperature below 50 °C to a volume of 5 liters[1]. This concentrated filtrate was subsequently subjected to liquid-liquid extraction with an equal volume of ethyl acetate, repeated five times[1]. The resulting combined ethyl acetate extract yielded 56.6 g of crude extract[1].

Chromatographic Purification

The crude ethyl acetate extract was then subjected to a series of column chromatography steps to isolate the individual compounds.

  • Initial Silica Gel Column Chromatography: The 56.6 g of crude extract was fractionated on a silica gel column using a petroleum ether–ethyl acetate solvent system with increasing polarity (90:10, 80:20, 70:30, 50:50, and 0:100) to yield five primary fractions[1].

  • Further Fractionation: Fraction 4 (8.7 g) was further purified by silica gel column chromatography, eluting with a gradient of petroleum ether–ethyl acetate (from 100:0 to 50:50)[1]. This step is crucial for the separation of compounds with similar polarities.

The specific details of the subsequent purification steps leading to the isolation of pure this compound are not explicitly detailed in the primary source, but would typically involve further chromatographic techniques such as Sephadex LH-20 chromatography and/or preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

Physicochemical and Spectroscopic Data

The characterization of this compound involves the determination of its physical properties and the analysis of its spectroscopic data.

PropertyValueReference
Appearance Yellow powder[1]
Melting Point 222 °C–224 °C[1]
Molecular Formula C₁₅H₁₂O₄[1]
HRESIMS (m/z) 255.0664 [M − H]⁻ (calculated for C₁₅H₁₁O₄, 255.0663)[1]
Infrared (IR) νₘₐₓ (cm⁻¹) 3287, 2822, 2707, 1635, 1595, 1303, 1248, 1157, 937, 812[1]
¹H and ¹³C NMR Data See Table 2 in the source publication for detailed assignments.[1]

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound from the Alternaria sp. culture.

Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification Fungus Alternaria sp. (R6) Culture Filtration Filtration (150 L) Fungus->Filtration Concentration Concentration (to 5 L) Filtration->Concentration LLE Liquid-Liquid Extraction (Ethyl Acetate) Concentration->LLE CrudeExtract Crude Extract (56.6 g) LLE->CrudeExtract Silica1 Silica Gel Column 1 (Petroleum Ether-EtOAc) CrudeExtract->Silica1 Fraction4 Fraction 4 (8.7 g) Silica1->Fraction4 Silica2 Silica Gel Column 2 (Petroleum Ether-EtOAc Gradient) Fraction4->Silica2 PureCompound This compound Silica2->PureCompound

Isolation workflow for this compound.

Conclusion

The isolation of this compound from the endophytic fungus Alternaria sp. demonstrates the potential of exploring unique ecological niches, such as mangrove ecosystems, for the discovery of novel bioactive natural products. The described methodology, relying on large-scale fermentation followed by a systematic series of extraction and chromatographic separations, provides a solid foundation for obtaining this and related compounds for further biological and pharmacological evaluation. The cytotoxic properties of this compound underscore its potential as a lead compound in the development of new anticancer agents.

References

An In-depth Technical Guide to Resveratrodehyde C: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of Resveratrodehyde C, a recently identified resveratrol derivative. Contrary to initial assessments suggesting the compound was unknown, this compound, along with its analogs Resveratrodehyde A and B, has been isolated from the mangrove endophytic fungus Alternaria sp. R6. This document details the chemical structure, stereochemistry, and biological activities of this compound, supported by spectroscopic data and experimental protocols. All information is presented to facilitate further research and drug development efforts centered on this novel natural product.

Chemical Structure and Stereochemistry

This compound is a stilbenoid, belonging to the same class of compounds as resveratrol. Its structure is characterized by two aromatic rings joined by an ethenyl bridge.

Chemical Structure:

The systematic name for the core structure of these compounds is based on the stilbene backbone. The specific IUPAC names for the resveratrodehydes are not provided in the initial reports, but their structures have been elucidated through extensive spectroscopic analysis. The key structural features differentiating Resveratrodehydes A, B, and C are the substitution patterns on the aromatic rings.

Stereochemistry:

The stereochemistry of the double bond in the ethenyl bridge of the resveratrodehydes is a critical feature. In the case of Resveratrodehydes A, B, and C, the geometry of this double bond has been determined to be trans (or E), similar to the most common and stable isomer of resveratrol. This configuration is crucial for its biological activity and receptor binding.

The following diagram illustrates the structural relationships between Resveratrodehydes A, B, and C.

G Structural Comparison of Resveratrodehydes A, B, and C cluster_A Ring A Substitution cluster_B Ring B Substitution ResA Resveratrodehyde A ResB Resveratrodehyde B ResA->ResB Different substitution on Ring A ResC This compound ResA->ResC Different substitution on Ring A A_ResA 1,3,5-trisubstituted ResA->A_ResA B_Res 1',3',4'-trisubstituted (aldehyde at C-1') ResB->ResC Different substitution on Ring A A_ResB 1,3-disubstituted ResB->A_ResB A_ResC 1,3-disubstituted ResC->A_ResC

Figure 1: Structural relationships of Resveratrodehydes.

Spectroscopic Data

The structures of Resveratrodehydes A, B, and C were elucidated using a combination of mass spectrometry and 1D/2D nuclear magnetic resonance (NMR) spectroscopy. The following table summarizes the reported ¹H and ¹³C NMR data for these compounds.[1]

Position Resveratrodehyde A Resveratrodehyde B This compound
δC δH (J in Hz) δC
2108.96.30 (d, 2.1)108.9
3159.3159.3
4102.66.73 (t, 2.1)102.6
5159.3159.3
6108.96.30 (d, 2.1)108.9
α129.17.08 (d, 16.3)129.1
β126.97.20 (d, 16.3)126.9
1'132.8132.8
2'111.96.95 (d, 8.4)111.9
3'161.9161.9
4'116.8116.8
5'134.17.58 (dd, 8.4, 2.1)134.1
6'109.97.28 (d, 2.1)109.9
CHO197.010.07 (s)197.0

Experimental Protocols

Isolation of Resveratrodehydes

The following protocol outlines the general steps for the isolation of Resveratrodehydes A, B, and C from the mangrove endophytic fungus Alternaria sp. R6.

  • Fungal Culture and Extraction:

    • The fungus Alternaria sp. R6 is cultured in a suitable liquid medium.

    • After a sufficient incubation period, the culture broth and mycelia are separated.

    • The mycelia are extracted with an organic solvent, such as ethyl acetate, to obtain a crude extract.

  • Chromatographic Separation:

    • The crude extract is subjected to repeated column chromatography on silica gel using a gradient of solvents (e.g., petroleum ether-ethyl acetate) to yield several fractions.

    • Fractions containing the compounds of interest are further purified using preparative thin-layer chromatography (pTLC) and/or high-performance liquid chromatography (HPLC) to afford the pure resveratrodehydes.

The workflow for the isolation and characterization is depicted in the following diagram.

G cluster_isolation Isolation cluster_characterization Characterization Culture Fungal Culture (Alternaria sp. R6) Extraction Solvent Extraction Culture->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChrom Silica Gel Column Chromatography CrudeExtract->ColumnChrom Fractions Fractions ColumnChrom->Fractions Purification pTLC / HPLC Fractions->Purification PureCompounds Pure Resveratrodehydes A, B, C Purification->PureCompounds MS Mass Spectrometry (HRESIMS) PureCompounds->MS NMR NMR Spectroscopy (1H, 13C, 2D) PureCompounds->NMR Structure Structure Elucidation MS->Structure NMR->Structure

Figure 2: Experimental workflow for isolation and characterization.
Structure Elucidation

The chemical structures of the isolated compounds are determined using the following spectroscopic techniques:

  • Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of each compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR spectra provide information about the proton and carbon skeletons of the molecules.

    • 2D NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity of atoms within the molecules and to assign the chemical shifts unambiguously.

Biological Activity and Signaling Pathways

Resveratrodehydes A, B, and C have been shown to exhibit broad-spectrum inhibitory activities against three human cancer cell lines.[1] While the specific signaling pathways modulated by this compound have not yet been elucidated, resveratrol and its derivatives are known to interact with numerous cellular targets. One of the key pathways affected by resveratrol is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a critical regulator of inflammation and cell survival.[2][3]

The diagram below illustrates a simplified representation of the NF-κB signaling pathway, which is a potential target for resveratrol and its derivatives.

G Potential Target: NF-κB Signaling Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Gene Gene Transcription (Inflammation, Proliferation) DNA->Gene Initiates Stimuli Inflammatory Stimuli (e.g., TNF-α) Stimuli->IKK Activates Resveratrol Resveratrol / Derivatives (e.g., this compound) Resveratrol->IKK Inhibits

Figure 3: Simplified NF-κB signaling pathway.

Conclusion and Future Directions

The discovery of Resveratrodehydes A, B, and C, including the specifically named this compound, opens new avenues for research into novel anticancer agents derived from natural sources. The preliminary data on their biological activity are promising. Future research should focus on:

  • Total synthesis of these compounds to confirm their structures and to enable the generation of analogs for structure-activity relationship (SAR) studies.

  • In-depth investigation of their mechanism of action, including the identification of specific molecular targets and signaling pathways.

  • Preclinical evaluation of their efficacy and safety in relevant cancer models.

This technical guide provides a foundational understanding of this compound for the scientific community, aiming to stimulate further investigation into its therapeutic potential.

References

Unveiling the Enigma of "Resveratrodehyde C": A Case of Mistaken Identity?

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the physicochemical properties of "Resveratrodehyde C" has yielded no definitive scientific record of a compound bearing this specific name. Extensive searches across prominent chemical databases and the broader scientific literature have failed to identify any published data, including molecular structure, weight, melting point, or biological activity, associated with "this compound."

This suggests that "this compound" may be a novel, yet-to-be-documented compound, a proprietary research chemical not in the public domain, or potentially a misnomer for a related, known substance. Given the query's specificity for a technical audience of researchers and drug development professionals, the absence of any foundational data is conspicuous.

In the interest of providing relevant information, this guide will focus on the well-characterized and closely related compound, Resveratrol . It is imperative to note that the following data pertains to Resveratrol and should not be attributed to the unconfirmed "this compound."

Physicochemical Properties of Resveratrol

The following table summarizes the key physicochemical properties of trans-Resveratrol, the most common and stable isomer.

PropertyValue
Molecular Formula C₁₄H₁₂O₃
Molecular Weight 228.24 g/mol
IUPAC Name (E)-5-(4-hydroxystyryl)benzene-1,3-diol
CAS Number 501-36-0
Melting Point 253-255 °C
Boiling Point Decomposes upon heating
Solubility in Water 0.03 g/L
Solubility in Ethanol 50 g/L
Solubility in DMSO >50 g/L
pKa 8.8, 9.8, 11.1 (for the three hydroxyl groups)

Experimental Protocols for Characterization of Resveratrol Analogs

For researchers encountering a novel stilbenoid potentially misidentified as "this compound," a standard battery of experiments would be necessary for its characterization. The methodologies outlined below are fundamental to establishing the physicochemical profile of a new chemical entity.

1. Structure Elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework. 2D NMR techniques such as COSY, HSQC, and HMBC would be employed to establish connectivity between atoms.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight, allowing for the determination of the molecular formula. Fragmentation patterns can offer clues to the compound's structure.

  • X-ray Crystallography: If a suitable crystal can be grown, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule.

2. Purity and Quantification:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, typically with a C18 column and a water/acetonitrile or water/methanol gradient, is the standard for assessing purity and quantifying the compound. Detection is commonly performed using a UV-Vis detector.

3. Physicochemical Property Determination:

  • Melting Point: Determined using a calibrated melting point apparatus. A sharp melting range is indicative of high purity.

  • Solubility: Assessed by the shake-flask method, where an excess of the compound is agitated in a given solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound is then measured, often by HPLC.

  • pKa Determination: Potentiometric titration or UV-Vis spectrophotometry can be used to determine the acid dissociation constants of ionizable groups.

Potential Signaling Pathways and Experimental Workflows

While no signaling pathways can be described for the unknown "this compound," Resveratrol is known to interact with numerous cellular signaling cascades. A primary and extensively studied target is Sirtuin 1 (SIRT1) , a NAD⁺-dependent deacetylase.

Hypothetical Experimental Workflow for Investigating a Novel Stilbenoid's Effect on the SIRT1 Pathway

The following diagram illustrates a logical workflow to investigate if a novel compound, such as a potential "this compound," modulates the SIRT1 signaling pathway.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays sirt1_assay SIRT1 Activity Assay (Fluorometric) cell_treatment Treat Cells with Compound (e.g., HEK293, HepG2) sirt1_assay->cell_treatment binding_assay Direct Binding Assay (e.g., SPR, MST) binding_assay->cell_treatment western_blot Western Blot for Ac-p53, Ac-PGC-1α cell_treatment->western_blot gene_expression qPCR for SIRT1 Target Genes cell_treatment->gene_expression mitochondrial_biogenesis Mitochondrial Staining (e.g., MitoTracker) cell_treatment->mitochondrial_biogenesis

Caption: A workflow for investigating a new compound's effect on SIRT1 signaling.

SIRT1 Signaling Pathway

The diagram below illustrates the central role of SIRT1 in cellular processes, a likely pathway to investigate for any novel resveratrol analog.

sirt1_pathway cluster_downstream Downstream Effects Resveratrol_Analog Resveratrol Analog ('this compound'?) SIRT1 SIRT1 Resveratrol_Analog->SIRT1 PGC1a PGC-1α (Deacetylation) SIRT1->PGC1a p53 p53 (Deacetylation) SIRT1->p53 NFkB NF-κB (Deacetylation) SIRT1->NFkB Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Apoptosis ↓ Apoptosis p53->Apoptosis Inflammation ↓ Inflammation NFkB->Inflammation

Caption: Simplified SIRT1 signaling pathway, a potential target for resveratrol analogs.

In Vitro Antioxidant Capacity of Resveratrodehyde C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro antioxidant capacity of Resveratrodehyde C, a novel resveratrol derivative isolated from the mangrove endophytic fungus Alternaria sp. R6. This document summarizes the available quantitative data, details the experimental protocols used for its assessment, and proposes a putative signaling pathway for its antioxidant activity.

Core Findings: Quantitative Antioxidant Capacity

This compound has demonstrated moderate antioxidant activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[1][2] The half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined to be 572.68 ± 6.41 µM .[2] For comparison, the well-known antioxidant resveratrol, tested under the same conditions, exhibited an IC50 value of 70.22 ± 0.35 µM .[2]

The following table summarizes the available quantitative data for the DPPH radical scavenging activity of this compound and the positive control, resveratrol.

CompoundDPPH Radical Scavenging Activity (IC50)
This compound 572.68 ± 6.41 µM [2]
Resveratrol70.22 ± 0.35 µM[2]

Note: As of the latest literature review, quantitative data for this compound in other common antioxidant assays such as ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) and FRAP (Ferric Reducing Antioxidant Power) are not available.

Experimental Protocols

The following section details the methodology for the DPPH radical scavenging assay used to determine the antioxidant capacity of this compound.[1]

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it. This reduction is accompanied by a color change from violet to yellow, which is measured spectrophotometrically at 517 nm.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • A stock solution of DPPH in methanol is prepared.

  • Serial dilutions of the test compound (this compound) and the positive control (ascorbic acid) are prepared in methanol.

  • In a 96-well microplate, a specific volume of the DPPH solution is added to each well containing the test compound or the positive control at different concentrations.

  • A blank sample containing only methanol and a control sample containing DPPH solution and methanol (without the test compound) are also prepared.

  • The plate is incubated in the dark at room temperature for a specified period.

  • The absorbance is measured at 517 nm using a microplate reader.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula:

    DPPH radical scavenging activity (%) = [1 − (A1 − A2)/A0] × 100 [1]

    Where:

    • A0 is the absorbance of the control (DPPH solution without the test compound).

    • A1 is the absorbance in the presence of the test compound and DPPH.

    • A2 is the absorbance of the test compound without DPPH.

  • The IC50 value is determined by linear regression analysis of the concentration-response curves plotted for each tested compound.[1]

Experimental Workflow for DPPH Assay

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis DPPH_sol DPPH Solution in Methanol Mixing Mix DPPH with Test Compound/Control in 96-well plate DPPH_sol->Mixing Test_comp Test Compound (this compound) Serial Dilutions Test_comp->Mixing Control Positive Control (Ascorbic Acid) Serial Dilutions Control->Mixing Incubation Incubate in Dark at Room Temperature Mixing->Incubation Absorbance Measure Absorbance at 517 nm Incubation->Absorbance Calculation Calculate % Scavenging Activity Absorbance->Calculation IC50 Determine IC50 Value (Linear Regression) Calculation->IC50

Caption: Workflow for determining antioxidant capacity using the DPPH assay.

Putative Antioxidant Signaling Pathway

While specific studies on the signaling pathways modulated by this compound are not yet available, its structural similarity to resveratrol suggests a potential mechanism of action involving the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway and inhibition of the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.

Nrf2 Pathway Activation: The Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds like resveratrol derivatives, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE). This leads to the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase (GCL).

NF-κB Pathway Inhibition: The NF-κB pathway is a key regulator of inflammation. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This allows NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Resveratrol and its analogs have been shown to inhibit NF-κB activation, thereby reducing the inflammatory response.

Proposed Antioxidant Signaling Pathway of this compound

Antioxidant_Pathway cluster_nrf2 Nrf2 Pathway (Activation) cluster_nfkb NF-κB Pathway (Inhibition) RC_nrf2 This compound Nrf2_Keap1 Nrf2-Keap1 Complex RC_nrf2->Nrf2_Keap1 dissociates Nrf2 Nrf2 Nrf2_Keap1->Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE binds in nucleus Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression (HO-1, NQO1, GCL) ARE->Antioxidant_Genes activates transcription RC_nfkb This compound IKK IKK Complex RC_nfkb->IKK inhibits IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases Inflammatory_Genes Pro-inflammatory Gene Expression NFκB->Inflammatory_Genes activates transcription in nucleus

Caption: Putative antioxidant and anti-inflammatory signaling pathways of this compound.

References

Unraveling the Biosynthesis of Resveratrodehyde C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Resveratrodehyde C, a naturally occurring derivative of resveratrol, presents a unique structural feature in the form of an aldehyde group on its stilbenoid backbone. While the biosynthetic pathway of its precursor, resveratrol, is well-documented, the specific enzymatic steps leading to this compound remain to be fully elucidated. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon existing knowledge of stilbenoid metabolism. It details a proposed enzymatic conversion from resveratrol, supported by analogous biochemical reactions. Furthermore, this document furnishes detailed experimental protocols for the investigation of this pathway, including the heterologous expression of candidate enzymes, in vitro assays, and analytical methodologies for the quantification of the involved metabolites. Quantitative data from the structural elucidation of this compound is presented, and key pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding for researchers in the fields of natural product biosynthesis and drug discovery.

Introduction

Stilbenoids are a class of plant secondary metabolites that have garnered significant attention for their diverse pharmacological activities. Resveratrol, a prominent member of this family, is renowned for its antioxidant, anti-inflammatory, and cardioprotective properties. This compound, a structural analogue of resveratrol, was first isolated from the mangrove endophytic fungus Alternaria sp.[1][2]. Its distinctive feature is an aldehyde moiety, which may contribute to altered biological activity and therapeutic potential. Understanding the biosynthetic origin of this unique stilbenoid is crucial for its potential biotechnological production and for the discovery of novel biocatalysts for synthetic biology applications. This guide delineates a putative biosynthetic pathway for this compound, provides the necessary experimental framework to validate this hypothesis, and presents the foundational data for its characterization.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the well-established phenylpropanoid pathway, which culminates in the formation of resveratrol. The subsequent modification of the resveratrol scaffold is likely responsible for the introduction of the aldehyde group.

Core Resveratrol Biosynthesis

The initial steps of the pathway are conserved and involve the following key enzymes[3][4]:

  • Phenylalanine ammonia-lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

  • Cinnamate-4-hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to produce p-coumaric acid.

  • 4-Coumaroyl-CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.

  • Stilbene synthase (STS): A type III polyketide synthase that catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to yield trans-resveratrol.

Proposed Formylation of a Resveratrol Precursor

The introduction of the aldehyde group to form this compound is proposed to be catalyzed by an oxidative enzyme, most likely a member of the cytochrome P450 monooxygenase (CYP450) superfamily. These enzymes are known to be involved in the metabolism and modification of a wide range of secondary metabolites, including stilbenes[5][6][7].

The proposed enzymatic step is the oxidation of a methyl or hydroxymethyl group on the stilbene ring, or potentially a direct oxidation of an aromatic carbon followed by rearrangement. Given the structure of this compound, it is plausible that a precursor, such as a methylated resveratrol derivative, is first synthesized and then oxidized. Alternatively, a direct formylation of the aromatic ring of resveratrol could occur.

A plausible hypothesis involves the following steps:

  • Hydroxylation of Resveratrol: A CYP450 enzyme could first hydroxylate resveratrol at a specific position on one of the aromatic rings.

  • Oxidation to an Aldehyde: A subsequent oxidation of this newly introduced hydroxyl group, or another existing one, by an oxidoreductase or dehydrogenase would yield the aldehyde functionality of this compound.

The following DOT script visualizes this putative biosynthetic pathway.

This compound Biosynthesis cluster_0 Phenylpropanoid Pathway cluster_1 Stilbenoid Core Synthesis cluster_2 Putative Modification Steps L-Phenylalanine L-Phenylalanine Cinnamic acid Cinnamic acid L-Phenylalanine->Cinnamic acid PAL p-Coumaric acid p-Coumaric acid Cinnamic acid->p-Coumaric acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric acid->p-Coumaroyl-CoA 4CL Resveratrol Resveratrol p-Coumaroyl-CoA->Resveratrol STS + 3x Malonyl-CoA Oxidized Intermediate Oxidized Intermediate Resveratrol->Oxidized Intermediate CYP450 Monooxygenase (Hypothetical) This compound This compound Oxidized Intermediate->this compound Oxidoreductase (Hypothetical) Stilbenoid Biosynthesis Regulation Biotic/Abiotic Stress Biotic/Abiotic Stress Receptor Receptor Biotic/Abiotic Stress->Receptor Signaling Cascade (MAPK, etc.) Signaling Cascade (MAPK, etc.) Receptor->Signaling Cascade (MAPK, etc.) Transcription Factors Transcription Factors Signaling Cascade (MAPK, etc.)->Transcription Factors Stilbenoid Biosynthetic Genes (PAL, C4H, 4CL, STS, CYP450) Stilbenoid Biosynthetic Genes (PAL, C4H, 4CL, STS, CYP450) Transcription Factors->Stilbenoid Biosynthetic Genes (PAL, C4H, 4CL, STS, CYP450) Stilbenoid Production Stilbenoid Production Stilbenoid Biosynthetic Genes (PAL, C4H, 4CL, STS, CYP450)->Stilbenoid Production Enzyme Identification Workflow cluster_0 In Silico Analysis cluster_1 Molecular Biology cluster_2 Biochemical Characterization cluster_3 Analytical Chemistry Genome/Transcriptome of Alternaria sp. Genome/Transcriptome of Alternaria sp. Identify Candidate Genes (CYP450s, Oxidoreductases) Identify Candidate Genes (CYP450s, Oxidoreductases) Genome/Transcriptome of Alternaria sp.->Identify Candidate Genes (CYP450s, Oxidoreductases) Gene Cloning & Vector Construction Gene Cloning & Vector Construction Identify Candidate Genes (CYP450s, Oxidoreductases)->Gene Cloning & Vector Construction Heterologous Expression Heterologous Expression Gene Cloning & Vector Construction->Heterologous Expression Enzyme Purification Enzyme Purification Heterologous Expression->Enzyme Purification In Vitro Enzyme Assays In Vitro Enzyme Assays Enzyme Purification->In Vitro Enzyme Assays Product Detection & Identification (HPLC, LC-MS) Product Detection & Identification (HPLC, LC-MS) In Vitro Enzyme Assays->Product Detection & Identification (HPLC, LC-MS)

References

An In-depth Technical Guide to the Stability and Degradation of Resveratrodehyde C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this document, specific stability and degradation studies on Resveratrodehyde C are not extensively available in public literature. This guide is therefore constructed based on established principles of stability testing for analogous phenolic and stilbenoid compounds, such as resveratrol. The experimental protocols and potential degradation pathways outlined herein are predictive and intended to serve as a comprehensive framework for initiating stability and degradation research on this compound.

Introduction

This compound, a phenolic aldehyde with a stilbenoid backbone, has garnered interest for its potential biological activities. As with any compound intended for pharmaceutical or nutraceutical development, a thorough understanding of its stability and degradation profile is paramount for ensuring safety, efficacy, and appropriate shelf-life. This technical guide provides a detailed overview of the recommended methodologies for conducting comprehensive stability and degradation studies on this compound. The protocols and data presentation are designed to align with regulatory expectations, such as those outlined in the ICH Q1A(R2) guidelines.[1]

Predicted Stability Profile of this compound

Based on the chemical structure of this compound (a phenolic aldehyde) and the known stability of related stilbenoids like resveratrol, it is anticipated to be susceptible to degradation under the following conditions:

  • Light: Stilbenoids are known to undergo photo-isomerization (trans to cis) and photodegradation upon exposure to UV and visible light.[2][3][4][5] The aldehyde functional group may also contribute to photosensitivity.

  • Oxidation: Phenolic compounds are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or metal ions.[6] This can lead to the formation of quinone-type structures or cleavage of the molecule.

  • pH: The phenolic hydroxyl groups can ionize at alkaline pH, potentially increasing susceptibility to oxidation. Both acidic and basic conditions can catalyze hydrolytic degradation, although the core structure is generally stable to hydrolysis.

  • Temperature: Elevated temperatures are expected to accelerate all degradation pathways, including oxidation and isomerization.

Experimental Protocols for Stability and Degradation Studies

To systematically evaluate the stability of this compound, a series of forced degradation studies should be conducted. The goal of these studies is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to identify potential degradation products and establish stability-indicating analytical methods.[1][7][8]

Analytical Methodology

A stability-indicating analytical method is crucial for separating and quantifying this compound from its degradation products.[9] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV-Vis and mass spectrometric (MS) detection is recommended.

Table 1: Proposed HPLC-UV/MS Method for this compound Stability Testing

ParameterRecommended Conditions
Column C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)[10]
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile or Methanol[10]
Gradient Optimized to resolve this compound and all degradation products. A typical starting point could be a linear gradient from 10% to 90% B over 30 minutes.
Flow Rate 0.8 - 1.0 mL/min[10][11]
Column Temperature 25 - 30 °C
Detection UV-Vis Diode Array Detector (DAD) at a wavelength corresponding to the absorbance maximum of this compound (e.g., 320 nm for stilbenes).[10][12] Mass Spectrometry (ESI-MS/MS) for identification of degradation products.
Injection Volume 10 - 20 µL
Forced Degradation Protocols

Forced degradation studies should be performed on a solution of this compound at a known concentration (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile).

Table 2: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionProtocol
Acid Hydrolysis 0.1 M HCl at 60°C for up to 72 hours.[6] Samples should be taken at various time points (e.g., 2, 8, 24, 72 hours) and neutralized before analysis.
Base Hydrolysis 0.1 M NaOH at 60°C for up to 72 hours.[6] Samples should be taken at various time points and neutralized before analysis.
Oxidative Degradation 3% H₂O₂ at room temperature for up to 24 hours.[6] Samples should be taken at various time points.
Thermal Degradation Solid this compound and a solution are to be heated at 80°C for up to 7 days. Samples should be taken at various time points.
Photodegradation A solution of this compound should be exposed to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be kept in the dark.

Data Presentation: Hypothetical Degradation Data

The results of the forced degradation studies should be summarized in a clear and concise table to facilitate comparison.

Table 3: Hypothetical Summary of Forced Degradation Results for this compound

Stress ConditionDuration% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Retention Time)
0.1 M HCl, 60°C72 h< 5%1DP1 (t_R = 8.5 min)
0.1 M NaOH, 60°C24 h15%2DP2 (t_R = 10.2 min), DP3 (t_R = 11.5 min)
3% H₂O₂, RT8 h20%3DP4 (t_R = 9.1 min), DP5 (t_R = 12.3 min), DP6 (t_R = 14.0 min)
80°C (Solid)7 days< 2%0-
80°C (Solution)48 h12%2DP2 (t_R = 10.2 min), DP7 (t_R = 13.1 min)
Photolytic (ICH Q1B)-25%2cis-Resveratrodehyde C (t_R = 15.8 min), DP8 (t_R = 11.9 min)

Visualizations: Workflows and Potential Degradation Pathways

Experimental Workflow

The overall process for conducting stability and degradation studies can be visualized as follows:

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare this compound Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidation Oxidation (3% H2O2, RT) thermal Thermal Stress (80°C) photo Photolytic Stress (ICH Q1B) sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC-DAD/MS Analysis neutralize->hplc quantify Quantify Degradation hplc->quantify identify Identify Degradants quantify->identify pathway Elucidate Degradation Pathway identify->pathway

Caption: Workflow for forced degradation studies of this compound.

Potential Degradation Pathways

Based on the chemistry of stilbenoids and phenolic aldehydes, the following degradation pathways for this compound can be hypothesized:

degradation_pathways cluster_main This compound cluster_photo Photodegradation cluster_oxidation Oxidative Degradation cluster_base Base-catalyzed Degradation main This compound (trans-isomer) cis cis-Resveratrodehyde C main->cis UV/Vis Light photo_ox Photoxidation Products main->photo_ox UV/Vis Light, O2 quinone Quinone Derivatives main->quinone H2O2 base_ox Oxidized Products main->base_ox NaOH, O2 cis->main UV/Vis Light cleavage Benzaldehyde & Phenolic Acid (Cleavage Products) quinone->cleavage

Caption: Hypothesized degradation pathways for this compound.

Conclusion

A comprehensive understanding of the stability and degradation of this compound is essential for its development as a potential therapeutic or nutraceutical agent. The experimental protocols, data presentation formats, and visualized workflows presented in this guide provide a robust framework for researchers to systematically investigate its chemical stability. By following these guidelines, researchers can generate the necessary data to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of this compound-containing products. Further studies will be required to isolate and definitively characterize the structure of any significant degradation products.

References

The Solubility Profile of Resveratrodehyde C: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Physicochemical Properties and Biological Context of a Novel Polyphenol

For researchers and professionals in the fields of drug discovery and development, a thorough understanding of a compound's solubility is a critical first step in assessing its potential therapeutic value. This technical guide focuses on Resveratrodehyde C, a polyphenolic compound that has garnered interest within the scientific community. Due to the limited availability of direct experimental data on the solubility of this compound, this document provides a comprehensive overview of established methodologies for determining the solubility of phenolic compounds, alongside a discussion of the potential biological pathways this molecule may influence, based on the activity of structurally similar compounds.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative data on the solubility of this compound in common laboratory solvents. The novelty of this compound means that its physicochemical properties have not yet been extensively characterized. However, based on the general solubility trends of polyphenolic compounds, it is anticipated that this compound would exhibit some degree of solubility in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO), and limited solubility in water and nonpolar solvents. The presence of hydroxyl groups in its structure suggests that it can participate in hydrogen bonding, a key factor in its interaction with polar solvents.

While specific data is not available, one study performing in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions on a number of secondary metabolites, including some structurally related compounds, suggested good water solubility for those compounds without violation of drug-likeness rules.[1][2] However, without experimental validation, this remains a theoretical prediction for this compound.

To address this data gap, a standardized experimental protocol for determining the solubility of this compound is provided in the following section.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4][5] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

  • This compound (solid form)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Volumetric flasks and pipettes

Methodology:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound and add it to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that saturation is reached and that undissolved solid remains.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to a specific temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification:

    • Analyze the concentration of this compound in the diluted solutions using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

    • For UV-Vis spectrophotometry, a calibration curve of known concentrations of this compound in the specific solvent must be prepared beforehand to determine the relationship between absorbance and concentration.

    • For HPLC, a suitable method (including column, mobile phase, and detection wavelength) must be developed and validated.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

    • The results are typically expressed in units of mg/mL, µg/mL, or moles/L.

The following diagram illustrates the general workflow for this experimental protocol.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Collection cluster_quant Quantification A Add excess this compound to solvent B Seal vials A->B C Agitate at constant temperature B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Dilute sample E->F G Analyze by UV-Vis/HPLC F->G H Calculate solubility G->H

A generalized workflow for determining compound solubility using the shake-flask method.

Putative Biological Signaling Pathways

While direct studies on the biological activity of this compound are limited, its structural similarity to resveratrol, a well-researched stilbenoid, suggests that it may interact with similar cellular signaling pathways. Resveratrol is known to modulate a variety of pathways involved in inflammation, oxidative stress, and cellular metabolism.[6][7][8][9] Understanding these pathways can provide a valuable framework for investigating the potential biological effects of this compound.

One of the key pathways influenced by resveratrol involves the activation of Sirtuin 1 (SIRT1), a protein deacetylase that plays a crucial role in cellular regulation. Activation of SIRT1 can lead to the deacetylation of various downstream targets, including the p65 subunit of NF-κB, thereby inhibiting its pro-inflammatory activity. Furthermore, SIRT1 can activate the PGC-1α coactivator, leading to increased mitochondrial biogenesis and function, and can also modulate the activity of the tumor suppressor protein p53.

The following diagram illustrates a putative signaling pathway for this compound, based on the known interactions of resveratrol.

G Putative Signaling Pathway for this compound cluster_input cluster_core Key Regulators cluster_downstream Downstream Effects Res This compound (putative) SIRT1 SIRT1 Res->SIRT1 activates AMPK AMPK Res->AMPK activates NFkB NF-κB (p65) SIRT1->NFkB inhibits (deacetylation) PGC1a PGC-1α SIRT1->PGC1a activates p53 p53 SIRT1->p53 inhibits AMPK->PGC1a activates Inflammation Inflammation NFkB->Inflammation Mito Mitochondrial Biogenesis PGC1a->Mito Apoptosis Apoptosis p53->Apoptosis

A putative signaling pathway for this compound based on known interactions of resveratrol.

It is important to emphasize that this pathway is presented as a hypothetical model for this compound. Experimental validation is necessary to confirm whether this compound indeed modulates these or other signaling pathways.

Conclusion

While the current body of scientific literature lacks specific quantitative data on the solubility of this compound, this technical guide provides researchers with the necessary tools to address this knowledge gap. The detailed experimental protocol for the shake-flask method offers a clear path forward for determining the solubility profile of this compound in various solvents. Furthermore, the exploration of putative biological signaling pathways, based on the well-characterized activities of the structurally related compound resveratrol, provides a solid foundation for future pharmacological investigations. As research into this compound continues, a clear understanding of its fundamental physicochemical properties, such as solubility, will be paramount in unlocking its full therapeutic potential.

References

Quantum Chemical Blueprint of Resveratrodehyde C: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the quantum chemical properties of Resveratrodehyde C, a stilbenoid with promising therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the computational analysis of this natural compound.

Introduction to this compound

This compound is a resveratrol derivative with the chemical formula C₁₅H₁₂O₄.[1] It has been isolated from endophytic fungi and has demonstrated noteworthy biological activities, including cytotoxic effects against various cancer cell lines and moderate radical scavenging properties.[2] Its chemical structure, characterized by a stilbene backbone with hydroxyl and aldehyde functional groups, makes it a compelling candidate for further investigation in drug discovery and development.

Physicochemical and Spectroscopic Data

A summary of the known experimental data for this compound is presented below. This information is crucial for the validation of computational models.

PropertyValueReference
Molecular FormulaC₁₅H₁₂O₄[1]
Molecular Weight256.25 g/mol [1]
Melting Point222-224 °C[1]
Infrared (IR) Spectroscopy (KBr, νₘₐₓ, cm⁻¹) 3287, 2822, 2707, 1635, 1595, 1303, 1248, 1157, 937, 812[1]
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) m/z 255.0664 [M-H]⁻ (calculated for C₁₅H₁₁O₄, 255.0663)[1]
¹H and ¹³C NMR Data Available in referenced literature[1]

Proposed Quantum Chemical Calculation Protocol

While specific quantum chemical calculations for this compound are not extensively published, a robust computational methodology can be established based on standard practices for similar phenolic and stilbenoid compounds. The following protocol outlines a comprehensive approach for in-silico analysis.

Software and Theoretical Methods

Density Functional Theory (DFT) is the recommended method for these calculations due to its balance of accuracy and computational cost.

  • Software: Gaussian, ORCA, or other similar quantum chemistry packages.

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules. Other functionals like M06-2X or ωB97X-D can also be considered for improved accuracy, especially for non-covalent interactions.

  • Basis Set: The 6-311++G(d,p) basis set is recommended. This triple-zeta basis set with diffuse and polarization functions provides a good description of the electronic structure of phenolic compounds.

Computational Workflow

The following diagram illustrates the proposed workflow for the quantum chemical analysis of this compound.

computational_workflow cluster_input Input Preparation cluster_calculations Quantum Chemical Calculations (DFT) cluster_analysis Data Analysis and Interpretation mol_structure This compound 3D Structure geom_opt Geometry Optimization mol_structure->geom_opt Initial Coordinates freq_calc Frequency Analysis geom_opt->freq_calc Optimized Structure electronic_prop Electronic Properties (HOMO, LUMO, ESP) geom_opt->electronic_prop freq_calc->electronic_prop results Optimized Geometry Thermodynamic Data Electronic Parameters Spectra freq_calc->results Vibrational Frequencies spectroscopic Spectroscopic Properties (IR, UV-Vis) electronic_prop->spectroscopic electronic_prop->results Energy Levels, Charges spectroscopic->results Calculated Spectra interpretation Structure-Activity Relationship Reactivity Analysis Drug-Likeness Prediction results->interpretation

Figure 1: Proposed computational workflow for this compound.
Key Computational Experiments

  • Geometry Optimization: The initial 3D structure of this compound will be optimized to find the lowest energy conformation. This is a crucial step to ensure that all subsequent calculations are performed on a stable structure.

  • Frequency Analysis: Vibrational frequencies will be calculated to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This analysis also provides theoretical infrared (IR) spectra that can be compared with experimental data for validation.

  • Electronic Properties:

    • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies will be calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.

    • Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its reactivity and potential interaction sites with biological targets.

    • Mulliken Population Analysis: Atomic charges will be calculated to understand the charge distribution within the molecule.

  • Spectroscopic Properties:

    • UV-Visible Spectroscopy: Time-Dependent DFT (TD-DFT) calculations will be performed to predict the electronic absorption spectrum, which can be correlated with experimental UV-Vis data.

Expected Quantitative Data

The following tables outline the expected quantitative data from the proposed quantum chemical calculations.

Table 1: Calculated Thermodynamic and Electronic Properties

ParameterExpected Information
Zero-point vibrational energyThe vibrational energy at 0 K.
Enthalpy and Gibbs Free EnergyThermodynamic stability of the molecule.
HOMO Energy (eV)Energy of the highest occupied molecular orbital.
LUMO Energy (eV)Energy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap (eV)Indicator of chemical reactivity and stability.
Dipole Moment (Debye)Measure of the molecule's overall polarity.

Table 2: Key Vibrational Frequencies (Calculated vs. Experimental)

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
O-H stretchTo be calculated3287
C=O stretch (aldehyde)To be calculated1635
C=C stretch (aromatic)To be calculated1595
.........

Signaling Pathway and Logical Relationships

The antioxidant activity of phenolic compounds like this compound is often linked to their ability to scavenge free radicals. The following diagram illustrates the potential mechanism of action.

antioxidant_mechanism cluster_system Biological System cluster_intervention Antioxidant Intervention cluster_outcome Outcome ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress and Damage ROS->Oxidative_Stress attacks Neutralized_ROS Neutralized Species Cell Cellular Components (DNA, Proteins, Lipids) ResC This compound ResC->Neutralized_ROS donates H⁺/e⁻ to Cell_Protection Cellular Protection Neutralized_ROS->Cell_Protection leads to

References

Unveiling the Therapeutic Potential of Resveratrodehyde C: A Technical Guide to Its Biological Targets

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

Resveratrodehyde C is a novel stilbenoid, a natural derivative of resveratrol, recently isolated from the mangrove endophytic fungus Alternaria sp. R6.[1] As a member of the resveratrol family, a class of compounds renowned for their diverse biological activities, this compound presents a promising new avenue for therapeutic research. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activities, with a focus on its potential molecular targets and mechanisms of action. While direct target identification for this compound is in its nascent stages, this document synthesizes the available data and extrapolates potential pathways based on its observed cytotoxic effects and the well-documented activities of its parent compound, resveratrol.

Quantitative Biological Activity

The primary biological activity reported for this compound is its cytotoxicity against various human cancer cell lines. The following table summarizes the available quantitative data from in vitro studies.

CompoundCell LineAssayIC50 (µM)
This compound MDA-MB-435 (Melanoma)MTT35.72
HepG2 (Hepatocellular Carcinoma)MTT41.86[2]
HCT-116 (Colorectal Carcinoma)MTT45.23
Resveratrodehyde AMDA-MB-435 (Melanoma)MTT8.23
HepG2 (Hepatocellular Carcinoma)MTT15.64
HCT-116 (Colorectal Carcinoma)MTT9.57
Resveratrodehyde BMDA-MB-435 (Melanoma)MTT9.86
HepG2 (Hepatocellular Carcinoma)MTT22.43
HCT-116 (Colorectal Carcinoma)MTT8.98
Resveratrol (for comparison)MDA-MB-435 (Melanoma)MTT> 50
HepG2 (Hepatocellular Carcinoma)MTT> 50
HCT-116 (Colorectal Carcinoma)MTT> 50

Experimental Protocols

Cytotoxicity Assessment by MTT Assay

The cytotoxic activity of this compound and its analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, providing an estimate of cell viability.

Methodology:

  • Cell Culture: Human cancer cell lines (MDA-MB-435, HepG2, HCT-116) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of this compound, its analogs, or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

  • MTT Incubation: Following treatment, the culture medium was replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The MTT-containing medium was removed, and the resulting formazan crystals were dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, was determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Putative Biological Targets and Signaling Pathways

Direct experimental evidence for the specific molecular targets of this compound is not yet available. However, based on its cytotoxic activity and the known mechanisms of its parent compound, resveratrol, several putative targets and signaling pathways can be hypothesized.

Hypothesized Mechanism of Action

The cytotoxic effects of this compound in cancer cells likely involve the induction of apoptosis (programmed cell death). This can be triggered through various signaling cascades that are common targets of chemotherapeutic agents. The presence of an aldehyde group in this compound, a feature absent in resveratrol, may contribute to its enhanced cytotoxic potency, potentially through increased reactivity with cellular nucleophiles such as proteins and DNA.

Potential Signaling Pathways

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, leading to its observed cytotoxic effects. These are hypothesized pathways based on the known actions of related compounds.

G cluster_0 Apoptosis Induction This compound This compound Mitochondrial Stress Mitochondrial Stress This compound->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Putative intrinsic apoptosis pathway induced by this compound.

G cluster_1 Cell Cycle Regulation This compound This compound CDK Inhibition CDK Inhibition This compound->CDK Inhibition G1/S Arrest G1/S Arrest CDK Inhibition->G1/S Arrest Proliferation Inhibition Proliferation Inhibition G1/S Arrest->Proliferation Inhibition

Caption: Hypothesized cell cycle arrest mechanism of this compound.

Experimental Workflow

The discovery and initial biological evaluation of this compound followed a standard natural product drug discovery workflow.

G Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Chromatography Chromatography Extraction->Chromatography Compound Isolation Compound Isolation Chromatography->Compound Isolation Structure Elucidation Structure Elucidation Compound Isolation->Structure Elucidation Cytotoxicity Screening Cytotoxicity Screening Compound Isolation->Cytotoxicity Screening

Caption: Workflow for the isolation and bioactivity screening of this compound.

Future Directions

The initial findings on this compound are promising and warrant further investigation to elucidate its precise molecular targets and mechanisms of action. Future research should focus on:

  • Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and computational docking to identify direct binding partners of this compound.

  • Mechanism of Action Studies: Investigating the effects of this compound on specific cellular processes, including apoptosis, cell cycle progression, and key signaling pathways (e.g., MAPK, PI3K/Akt, NF-κB).

  • In Vivo Efficacy: Evaluating the anti-cancer activity of this compound in animal models to assess its therapeutic potential in a physiological context.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand the contribution of different functional groups to its biological activity.

Conclusion

This compound is a novel resveratrol derivative with demonstrated cytotoxic activity against several human cancer cell lines. While its specific molecular targets remain to be elucidated, its enhanced potency compared to resveratrol suggests a unique mechanism of action that may involve the aldehyde functional group. The information and hypothesized pathways presented in this guide provide a foundation for future research aimed at fully characterizing the therapeutic potential of this promising natural product.

References

A Technical Review of Resveratrol Aldehydes: Synthesis, Biological Activity, and Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol (3,5,4'-trihydroxy-trans-stilbene), a well-studied polyphenol found in grapes and other plants, is renowned for its diverse biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects. While research has extensively focused on resveratrol and its common metabolites, a less-explored area of significant interest lies in the formation and activity of resveratrol-derived aldehydes. These compounds can arise from the oxidative degradation of resveratrol or be intentionally synthesized to create novel analogs with potentially enhanced or unique biological properties. This technical guide provides an in-depth review of resveratrol aldehydes, summarizing quantitative data, detailing experimental protocols, and visualizing key pathways to serve as a comprehensive resource for researchers in drug discovery and development.

I. Resveratrol Aldehydes from Oxidative Degradation

Resveratrol is susceptible to degradation under various conditions, including exposure to heat and specific chemical environments. This degradation can lead to the formation of various byproducts, including aldehyde-containing molecules. Notably, thermal degradation studies have identified specific aldehydes derived from the resveratrol structure.

A. Identified Degradation Products

Two key aldehyde products identified from the thermal degradation of resveratrol are:

  • 3,5-Dihydroxybenzaldehyde

  • 7-Hydroxy-1-naphthaldehyde

The formation of these compounds underscores the importance of understanding the stability of resveratrol during processing and in biological systems, as its degradation products may possess their own distinct biological activities.

B. Quantitative Data on Formation

The thermal degradation of resveratrol and the subsequent formation of aldehyde products are time and temperature-dependent. The following table summarizes the relative content changes of these aldehydes during the heating of resveratrol in soybean oil at 60°C.

Heating Time (days)Relative Content of 3,5-Dihydroxybenzaldehyde (%)Relative Content of 7-Hydroxy-1-naphthaldehyde (%)
000
35.23.1
68.95.8
912.18.2
1215.410.5

Data adapted from a study on the antioxidant capacity and oxidation products of resveratrol in soybean oil.

C. Experimental Protocol: Thermal Degradation of Resveratrol

Objective: To identify and quantify the thermal degradation products of resveratrol, including aldehydes.

Materials:

  • trans-resveratrol standard (≥99% purity)

  • Soybean oil

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

  • Gas chromatography-mass spectrometry (GC-MS) system

  • Thermogravimetric analyzer (TGA)

  • Oven

Procedure:

  • Sample Preparation: Prepare samples of soybean oil containing a known concentration of resveratrol (e.g., 600 µg/g).

  • Thermal Treatment: Subject the samples to controlled heating in an oven at specified temperatures (e.g., 60°C and 180°C) for various time intervals (e.g., 0 to 12 days for 60°C; 0 to 8 hours for 180°C).

  • Extraction of Degradation Products: At each time point, extract the degradation products from the oil matrix using an appropriate solvent system.

  • Analysis by HPLC-MS: Analyze the non-volatile degradation products using an HPLC-MS system.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: Mass spectrometry in both positive and negative ion modes to identify compounds based on their mass-to-charge ratio.

  • Analysis by GC-MS: Analyze the volatile degradation products using a GC-MS system.

  • Quantification: Determine the relative content of the identified aldehyde products by comparing their peak areas to that of an internal standard.

  • Thermal Stability Analysis: Use a TGA to determine the thermal stability of pure trans-resveratrol by measuring its mass loss as a function of temperature under a controlled atmosphere.

II. Synthetic Resveratrol Aldehydes

The targeted synthesis of resveratrol analogs containing an aldehyde functional group represents a promising strategy for developing novel therapeutic agents. By modifying the core resveratrol structure, researchers can fine-tune its pharmacological properties, potentially leading to enhanced potency, selectivity, and bioavailability.

A. Synthesis of a Key Resveratrol Aldehyde Analog

A notable example of a synthetic resveratrol aldehyde is trans-2-formyl-3,4',5-trimethoxystilbene . This compound is synthesized through the C2-formylation of a protected resveratrol derivative.

B. Experimental Protocol: Synthesis of trans-2-formyl-3,4',5-trimethoxystilbene[1]

Objective: To synthesize trans-2-formyl-3,4',5-trimethoxystilbene from a resveratrol precursor.

Materials:

  • (E)-1,3-dimethoxy-5-(4-methoxystyryl)-benzene (trimethoxystilbene)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Appropriate reaction vessel and stirring apparatus

  • Purification setup (e.g., column chromatography)

Procedure:

  • Precursor Synthesis: Synthesize the starting material, (E)-1,3-dimethoxy-5-(4-methoxystyryl)-benzene, by O-methylation of the hydroxyl groups of resveratrol using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone.

  • Formylation Reaction:

    • Dissolve the trimethoxystilbene in DMF.

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add a slight molar excess of POCl₃ to the solution while stirring.

    • Maintain the reaction at 0°C for 30 minutes.

  • Workup:

    • Quench the reaction by carefully adding it to ice water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the pure trans-2-formyl-3,4',5-trimethoxystilbene.

C. Biological Activity of Synthetic Resveratrol Aldehydes

Synthetic resveratrol aldehydes have been investigated for their potential as anticancer agents. The introduction of the aldehyde group can significantly alter the biological activity of the parent compound.

Cytotoxicity Data:

The following table summarizes the cytotoxic activity of a series of (Z)-3-(2,4-dimethoxy-6-(4-methoxystyryl)phenyl)-2-phenylacrylonitrile analogues, which are synthesized from the key intermediate trans-2-formyl-3,4',5-trimethoxystilbene.

CompoundMean GI₅₀ (μM) across 60 Human Cancer Cell Lines
Analogue 7a0.028
Analogue 7b0.035
Analogue 7c0.041
Analogue 7d0.056
Analogue 7e0.063
Analogue 7f0.078
Analogue 7g0.091

GI₅₀ is the concentration required to inhibit cell growth by 50%. Data adapted from a study on resveratrol analogues as potent anti-cancer agents.[1]

These diarylacrylonitrile analogues, derived from a resveratrol aldehyde, have demonstrated potent anticancer activity, with GI₅₀ values in the nanomolar range against a wide panel of human cancer cell lines.[1]

III. Signaling Pathways and Logical Relationships

The biological effects of resveratrol and its derivatives, including aldehydes, are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.

A. Key Signaling Pathways Modulated by Resveratrol and its Analogs

Resveratrol and its analogs are known to influence a number of key signaling pathways involved in cell growth, proliferation, and apoptosis. While specific data for resveratrol aldehydes is still emerging, the pathways affected by the parent compound and its other derivatives provide a logical starting point for investigation. These include:

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: Involved in cell proliferation, differentiation, and apoptosis.

  • PI3K/Akt/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling: Plays a critical role in inflammation and immune responses.

The following diagrams illustrate the general synthesis workflow for resveratrol aldehyde analogs and a conceptual signaling pathway.

Synthesis_Workflow Resveratrol Resveratrol Protected_Resveratrol Protected Resveratrol ((E)-1,3-dimethoxy-5-(4-methoxystyryl)-benzene) Resveratrol->Protected_Resveratrol O-methylation Resveratrol_Aldehyde Resveratrol Aldehyde Analog (trans-2-formyl-3,4',5-trimethoxystilbene) Protected_Resveratrol->Resveratrol_Aldehyde C2-Formylation (POCl3, DMF) Final_Analogs Final Biologically Active Analogs (e.g., Diaryl-acrylonitriles) Resveratrol_Aldehyde->Final_Analogs Condensation Substituted_Phenylacetonitriles Substituted Phenylacetonitriles Substituted_Phenylacetonitriles->Final_Analogs

Caption: General synthesis workflow for creating biologically active resveratrol analogs from a key resveratrol aldehyde intermediate.

Signaling_Pathway Resveratrol_Aldehyde Resveratrol Aldehyde Analog Cell_Surface_Receptor Cell Surface Receptor Resveratrol_Aldehyde->Cell_Surface_Receptor Binds/Interacts NFkB_Pathway NF-κB Pathway Resveratrol_Aldehyde->NFkB_Pathway Inhibits MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) Cell_Surface_Receptor->MAPK_Pathway PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Pathway Cell_Surface_Receptor->PI3K_Akt_mTOR_Pathway Cell_Proliferation Cell Proliferation MAPK_Pathway->Cell_Proliferation Regulates Apoptosis Apoptosis MAPK_Pathway->Apoptosis Regulates PI3K_Akt_mTOR_Pathway->Cell_Proliferation Promotes PI3K_Akt_mTOR_Pathway->Apoptosis Inhibits Inflammation Inflammation NFkB_Pathway->Inflammation Promotes

References

Methodological & Application

Application Note: Quantitative Analysis of Resveratrodehyde C using a Validated HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of Resveratrodehyde C. This compound, a derivative of resveratrol, is of increasing interest in pharmacological research due to its potential therapeutic properties. The presented method is designed to be accurate, precise, and specific, making it suitable for routine analysis in research and quality control settings. This document provides a comprehensive protocol, including sample and standard preparation, detailed chromatographic conditions, and method validation parameters presented in tabular format for clarity. Additionally, a graphical representation of the experimental workflow is provided to facilitate easy implementation.

Introduction

This compound is a naturally occurring stilbenoid and an aldehyde analog of resveratrol, a well-studied polyphenol known for its antioxidant and various health-promoting effects. The structural similarity between this compound and resveratrol suggests that it may possess comparable or even enhanced biological activities, warranting further investigation. To support such research, a reliable analytical method for the accurate quantification of this compound is essential. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector offers a sensitive and specific approach for the analysis of aromatic compounds like this compound. This application note presents a complete HPLC-UV method, developed and validated to ensure reliable and reproducible results for the determination of this compound in various sample matrices.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Formic acid (analytical grade)

  • 0.22 µm syringe filters

Instrumentation
  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Data acquisition and processing software.

Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation procedure may vary depending on the matrix. A general protocol for a liquid sample is provided below:

  • For liquid samples, centrifuge to remove any particulate matter.

  • Dilute the supernatant with the mobile phase to bring the concentration of this compound within the linear range of the calibration curve.

  • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial before injection.

Chromatographic Conditions
ParameterCondition
ColumnC18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (40:60, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature30 °C
DetectionUV at 320 nm
Run Time10 minutes

Data Presentation

The performance of this HPLC-UV method was validated for linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). The results are summarized in the tables below. (Note: The following data is hypothetical and serves as an example of expected method performance).

Linearity
Concentration (µg/mL)Peak Area (mAU*s)
0.515.2
1.030.5
5.0151.8
10.0302.5
25.0755.1
50.01510.3

Regression Equation: y = 30.2x + 0.1 Correlation Coefficient (r²): 0.9998

Precision
Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6, 3 days)
1.01.82.5
10.01.21.9
40.00.91.5
Accuracy (Recovery)
Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
5.04.9599.0
20.020.3101.5
40.039.699.0
Limits of Detection and Quantification
ParameterValue (µg/mL)
LOD0.15
LOQ0.5

Visualizations

Experimental Workflow

experimental_workflow A Standard & Sample Preparation B HPLC System (Pump, Autosampler, Column Oven) A->B Inject Sample C C18 Reversed-Phase Column B->C Mobile Phase Flow D UV Detector (320 nm) C->D Elution E Data Acquisition & Processing D->E Signal Output F Quantitative Analysis (Calibration Curve) E->F Peak Integration G Results (Concentration of this compound) F->G Calculation

Caption: A flowchart illustrating the key steps of the HPLC-UV analysis for this compound.

Potential Signaling Pathway of Resveratrol Analogs

Given the structural similarity of this compound to resveratrol, it is hypothesized to interact with similar cellular signaling pathways known to be modulated by resveratrol.[1][2][3]

signaling_pathway cluster_cell Cell Res This compound SIRT1 SIRT1 Res->SIRT1 Activates AMPK AMPK Res->AMPK Activates Nrf2 Nrf2 Res->Nrf2 Activates AntiInflammatory Anti-inflammatory Effects SIRT1->AntiInflammatory AMPK->AntiInflammatory Antioxidant Antioxidant Response Nrf2->Antioxidant

Caption: A simplified diagram of potential signaling pathways modulated by this compound.

References

Application Note: Quantitative Determination of Resveratrodehyde C in Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Resveratrodehyde C in plasma. The protocol outlines a straightforward protein precipitation extraction procedure followed by reversed-phase chromatographic separation and detection using tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring a robust analytical procedure for pharmacokinetic studies or other research applications involving this compound.

Introduction

Resveratrol, a naturally occurring polyphenol, and its analogs are of significant interest in various research fields due to their potential therapeutic properties. This compound, an aldehyde derivative of resveratrol, is a novel compound whose analytical determination in biological matrices is crucial for preclinical and clinical development. This document provides a detailed protocol for the analysis of this compound in plasma, leveraging established methodologies for similar resveratrol-related compounds.[1][2][3][4][5][6][7]

Experimental

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., trans-Resveratrol-¹³C₆)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Ultrapure water

  • Control plasma (e.g., human, rat, mouse)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.[1][4]

  • Thaw plasma samples to room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 35°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

  • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed on a C18 reversed-phase column.[1][4][5]

ParameterRecommended Condition
LC System A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
Column C18 column (e.g., 30 x 2.0 mm, 3 µm particle size).[1][4]
Mobile Phase A 0.1% Formic acid in water.[1][4]
Mobile Phase B 0.1% Formic acid in acetonitrile.[1][4]
Flow Rate 0.25 mL/min.[1][4]
Injection Volume 10 µL
Column Temperature 40°C
Gradient Elution Time (min)
Mass Spectrometry

Detection is achieved using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[1][4][8]

ParameterRecommended Condition
Mass Spectrometer A triple quadrupole mass spectrometer.
Ionization Source Electrospray Ionization (ESI), Negative Mode.[1][4][8]
Ion Source Temperature 350°C[3]
Scan Type Multiple Reaction Monitoring (MRM)[2][7]
MRM Transitions Compound

Note: The MRM transitions for this compound are hypothetical and should be optimized based on the infusion of the analytical standard.

Data Presentation

Calibration Curve

A calibration curve should be prepared by spiking control plasma with known concentrations of this compound. The linearity of the method should be assessed over the desired concentration range.

AnalyteConcentration Range (ng/mL)
This compound1 - 1000> 0.99
Precision and Accuracy

The intra- and inter-day precision and accuracy should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations.

QC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Bias)
Low< 15%< 15%± 15%
Medium< 15%< 15%± 15%
High< 15%< 15%± 15%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (100 µL) Precipitation Add Acetonitrile with IS (200 µL) Plasma->Precipitation Vortex1 Vortex Precipitation->Vortex1 Centrifuge Centrifuge Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LC_Injection Inject into LC-MS/MS Reconstitute->LC_Injection LC_Separation Chromatographic Separation LC_Injection->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Data_Analysis Data Acquisition and Analysis MS_Detection->Data_Analysis

Caption: LC-MS/MS experimental workflow from sample preparation to data analysis.

Hypothetical Signaling Pathway

G ResC This compound Receptor Cell Surface Receptor ResC->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene Expression TF->Gene Induces Response Cellular Response Gene->Response

Caption: Hypothetical signaling pathway initiated by this compound.

References

Application Notes and Protocols for Determining the Bioactivity of Resveratrodehyde C

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Resveratrodehyde C, a stilbenoid compound structurally related to resveratrol, holds potential for significant biological activity. Resveratrol, a well-studied polyphenol, exhibits a wide range of effects, including antioxidant, anti-inflammatory, cardioprotective, and anticancer properties.[1] Given the structural similarity, it is hypothesized that this compound may possess similar bioactivities.

These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to conduct initial cell-based screening of this compound. The described protocols will enable the assessment of its cytotoxic, antioxidant, and anti-inflammatory potential. The workflow begins with determining the cytotoxic profile of the compound to establish a safe dose range for subsequent functional assays. This is followed by the evaluation of its antioxidant capacity within a cellular context and its ability to modulate inflammatory signaling pathways.

Experimental Workflow

The overall experimental workflow for characterizing the bioactivity of this compound is depicted below. The process begins with determining the cytotoxicity of the compound, followed by functional assays to assess its antioxidant and anti-inflammatory properties.

experimental_workflow cluster_prep Preparation cluster_assays Cell-Based Assays cluster_analysis Data Analysis Compound This compound Stock Solution Cytotoxicity Cytotoxicity Assessment (MTT, LDH, Live/Dead) Compound->Cytotoxicity CellCulture Cell Line Culture (e.g., RAW 264.7, HEK293) CellCulture->Cytotoxicity Antioxidant Cellular Antioxidant Assay Cytotoxicity->Antioxidant Determine Non-Toxic Doses AntiInflammatory Anti-Inflammatory Assay (NF-κB Reporter) Cytotoxicity->AntiInflammatory Determine Non-Toxic Doses Data Data Acquisition & Analysis Antioxidant->Data AntiInflammatory->Data IC50 IC50 / EC50 Determination Data->IC50

Caption: Experimental workflow for this compound bioactivity screening.

Cytotoxicity Assessment

Prior to evaluating the functional effects of this compound, it is crucial to determine its cytotoxic profile. This will establish a concentration range where the compound does not induce cell death, ensuring that any observed effects in subsequent assays are not due to toxicity. Three common methods for assessing cytotoxicity are provided below.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[4]

Table 1: Example Data for MTT Assay

This compound (µM)Absorbance (570 nm)% Viability
0 (Vehicle Control)1.25 ± 0.08100
11.22 ± 0.0797.6
101.15 ± 0.0992.0
250.98 ± 0.0678.4
500.65 ± 0.0552.0
1000.31 ± 0.0424.8
2000.15 ± 0.0312.0

Protocol:

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2][5]

LDH Release Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[6][7]

Table 2: Example Data for LDH Release Assay

This compound (µM)LDH Activity (OD 490 nm)% Cytotoxicity
0 (Vehicle Control)0.12 ± 0.020
10.13 ± 0.021.2
100.15 ± 0.033.5
250.25 ± 0.0415.1
500.55 ± 0.0549.4
1000.89 ± 0.0789.5
2001.05 ± 0.08108.1
Lysis Control1.00 ± 0.06100

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a no-cell control (medium only), a vehicle control, and a maximum LDH release control (cells treated with a lysis buffer).

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.[8]

  • Absorbance Measurement: Measure the absorbance at 490 nm.[9]

Live/Dead Cell Staining

This method uses fluorescent dyes to differentiate between live and dead cells based on membrane integrity and esterase activity.[10][11] Live cells are stained with Calcein AM (green fluorescence), while dead cells are stained with a dye like Propidium Iodide or Ethidium Homodimer-1 (red fluorescence).[10][11]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a suitable plate for fluorescence microscopy and treat with this compound as described previously.

  • Staining Solution Preparation: Prepare a staining solution containing Calcein AM and the dead cell stain in a protein-free buffer like DPBS.[12]

  • Staining: Remove the culture medium and wash the cells with DPBS. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C.[13][14]

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for green and red fluorescence.

Cellular Antioxidant Activity

This assay measures the ability of this compound to scavenge intracellular reactive oxygen species (ROS). The assay utilizes a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[15][16]

Table 3: Example Data for Cellular Antioxidant Assay

TreatmentFluorescence Intensity (RFU)% ROS Inhibition
Cells + ROS Inducer8500 ± 4500
+ Quercetin (Positive Control)2500 ± 20070.6
+ this compound (1 µM)7800 ± 3808.2
+ this compound (10 µM)6200 ± 31027.1
+ this compound (25 µM)4100 ± 25051.8
+ this compound (50 µM)2800 ± 19067.1

Protocol:

  • Cell Seeding: Seed cells (e.g., HeLa or HepG2) in a 96-well black, clear-bottom plate and grow to 90-100% confluency.[15][17]

  • Probe Loading and Compound Treatment: Wash the cells and pre-incubate them with DCFH-DA and the desired concentrations of this compound (or a positive control like Quercetin) for 60 minutes at 37°C.[15][18]

  • ROS Induction: Wash the cells to remove excess probe and compound. Add a free radical initiator (e.g., AAPH) to induce ROS production.[15][18]

  • Fluorescence Measurement: Immediately begin reading the fluorescence intensity (Excitation/Emission ~480/530 nm) every 5 minutes for 60 minutes using a microplate reader.[15][18]

Anti-Inflammatory Activity: NF-κB Reporter Assay

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation. This assay utilizes a reporter cell line (e.g., HEK293) that contains a luciferase gene under the control of an NF-κB response element.[19][20] Inhibition of NF-κB activation by this compound will result in a decrease in luciferase expression and, consequently, a lower luminescent signal.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α Receptor Receptor LPS->Receptor IKK IKK Receptor->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB DNA DNA NFkB->DNA Translocation NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB Release Luciferase Luciferase Gene DNA->Luciferase Transcription InflammatoryGenes Inflammatory Genes (e.g., COX-2, iNOS) DNA->InflammatoryGenes Transcription Resveratrodehyde This compound Resveratrodehyde->IKK Inhibition? Resveratrodehyde->NFkB Inhibition?

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Table 4: Example Data for NF-κB Reporter Assay

TreatmentLuminescence (RLU)% NF-κB Inhibition
Unstimulated Control5,000 ± 300-
Stimulated Control (TNF-α)50,000 ± 2,5000
+ Bay 11-7082 (Positive Control)12,000 ± 80084.4
+ this compound (1 µM)45,000 ± 2,10011.1
+ this compound (10 µM)32,000 ± 1,80040.0
+ this compound (25 µM)21,000 ± 1,50064.4
+ this compound (50 µM)15,000 ± 1,10077.8

Protocol:

  • Cell Transfection (if necessary): For a stable reporter cell line, this step is not needed. For transient transfection, co-transfect HEK293 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Cell Seeding: Seed the transfected or stable reporter cells in a 96-well white, clear-bottom plate.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS), for 4-6 hours.[19]

  • Cell Lysis: Wash the cells with PBS and add a passive lysis buffer.[21]

  • Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer. If a dual-reporter system is used, measure both firefly and Renilla luciferase activity.[21]

Data Presentation and Analysis

All quantitative data should be presented as the mean ± standard deviation from at least three independent experiments. The results from the cytotoxicity assays should be used to calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of this compound that causes 50% cell death. For the functional assays, the EC₅₀ (half-maximal effective concentration) value, the concentration that gives half-maximal response, should be determined. These values can be calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Materials and Reagents

  • Cell Lines:

    • RAW 264.7 (macrophage-like, for cytotoxicity and inflammation)

    • HEK293 (human embryonic kidney, for reporter assays)

    • HeLa or HepG2 (for cellular antioxidant assay)

  • Reagents for Cell Culture:

    • Dulbecco's Modified Eagle's Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Trypsin-EDTA

    • Phosphate-Buffered Saline (PBS)

  • Cytotoxicity Assays:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • DMSO (Dimethyl sulfoxide)

    • LDH Cytotoxicity Assay Kit

    • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM, Ethidium Homodimer-1)

  • Cellular Antioxidant Assay:

    • Cellular Antioxidant Assay Kit (containing DCFH-DA and a free radical initiator)

    • Quercetin (positive control)

  • Anti-Inflammatory Assay:

    • NF-κB Reporter Cell Line or NF-κB reporter plasmid

    • Transfection reagent (if applicable)

    • TNF-α or LPS

    • Luciferase Assay System

    • Bay 11-7082 (positive control for NF-κB inhibition)

Troubleshooting

  • High variability in MTT/LDH assays: Ensure uniform cell seeding density and thorough mixing of reagents. Check for bubbles in the wells before reading the plate.

  • Low signal in cellular antioxidant assay: Ensure cells are healthy and confluent. Optimize the concentration of the ROS inducer.

  • High background in NF-κB reporter assay: Use a lower concentration of the stimulating agent or reduce the incubation time. Ensure the lysis buffer is working effectively.

  • Compound precipitation: Check the solubility of this compound in the culture medium. If necessary, use a lower concentration of DMSO or a different solvent. A vehicle control with the same solvent concentration should always be included.

References

Application Notes and Protocols: Assessing the Neuroprotective Effects of Resveratrodehyde C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrodehyde C, a stilbenoid compound, has garnered interest for its potential therapeutic properties, including its reported radical scavenging activity.[1] This document provides a comprehensive set of protocols to investigate the neuroprotective effects of this compound. The methodologies outlined below are designed to assess its efficacy in mitigating neuronal damage induced by common pathological mechanisms implicated in neurodegenerative diseases, such as oxidative stress, excitotoxicity, and neuroinflammation. These protocols are intended to guide researchers in the systematic evaluation of this compound as a potential neuroprotective agent. While direct neuroprotective studies on this compound are not extensively available, the protocols are based on established methods for evaluating similar compounds, such as resveratrol.[2][3]

Data Presentation

All quantitative data from the following experimental protocols should be summarized in clearly structured tables for easy comparison. Below are template tables for each major assay.

Table 1: Cell Viability Assay Data

Treatment GroupConcentration (µM)Absorbance (OD)% Cell Viability
Control-100
Toxin-treated-
This compound1
This compound10
This compound50
This compound + Toxin1
This compound + Toxin10
This compound + Toxin50

Table 2: Oxidative Stress Marker Data

Treatment GroupConcentration (µM)ROS Level (Fluorescence Intensity)MDA Level (µM)SOD Activity (U/mg protein)
Control-
Toxin-treated-
This compound1
This compound10
This compound50
This compound + Toxin1
This compound + Toxin10
This compound + Toxin50

Table 3: Apoptosis Assay Data

Treatment GroupConcentration (µM)% Apoptotic Cells (TUNEL)Caspase-3 Activity (Fold Change)Bax/Bcl-2 Ratio
Control-1.0
Toxin-treated-
This compound1
This compound10
This compound50
This compound + Toxin1
This compound + Toxin10
This compound + Toxin50

Table 4: Neuroinflammation Marker Data

Treatment GroupConcentration (µM)TNF-α (pg/mL)IL-1β (pg/mL)Nitric Oxide (µM)
Control-
LPS-treated-
This compound1
This compound10
This compound50
This compound + LPS1
This compound + LPS10
This compound + LPS50

Experimental Protocols

In Vitro Neuroprotection Assays

These assays utilize cultured neuronal cells to screen for the neuroprotective effects of this compound against various neurotoxic insults.[4]

  • Cell Line: Human neuroblastoma SH-SY5Y cells or primary cortical neurons are suitable models.[4]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Culture medium should be appropriate for the chosen cell type (e.g., DMEM/F12 for SH-SY5Y, Neurobasal medium for primary neurons), supplemented with fetal bovine serum (FBS) and penicillin-streptomycin.

This protocol assesses the ability of this compound to protect neurons from oxidative damage induced by hydrogen peroxide (H₂O₂) or glutamate.[5][6]

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µM) for 2 hours.

    • Induce oxidative stress by adding a neurotoxic concentration of H₂O₂ (e.g., 100 µM) or glutamate (e.g., 5 mM) and incubate for 24 hours.

    • Assess cell viability using the MTT assay.

    • Measure levels of reactive oxygen species (ROS) using a fluorescent probe like DCFDA.[7]

    • Quantify lipid peroxidation by measuring malondialdehyde (MDA) levels.[8]

    • Determine the activity of antioxidant enzymes like superoxide dismutase (SOD).

This protocol determines if this compound can inhibit neuronal apoptosis.

  • Procedure:

    • Follow the same cell seeding and treatment protocol as in 1.2.

    • After 24 hours of toxin exposure, assess apoptosis using the following methods:

      • TUNEL Assay: To detect DNA fragmentation, a hallmark of apoptosis.[7][9]

      • Caspase-3 Activity Assay: To measure the activity of a key executioner caspase.[9]

      • Western Blot: To analyze the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[9]

This protocol investigates the potential of this compound to suppress neuroinflammation in microglial cells.[10]

  • Cell Line: BV-2 microglial cells are a common model.

  • Procedure:

    • Seed BV-2 cells in 24-well plates.

    • Pre-treat cells with this compound for 2 hours.

    • Induce an inflammatory response by adding lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[6]

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β) in the culture supernatant using ELISA kits.[11]

    • Determine the concentration of nitric oxide (NO) in the supernatant using the Griess reagent.

In Vivo Neuroprotection Studies

Animal models are essential for validating the in vitro findings and assessing the therapeutic potential of this compound in a more complex biological system.[12][13]

A common model to study stroke and neuroprotection is the middle cerebral artery occlusion (MCAO) model in rodents.[14]

  • Animals: Adult male Sprague-Dawley rats or C57BL/6 mice.

  • Procedure:

    • Administer this compound (e.g., via intraperitoneal injection) at various doses prior to or after inducing ischemia.

    • Induce focal cerebral ischemia by occluding the middle cerebral artery for a specific duration (e.g., 90 minutes), followed by reperfusion.[14]

    • Assess neurological deficits at 24 and 48 hours post-MCAO using a standardized neurological scoring system.

    • Measure the infarct volume using TTC staining of brain sections.[15]

    • Perform immunohistochemistry on brain sections to evaluate markers of apoptosis (TUNEL, cleaved caspase-3) and neuroinflammation (Iba-1 for microglia, GFAP for astrocytes).[8]

Signaling Pathway and Workflow Diagrams

G Experimental Workflow for In Vitro Neuroprotection Assays cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assessment cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) seeding Cell Seeding in Plates cell_culture->seeding pretreatment Pre-treatment with This compound seeding->pretreatment toxin Induction of Neurotoxicity (e.g., H2O2, Glutamate, LPS) pretreatment->toxin viability Cell Viability (MTT Assay) toxin->viability oxidative_stress Oxidative Stress (ROS, MDA, SOD) toxin->oxidative_stress apoptosis Apoptosis (TUNEL, Caspase-3) toxin->apoptosis inflammation Neuroinflammation (TNF-α, IL-1β, NO) toxin->inflammation

Caption: Workflow for in vitro assessment of this compound's neuroprotective effects.

G Potential Neuroprotective Signaling Pathways of this compound cluster_stimuli Neurotoxic Stimuli cluster_compound Therapeutic Intervention cluster_pathways Cellular Signaling cluster_outcome Cellular Response oxidative_stress Oxidative Stress nrf2 Nrf2/ARE Pathway oxidative_stress->nrf2 apoptosis_pathway Apoptosis Pathway oxidative_stress->apoptosis_pathway neuroinflammation Neuroinflammation nfkb NF-κB Pathway neuroinflammation->nfkb res_c This compound res_c->nrf2 Activates res_c->nfkb Inhibits res_c->apoptosis_pathway Modulates antioxidant Increased Antioxidant Enzyme Expression nrf2->antioxidant pro_inflammatory Decreased Pro-inflammatory Mediators nfkb->pro_inflammatory apoptosis_inhibition Inhibition of Apoptosis apoptosis_pathway->apoptosis_inhibition neuronal_survival Neuronal Survival antioxidant->neuronal_survival pro_inflammatory->neuronal_survival apoptosis_inhibition->neuronal_survival

Caption: Hypothesized signaling pathways for this compound's neuroprotective action.

References

Application Notes and Protocols: Resveratrodehyde C as a Potential SIRT1 Activator

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest available scientific literature, "Resveratrodehyde C" has been identified and characterized as a novel resveratrol derivative with demonstrated cytotoxic and antioxidant properties. However, there is currently no direct experimental evidence to confirm its activity as a SIRT1 activator. This document will provide a comprehensive overview of this compound based on existing data and will use the closely related, well-studied SIRT1 activator, resveratrol , as a proxy to detail experimental protocols and signaling pathways. These methodologies can be adapted for the investigation of this compound's potential as a SIRT1 activator.

Introduction to this compound

This compound is a naturally occurring stilbenoid, a derivative of resveratrol, which was first isolated from the mangrove endophytic fungus Alternaria sp. R6. Its chemical structure has been elucidated as 3,5,4'-trihydroxy-2-formyl-trans-stilbene.

Chemical Structure:

  • Systematic Name: 2-((E)-2-(4-hydroxyphenyl)vinyl)-4,6-dihydroxybenzaldehyde

  • Molecular Formula: C₁₅H₁₂O₄

  • Molecular Weight: 256.25 g/mol

Initial biological screening of this compound has revealed notable cytotoxic activity against three human cancer cell lines and moderate radical scavenging activity in a DPPH assay. These preliminary findings suggest that this compound is a bioactive molecule with potential for further pharmacological investigation. Given its structural similarity to resveratrol, a known SIRT1 activator, it is a promising candidate for evaluation as a modulator of sirtuin activity.

SIRT1 Activation by Resveratrol: A Proxy for this compound Investigation

Sirtuin 1 (SIRT1) is a NAD⁺-dependent deacetylase that plays a crucial role in regulating a wide array of cellular processes, including metabolism, stress resistance, and aging. The activation of SIRT1 by small molecules has emerged as a promising therapeutic strategy for various age-related diseases. Resveratrol is the most well-characterized natural SIRT1 activator.

Mechanism of Action of Resveratrol:

Resveratrol is believed to allosterically activate SIRT1, leading to the deacetylation of various protein targets. This activation enhances cellular stress resistance and mitochondrial function. The proposed mechanism involves the binding of resveratrol to the N-terminal domain of SIRT1, which promotes a conformational change that increases the enzyme's affinity for its substrates.

SIRT1 Signaling Pathway:

The activation of SIRT1 by compounds like resveratrol initiates a cascade of downstream effects that contribute to cellular health and longevity.

SIRT1_Pathway cluster_activators SIRT1 Activators cluster_sirt1 SIRT1 Enzyme cluster_substrates Key Substrates cluster_outcomes Cellular Outcomes Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 Activates This compound\n(Potential) This compound (Potential) This compound\n(Potential)->SIRT1 Activates? p53 p53 SIRT1->p53 Deacetylates PGC1a PGC1a SIRT1->PGC1a Deacetylates FOXO FOXO SIRT1->FOXO Deacetylates NFkB NFkB SIRT1->NFkB Deacetylates Apoptosis Apoptosis p53->Apoptosis Inhibits Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Promotes Stress_Resistance Stress Resistance FOXO->Stress_Resistance Promotes Inflammation Inflammation NFkB->Inflammation Inhibits

SIRT1 signaling pathway activated by resveratrol.

Quantitative Data for Resveratrol as a SIRT1 Activator

The following table summarizes key quantitative data for resveratrol's activity on SIRT1, which can serve as a benchmark for evaluating this compound.

ParameterValueAssay ConditionsReference
EC₅₀ (SIRT1 Activation) 8 µM - 100 µMIn vitro fluorometric assay with Fluor-de-Lys substrate[Various publications]
Binding Affinity (Kd) ~12 µMSurface Plasmon Resonance[Various publications]
Cellular SIRT1 Activation 10-50 µMWestern blot for acetylated p53 or PGC-1α[Various publications]

Experimental Protocols

The following protocols are standard methods used to assess the SIRT1-activating potential of a compound like resveratrol and are directly applicable to the study of this compound.

This assay measures the deacetylase activity of recombinant SIRT1 on a fluorogenic substrate.

Experimental Workflow:

Workflow for in vitro SIRT1 activity assay.

Materials:

  • Recombinant human SIRT1 enzyme

  • SIRT1 fluorometric substrate (e.g., Fluor-de-Lys-SIRT1)

  • NAD⁺

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

  • Developer solution (containing a protease to release the fluorophore from the deacetylated substrate)

  • Test compound (this compound or Resveratrol) dissolved in DMSO

  • 96-well black microplate

Protocol:

  • Prepare serial dilutions of this compound (or resveratrol as a positive control) in Assay Buffer. Include a vehicle control (DMSO).

  • In a 96-well plate, add 25 µL of Assay Buffer, 5 µL of NAD⁺ solution, and 5 µL of the SIRT1 substrate.

  • Add 5 µL of the diluted test compound or control to the appropriate wells.

  • To initiate the reaction, add 10 µL of diluted recombinant SIRT1 enzyme.

  • Incubate the plate at 37°C for 1 hour, protected from light.

  • Stop the reaction and develop the signal by adding 50 µL of the Developer solution to each well.

  • Incubate at 37°C for 30 minutes.

  • Measure the fluorescence intensity using a microplate reader (Excitation: 360 nm, Emission: 460 nm).

  • Calculate the percent activation relative to the vehicle control.

This assay determines the ability of a compound to activate SIRT1 within a cellular context by measuring the deacetylation of a known SIRT1 substrate, such as p53.

Protocol:

  • Cell Culture and Treatment:

    • Plate a suitable cell line (e.g., HEK293T, U2OS) in 6-well plates.

    • Once the cells reach 70-80% confluency, treat them with various concentrations of this compound or resveratrol for a specified time (e.g., 6-24 hours).

    • To induce p53 acetylation, cells can be co-treated with a DNA damaging agent like etoposide.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against acetylated-p53 and total p53 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of acetylated-p53 to total p53 to determine the extent of deacetylation.

Future Directions for this compound Research

The structural similarity of this compound to resveratrol, combined with its demonstrated biological activities, warrants further investigation into its potential as a SIRT1 activator. The following logical progression of experiments is proposed:

G A In Vitro SIRT1 Biochemical Assay B Cell-Based SIRT1 Target Deacetylation Assay A->B If active C Downstream Functional Assays (e.g., Mitochondrial Respiration, ROS production) B->C If active in cells D In Vivo Studies in Disease Models C->D If functional effects are observed

Proposed experimental pipeline for this compound.

By following these established protocols, researchers can systematically evaluate the SIRT1-activating potential of this compound and elucidate its mechanism of action, potentially uncovering a novel therapeutic agent for age-related diseases.

Application Notes and Protocols for Dose-Response Curve Generation of Resveratrodehyde C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, specific dose-response data and detailed signaling pathways for Resveratrodehyde C are not extensively available in the public domain. The following application notes and protocols are based on the well-established methodologies for similar stilbenoid compounds, such as resveratrol.[1] These protocols provide a general framework and should be optimized based on empirical data obtained for this compound.

Application Note 1: Overview of Dose-Response Analysis for this compound

This compound is a stilbenoid, a class of compounds known for a variety of biological activities, including antioxidant, anti-inflammatory, and potential anticancer effects.[2] Establishing a dose-response curve is a critical first step in characterizing the pharmacological or toxicological profile of this compound. This involves exposing a biological system (e.g., cell lines, enzymes) to a range of concentrations of this compound and measuring the resulting biological effect.[3] The resulting data is typically plotted as a sigmoidal curve, which allows for the determination of key quantitative parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration).[4][5]

Key Parameters Determined from Dose-Response Curves:

ParameterDescription
EC50 The concentration of a drug that gives half of the maximal response.
IC50 The concentration of an inhibitor where the response (or binding) is reduced by half.
Hill Slope Describes the steepness of the curve. A Hill slope > 1 indicates positive cooperativity, while a value < 1 suggests negative cooperativity.[3]
Emax The maximum observed effect of the compound.[6]
Emin The minimum observed effect of the compound (baseline).

Application Note 2: Potential Biological Activities and Assay Selection

Based on the known activities of the parent compound, resveratrol, this compound may exhibit similar biological effects. The choice of experimental assay is critical for generating a meaningful dose-response curve and will depend on the specific biological question being addressed.

Potential Activities and Corresponding In Vitro Assays:

Potential Biological ActivityRecommended In Vitro AssayPrinciple
Antiproliferative/Cytotoxic MTT, MTS, or CellTiter-Glo® Luminescent Cell Viability AssayMeasures metabolic activity or ATP content as an indicator of cell viability.
Antioxidant DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay or ORAC (Oxygen Radical Absorbance Capacity) AssayMeasures the radical scavenging capacity of the compound.
Anti-inflammatory Griess Assay for Nitric Oxide (NO) production in LPS-stimulated macrophagesQuantifies nitrite, a stable product of NO, which is a key inflammatory mediator.
Enzyme Inhibition Kinase activity assays (e.g., Kinase-Glo®), Cyclooxygenase (COX) activity assaysMeasures the ability of the compound to inhibit the activity of a specific enzyme.
Sirtuin Activation SIRT1 Fluorometric Drug Discovery KitMeasures the deacetylase activity of SIRT1, a known target of resveratrol.[2]

Protocol 1: General Protocol for In Vitro Dose-Response Curve Generation using a Cell-Based Assay (e.g., MTT Assay for Cytotoxicity)

This protocol outlines the steps to determine the cytotoxic effects of this compound on a selected cancer cell line.

Materials:

  • This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Experimental Workflow:

G cluster_0 Plate Preparation cluster_1 Compound Treatment cluster_2 Incubation cluster_3 MTT Assay A Seed cells in a 96-well plate B Incubate for 24 hours to allow attachment A->B C Prepare serial dilutions of this compound B->C D Add compound dilutions to the wells C->D F Incubate for desired time (e.g., 24, 48, or 72 hours) D->F E Include vehicle control (e.g., DMSO) and untreated control G Add MTT solution to each well F->G H Incubate for 2-4 hours G->H I Add solubilization solution H->I J Read absorbance at 570 nm I->J

Caption: Workflow for MTT-based cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from a high-concentration stock solution. A typical concentration range might be from 0.1 µM to 100 µM, with 8-10 concentrations in total.[3]

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and untreated control (medium only).

  • Incubation: Incubate the plate for a period relevant to the expected mechanism of action (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the data by subtracting the background absorbance (from wells with no cells).

    • Express the results as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[3]

Protocol 2: Data Analysis and Curve Fitting

The analysis of dose-response data is crucial for extracting meaningful pharmacological parameters.

Software:

  • GraphPad Prism

  • R (with drc package)

  • Python (with libraries like SciPy and Matplotlib)

Steps for Data Analysis:

  • Data Normalization: Raw data from the plate reader should be normalized to the controls. For an inhibitory assay, this is typically done using the following formula: % Inhibition = 100 * (1 - (Sample - Negative Control) / (Positive Control - Negative Control))

  • Log Transformation of Concentration: The x-axis (concentration) should be log-transformed to linearize the central part of the sigmoidal curve.

  • Non-linear Regression: Fit the normalized, log-transformed data to a four-parameter logistic (4PL) model.[5] The equation for the 4PL model is: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC50 - X) * HillSlope)) Where:

    • Y is the response

    • X is the logarithm of the concentration

    • Bottom is the minimum response

    • Top is the maximum response

    • LogEC50 is the logarithm of the concentration that gives a response halfway between the Bottom and Top

    • HillSlope describes the steepness of the curve

Data Presentation Table:

CompoundAssayCell LineIC50 (µM)Hill SlopeEmax (%)
This compoundMTTHeLa[Experimental Value][Experimental Value][Experimental Value]
Resveratrol (Control)MTTHeLa[Literature or Experimental Value][Literature or Experimental Value][Literature or Experimental Value]

Application Note 3: Potential Signaling Pathways Modulated by this compound

While specific pathways for this compound are yet to be fully elucidated, the pathways modulated by resveratrol provide a strong starting point for investigation. Resveratrol is known to interact with multiple cellular targets.[2][7]

Potential Signaling Pathways:

  • SIRT1 Activation Pathway: Resveratrol is a well-known activator of SIRT1, a deacetylase involved in cellular metabolism, stress resistance, and longevity.[2] Activation of SIRT1 can lead to the deacetylation of various downstream targets, influencing gene expression and cellular function.

  • Nrf2 Signaling Pathway: Resveratrol can activate the Nrf2 transcription factor, which upregulates the expression of antioxidant genes, thereby protecting cells from oxidative stress.[8]

  • NF-κB Signaling Pathway: Resveratrol has been shown to inhibit the activation of NF-κB, a key regulator of inflammation.[2] This inhibition can lead to a reduction in the expression of pro-inflammatory cytokines.

Diagram of a Hypothesized Signaling Pathway (based on Resveratrol):

G cluster_0 Cellular Stress (e.g., Oxidative, Inflammatory) cluster_1 This compound Action cluster_2 Key Cellular Targets cluster_3 Downstream Effects Stress Oxidative/Inflammatory Stimuli IKK IKK Stress->IKK activates ResC This compound SIRT1 SIRT1 ResC->SIRT1 activates Nrf2 Nrf2 ResC->Nrf2 activates ResC->IKK inhibits p53 p53, PGC-1α (Deacetylation) SIRT1->p53 ARE Antioxidant Response Element Nrf2->ARE NFkB NF-κB IKK->NFkB activates Apoptosis Cell Cycle Arrest/Apoptosis p53->Apoptosis Antioxidant Antioxidant Gene Expression ARE->Antioxidant Inflammation Inflammatory Gene Expression NFkB->Inflammation

Caption: Hypothesized signaling pathways for this compound.

References

Measuring the Cellular Uptake of Resveratrodehyde C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrodehyde C, a stilbenoid compound, holds significant interest within the scientific community for its potential therapeutic properties, akin to its well-studied analogue, resveratrol. Understanding the extent and mechanisms of its cellular uptake is a critical first step in elucidating its bioactivity, metabolic fate, and overall pharmacological profile. This document provides detailed application notes and standardized protocols for measuring the cellular uptake of this compound in vitro. The methodologies described herein are adapted from established techniques for similar polyphenolic compounds and are designed to be implemented in a standard cell culture laboratory.

These protocols offer a framework for quantifying the intracellular accumulation of this compound, which can be adapted to various cell types and experimental conditions. The successful application of these methods will enable researchers to gather crucial data for pharmacokinetic and pharmacodynamic modeling, ultimately accelerating the development of this compound as a potential therapeutic agent.

Core Methodologies for Quantifying Cellular Uptake

Several robust techniques can be employed to measure the cellular uptake of this compound. The choice of method will depend on the specific research question, available equipment, and the intrinsic properties of the compound, such as its fluorescence. The primary methods covered in this guide include:

  • Fluorometry-Based Assays: Leveraging the intrinsic fluorescence of many polyphenolic compounds.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for quantifying the parent compound and its metabolites.

  • Flow Cytometry: Enabling high-throughput analysis of cellular fluorescence at a single-cell level.

  • Confocal Microscopy: Providing spatial resolution to visualize the subcellular localization of the compound.

Data Presentation: Quantitative Comparison of Uptake Parameters

The following table summarizes key quantitative data that can be generated using the protocols detailed in this document. This structured format allows for easy comparison of uptake efficiencies across different cell lines, time points, and experimental conditions.

Parameter HCT116 Cells MCF-7 Cells Caco-2 Cells Notes
Incubation Time (min) 3060120Optimal incubation times may vary.
Initial Concentration (µM) 102550Dose-dependent uptake should be assessed.
Intracellular Conc. (ng/mg protein) Data to be determinedData to be determinedData to be determinedQuantified by HPLC or fluorometry.
Uptake Efficiency (%) Data to be determinedData to be determinedData to be determined(Intracellular amount / Initial amount) x 100.
Mean Fluorescence Intensity Data to be determinedData to be determinedData to be determinedMeasured by flow cytometry or confocal microscopy.

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake by Fluorometry

This protocol is suitable if this compound possesses intrinsic fluorescence.

Materials:

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer)

  • BCA Protein Assay Kit

  • 96-well black, clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 24 hours.

  • Compound Treatment: Prepare working solutions of this compound in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate at 37°C for the desired time points (e.g., 30, 60, 120 minutes).

  • Cell Washing: After incubation, aspirate the medium and wash the cells three times with ice-cold PBS to remove extracellular compound.

  • Cell Lysis: Add 100 µL of cell lysis buffer to each well and incubate on ice for 30 minutes.

  • Fluorescence Measurement: Transfer the cell lysate to a new 96-well black plate. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for this compound. (Note: These wavelengths will need to be determined empirically).

  • Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration using a BCA assay.[1]

  • Data Analysis: Normalize the fluorescence intensity to the protein concentration for each sample. A standard curve of this compound should be prepared to convert fluorescence units to concentration.

Protocol 2: Quantification of Cellular Uptake by High-Performance Liquid Chromatography (HPLC)

This protocol provides high specificity and sensitivity for quantifying intracellular this compound.

Materials:

  • Cell culture medium

  • PBS

  • This compound stock solution (in DMSO)

  • Trypsin-EDTA

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other appropriate mobile phase modifier)

  • HPLC system with a suitable detector (e.g., UV or fluorescence)

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates (1 x 10^6 cells/well) and treat with this compound as described in Protocol 1.

  • Cell Harvesting: After washing with ice-cold PBS, detach the cells using Trypsin-EDTA. Centrifuge the cell suspension to obtain a cell pellet.

  • Cell Lysis and Extraction: Resuspend the cell pellet in a known volume of PBS. Lyse the cells by sonication or freeze-thaw cycles. Extract the compound by adding an equal volume of ice-cold methanol or acetonitrile, followed by vortexing and centrifugation to precipitate proteins.

  • Sample Preparation: Collect the supernatant containing the extracted compound and evaporate the solvent under a stream of nitrogen. Reconstitute the residue in the HPLC mobile phase.

  • HPLC Analysis: Inject the prepared sample into the HPLC system. The separation and detection parameters (column, mobile phase composition, flow rate, and detector wavelength) will need to be optimized for this compound.

  • Data Analysis: Quantify the amount of this compound in the sample by comparing the peak area to a standard curve prepared with known concentrations of the compound. Normalize the intracellular concentration to the cell number or total protein content.

Visualizing Experimental Workflows and Pathways

To facilitate a clear understanding of the experimental processes and potential cellular mechanisms, the following diagrams have been generated using the DOT language.

Cellular_Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_analysis Analysis Cell_Seeding Seed Cells in Plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Add_to_Cells Add Compound to Cells Incubation_24h->Add_to_Cells Prepare_Compound Prepare this compound Solution Prepare_Compound->Add_to_Cells Incubate_Time Incubate for Desired Time Add_to_Cells->Incubate_Time Wash_Cells Wash Cells with PBS Incubate_Time->Wash_Cells Cell_Lysis Lyse Cells Wash_Cells->Cell_Lysis Quantification Quantify Uptake Cell_Lysis->Quantification Fluorometry Fluorometry Quantification->Fluorometry Fluorometry HPLC HPLC Quantification->HPLC HPLC Flow_Cytometry Flow_Cytometry Quantification->Flow_Cytometry Flow Cytometry Confocal_Microscopy Confocal_Microscopy Quantification->Confocal_Microscopy Confocal Microscopy

Caption: General workflow for measuring cellular uptake of this compound.

Signaling_Pathway_Hypothesis cluster_downstream Potential Downstream Effects Res_C This compound Passive_Diffusion Passive Diffusion Res_C->Passive_Diffusion Enters Cell Active_Transport Active Transport Res_C->Active_Transport Enters Cell Cell_Membrane Cell Membrane Antioxidant_Response Antioxidant Response Passive_Diffusion->Antioxidant_Response Apoptosis Induction of Apoptosis Passive_Diffusion->Apoptosis Anti_inflammatory Anti-inflammatory Pathways Active_Transport->Anti_inflammatory Active_Transport->Apoptosis

Caption: Hypothesized cellular uptake and signaling pathways of this compound.

Conclusion

The protocols and guidelines presented in this document provide a comprehensive framework for the accurate and reliable measurement of this compound cellular uptake. By employing these standardized methods, researchers can generate high-quality, reproducible data essential for advancing our understanding of this promising compound. The successful quantification of cellular uptake is a foundational step that will underpin future investigations into the mechanisms of action, therapeutic efficacy, and potential clinical applications of this compound. Further optimization of these protocols for specific cell types and experimental contexts is encouraged to achieve the most accurate and relevant results.

References

Methodology for Assessing "Resveratrodehyde C" Effect on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Resveratrodehyde C, a stilbenoid compound, is of interest for its potential therapeutic properties. Understanding its impact on gene expression is a critical step in elucidating its mechanism of action and evaluating its potential as a therapeutic agent.[1][2] This document provides a comprehensive guide with detailed protocols for assessing the effects of this compound on gene expression in a cellular context. The methodologies outlined here are designed to be adaptable to specific cell types and research questions.

The provided protocols cover essential experimental stages, from cell culture and treatment to high-throughput gene expression analysis and data interpretation. By following these standardized procedures, researchers can generate robust and reproducible data to characterize the molecular effects of this compound.

I. Experimental Design and Workflow

A typical workflow for assessing the effect of a compound on gene expression involves several key stages.[3][4][5][6][7] The initial phase involves treating cultured cells with the compound of interest, followed by the isolation of high-quality RNA. Subsequently, changes in gene expression can be analyzed using various techniques, including quantitative real-time PCR (RT-qPCR) for targeted gene analysis or microarray and RNA sequencing (RNA-Seq) for genome-wide screening.[8]

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_downstream Downstream Analysis cell_culture Cell Culture cell_treatment Cell Treatment cell_culture->cell_treatment compound_prep This compound Preparation compound_prep->cell_treatment rna_isolation RNA Isolation cell_treatment->rna_isolation gene_expression Gene Expression Analysis rna_isolation->gene_expression data_analysis Data Analysis & Interpretation gene_expression->data_analysis pathway_analysis Pathway Analysis data_analysis->pathway_analysis

Figure 1: General experimental workflow.

II. Detailed Experimental Protocols

A. Cell Culture and Treatment

The choice of cell line is crucial and should be relevant to the intended therapeutic application of this compound.[9]

Protocol 1: Cell Seeding and Treatment

  • Cell Seeding:

    • Culture the chosen cell line in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.[9]

    • Once the cells reach 70-80% confluency, detach them using trypsin-EDTA.

    • Count the cells using a hemocytometer or an automated cell counter.

    • Seed the cells into multi-well plates (e.g., 6-well or 12-well plates) at a predetermined density to ensure they reach 70-80% confluency at the time of treatment.[10]

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound by diluting the stock solution in a complete growth medium to the desired final concentrations. It is advisable to test a range of concentrations to determine the optimal dose.[11]

    • Include a vehicle control (medium with the same concentration of the solvent) in all experiments.[11]

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.[10]

    • Incubate the cells for a predetermined period (e.g., 6, 12, 24, or 48 hours) to assess both early and late gene expression changes.[12]

B. RNA Isolation

High-quality, intact RNA is essential for reliable gene expression analysis.[9]

Protocol 2: Total RNA Isolation

This protocol is based on a commercially available RNA isolation kit with spin columns.

  • Cell Lysis:

    • After the treatment period, remove the medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add the lysis buffer provided in the RNA isolation kit directly to the wells to lyse the cells and inactivate RNases.[13]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • RNA Purification:

    • Homogenize the lysate by passing it through a syringe with a fine-gauge needle or using a rotor-stator homogenizer.

    • Add ethanol to the lysate to precipitate the RNA.

    • Transfer the mixture to a spin column placed in a collection tube and centrifuge. The RNA will bind to the silica membrane in the column.[13]

    • Wash the membrane with the provided wash buffers to remove contaminants. Perform an on-column DNase digestion to eliminate any contaminating genomic DNA.

    • Perform a final wash to remove the DNase and any remaining salts.

  • RNA Elution:

    • Transfer the spin column to a new RNase-free collection tube.

    • Add RNase-free water directly to the center of the membrane and incubate for a few minutes.

    • Centrifuge to elute the purified RNA.

  • RNA Quantification and Quality Control:

    • Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

    • Assess RNA integrity by running an aliquot on a denaturing agarose gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.

C. Gene Expression Analysis

RT-qPCR is a sensitive and specific method for quantifying the expression of a targeted set of genes.[14][15][16][17]

Protocol 3: Two-Step RT-qPCR

  • Reverse Transcription (cDNA Synthesis):

    • In an RNase-free tube, combine the total RNA, a reverse transcriptase enzyme, dNTPs, and either oligo(dT) primers, random hexamers, or gene-specific primers.[15]

    • Include a "no reverse transcriptase" control to check for genomic DNA contamination.[16]

    • Perform the reverse transcription reaction in a thermal cycler according to the manufacturer's instructions for the reverse transcriptase.

    • The resulting complementary DNA (cDNA) can be stored at -20°C.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing a DNA polymerase (e.g., Taq polymerase), dNTPs, a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe, and forward and reverse primers for the gene of interest.

    • Also, prepare reactions for one or more stably expressed housekeeping genes (e.g., GAPDH, ACTB) for normalization.[9]

    • In a qPCR plate, mix the cDNA template with the master mix.

    • Run the qPCR reaction in a real-time PCR thermal cycler. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[15]

  • Data Analysis (ΔΔCt Method):

    • The instrument software will generate amplification plots and cycle threshold (Ct) values.

    • Normalize the Ct value of the target gene to the Ct value of the housekeeping gene for each sample (ΔCt = Cttarget - Cthousekeeping).

    • Calculate the change in expression relative to the control group (ΔΔCt = ΔCttreated - ΔCtcontrol).

    • The fold change in gene expression is calculated as 2-ΔΔCt.[17]

Microarrays allow for the simultaneous analysis of the expression of thousands of genes.[3][4][5][6][7]

Protocol 4: Microarray Workflow

  • cDNA Labeling and Hybridization:

    • Synthesize first-strand cDNA from the total RNA using reverse transcriptase.

    • Synthesize second-strand cDNA.

    • Synthesize cRNA and label it with a fluorescent dye (e.g., Cy3 or Cy5).

    • Fragment the labeled cRNA.

    • Hybridize the fragmented and labeled cRNA to a microarray chip overnight in a hybridization oven.

  • Washing and Scanning:

    • Wash the microarray chip to remove non-specifically bound cRNA.

    • Scan the microarray chip using a laser scanner to detect the fluorescent signals.

  • Data Analysis:

    • The scanner software will generate a raw data file (e.g., .CEL file).

    • Perform quality control checks on the raw data.

    • Normalize the data to remove systematic variations.[4][6]

    • Identify differentially expressed genes between the this compound-treated and control groups using statistical tests (e.g., t-test, ANOVA).[6]

    • Perform downstream analysis such as pathway enrichment analysis to identify biological pathways affected by the compound.

RNA-Seq provides a comprehensive and unbiased view of the transcriptome.[18][19][20][21][22]

Protocol 5: RNA-Seq Workflow

  • Library Preparation:

    • Isolate total RNA as described in Protocol 2.

    • Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.

    • Fragment the RNA.

    • Synthesize first and second-strand cDNA.

    • Perform end-repair, A-tailing, and ligate sequencing adapters.

    • Amplify the library by PCR.

  • Sequencing:

    • Quantify and assess the quality of the library.

    • Sequence the library on a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Trim adapter sequences and low-quality reads.

    • Align the reads to a reference genome.

    • Quantify gene expression by counting the number of reads that map to each gene.

    • Normalize the count data.

    • Identify differentially expressed genes using statistical packages like DESeq2 or edgeR.[19]

    • Perform pathway and gene ontology analysis to interpret the biological significance of the gene expression changes.

III. Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: RT-qPCR Analysis of Selected Genes

GeneTreatment GroupFold Change (vs. Control)p-value
Gene XThis compound (10 µM)2.50.01
Gene YThis compound (10 µM)-1.80.03
Gene ZThis compound (10 µM)1.20.34

Table 2: Top 10 Differentially Expressed Genes from Microarray/RNA-Seq

Gene IDGene NameLog2 Fold Changep-valueAdjusted p-value
ENSG...ABC13.10.00010.005
ENSG...DEF2-2.80.00020.008
...............

IV. Signaling Pathway Visualization

Visualizing the affected signaling pathways can provide insights into the mechanism of action of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Resveratrodehyde_C This compound Receptor Receptor Resveratrodehyde_C->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF_inactive Inactive TF Kinase2->TF_inactive Activates TF_active Active TF TF_inactive->TF_active Translocates Gene Target Gene TF_active->Gene Binds to Promoter mRNA mRNA Gene->mRNA Transcription

Figure 2: Hypothetical signaling pathway.

V. Conclusion

The methodologies described in this document provide a robust framework for investigating the effects of this compound on gene expression. A systematic approach, combining targeted and genome-wide analyses, will enable a comprehensive understanding of the compound's molecular mechanism of action, which is essential for its further development as a potential therapeutic agent. Careful experimental design, execution, and data analysis are paramount to generating high-quality and impactful results.

References

Application Notes and Protocols for Resveratrodehyde C as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrodehyde C is a novel stilbenoid, a natural derivative of resveratrol, isolated from the mangrove endophytic fungus Alternaria sp. R6. It is structurally characterized by a 1,2-diphenylethylene nucleus with hydroxyl and aldehyde functional groups. Preliminary studies have demonstrated its potential as a bioactive compound with notable cytotoxic effects against several human cancer cell lines, suggesting its utility as a chemical probe for cancer biology research and as a lead compound in drug discovery.

The presence of an aldehyde group on the stilbene backbone appears to significantly enhance its cytotoxic activity compared to its parent compound, resveratrol. This makes this compound a valuable tool for investigating the structure-activity relationships of stilbenoids and for probing cellular pathways sensitive to this class of compounds. These application notes provide an overview of its biological activities, protocols for its use in cell-based assays, and potential avenues for further research.

Quantitative Data Summary

The cytotoxic activity of this compound and its related compounds, Resveratrodehydes A and B, has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundMDA-MB-435 (IC50 in µM)HepG2 (IC50 in µM)HCT-116 (IC50 in µM)
This compound < 50< 50< 50
Resveratrodehyde A< 10< 50< 10
Resveratrodehyde B< 10< 50< 10
Resveratrol> 50> 50> 50

Data extracted from a study on new resveratrol derivatives from Alternaria sp.

Application Notes

1. Probing Cancer Cell Viability and Cytotoxicity

This compound has demonstrated broad-spectrum inhibitory activity against human breast, liver, and colon cancer cell lines. Its enhanced potency compared to resveratrol suggests that it can be used as a chemical probe to explore molecular mechanisms of cytotoxicity that are specific to or enhanced by the aldehyde functional group on the stilbene scaffold.

  • Suggested Uses:

    • Screening against a broader panel of cancer cell lines to identify sensitive and resistant phenotypes.

    • Investigating the molecular pathways leading to cell death (e.g., apoptosis, necrosis, autophagy).[1][2][3]

    • Studying the role of the aldehyde group in target engagement and biological activity.

2. Investigating Antioxidant and Radical Scavenging Activity

This compound has been reported to possess moderate radical scavenging activity. This positions it as a tool for studying oxidative stress pathways in cells.

  • Suggested Uses:

    • Assessing its ability to mitigate oxidative damage in cellular models.

    • Comparing its antioxidant potential with other resveratrol derivatives to understand the contribution of different functional groups.

3. Lead Compound for Anti-Cancer Drug Discovery

The superior in vitro anti-tumor effects of this compound over resveratrol indicate its potential as a lead compound for the development of novel anti-cancer therapeutics. Further studies can be designed to optimize its structure for improved potency and selectivity.

Experimental Protocols

Protocol 1: Determination of Cytotoxicity using the MTT Assay

This protocol describes the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to measure the cytotoxic effects of this compound on adherent cancer cell lines.[4][5]

Materials:

  • This compound (dissolved in DMSO to prepare a stock solution)

  • Human cancer cell lines (e.g., MDA-MB-435, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight in a CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: DPPH Radical Scavenging Assay

This protocol outlines a method to assess the antioxidant activity of this compound using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.[6][7][8][9][10]

Materials:

  • This compound (dissolved in methanol or ethanol)

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Ascorbic acid (as a positive control)

  • Methanol or ethanol

  • 96-well plate

  • Microplate reader (absorbance at 517 nm)

Procedure:

  • Sample Preparation:

    • Prepare serial dilutions of this compound and ascorbic acid in methanol or ethanol in a 96-well plate (100 µL per well).

  • DPPH Reaction:

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • Include a control with only the solvent and DPPH solution.

  • Incubation:

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement:

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cells Cancer Cells plate Seed cells in 96-well plate cells->plate compound This compound treat Treat with This compound compound->treat plate->treat incubate Incubate (24-72h) treat->incubate mtt Add MTT reagent incubate->mtt solubilize Solubilize formazan mtt->solubilize read Read Absorbance (570 nm) solubilize->read viability Calculate % Cell Viability read->viability ic50 Determine IC50 viability->ic50

Caption: Workflow for assessing the cytotoxicity of this compound.

signaling_pathway cluster_cell Cancer Cell cluster_pathway Hypothesized Pathway RC This compound ROS ↑ ROS Production RC->ROS membrane Mito Mitochondrial Dysfunction ROS->Mito Caspases Caspase Activation Mito->Caspases Apoptosis Apoptosis Caspases->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Resveratrodehyde C

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Resveratrodehyde C. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis of this stilbenoid aldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its synthesis important?

A1: this compound is a stilbenoid, a class of natural compounds with diverse biological activities.[1][2] While specific data on "this compound" is not widely available in the public domain, its name suggests it is an aldehyde derivative of a resveratrol-like structure, likely containing hydroxyl and methoxy functional groups. The synthesis of novel stilbenoids is of significant interest for exploring their therapeutic potential in areas such as cardiovascular disease, neuroprotection, and cancer treatment.[1][2]

Q2: Which are the most common synthetic routes for preparing stilbenoid aldehydes like this compound?

A2: The most common and versatile methods for synthesizing stilbenes and their derivatives include the Wittig reaction, the Heck reaction, and the Perkin condensation.[3] These methods allow for the formation of the characteristic carbon-carbon double bond of the stilbene core from various precursors. The choice of method often depends on the availability of starting materials, desired stereoselectivity (E/Z isomer), and tolerance to functional groups.

Q3: I am observing a mixture of E and Z isomers in my final product. How can I improve the stereoselectivity for the desired trans-(E)-isomer?

A3: Achieving high E-selectivity is a common challenge in stilbene synthesis.

  • For Wittig reactions: The use of stabilized ylides generally favors the formation of the E-isomer. Non-stabilized ylides tend to produce the Z-isomer. Reaction conditions such as the choice of solvent and base can also influence the stereochemical outcome.[4]

  • For Heck reactions: This reaction is known for its high trans-selectivity.[5][6] If you are observing significant amounts of the cis-isomer, it may be due to isomerization of the product. Minimizing reaction time and temperature can help.

  • Isomerization: If a mixture is obtained, the Z-isomer can sometimes be isomerized to the more stable E-isomer through photochemical methods (e.g., using iodine and light) or acid catalysis.[7]

Q4: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A4: Low yields can stem from various factors, including incomplete reactions, side reactions, and difficult purification. Refer to the troubleshooting guides below for specific issues related to your chosen synthetic method. General strategies for yield improvement include:

  • Optimization of reaction conditions: Systematically varying parameters such as temperature, reaction time, solvent, and catalyst loading can significantly impact yield.[8]

  • Purity of reagents: Ensure all starting materials and solvents are pure and dry, as impurities can interfere with the reaction.

  • Inert atmosphere: Many organometallic catalysts and intermediates used in these syntheses are sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is often crucial.

Q5: How can I effectively purify my this compound product from the reaction mixture?

A5: Purification of stilbenoids can be challenging due to the presence of isomers and byproducts.

  • Column chromatography: This is the most common method for purifying stilbenoids. Silica gel is typically used as the stationary phase, with a solvent system of varying polarity (e.g., hexane/ethyl acetate).

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective way to obtain highly pure material.[9]

  • Centrifugal Partition Chromatography (CPC): This is a liquid-liquid chromatography technique that can be very effective for the purification of natural products like stilbenoids.[10]

Troubleshooting Guides

Wittig Reaction

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes/ketones and phosphonium ylides.[11]

Issue Potential Cause(s) Troubleshooting Steps
Low or no product formation 1. Incomplete ylide formation. 2. Ylide is not reactive enough. 3. Aldehyde is sterically hindered or has poor electrophilicity.1. Use a stronger base (e.g., n-BuLi, NaH) for ylide generation. Ensure anhydrous conditions. 2. Use a more reactive (less stabilized) ylide if possible. 3. Increase reaction temperature or use a more reactive aldehyde derivative.
Low E/Z selectivity 1. Use of a non-stabilized ylide. 2. Inappropriate reaction conditions.1. Employ a stabilized ylide (containing an electron-withdrawing group) to favor the E-isomer. 2. Vary the solvent and base. For example, salt-free conditions can favor Z-isomer formation.
Formation of triphenylphosphine oxide is difficult to remove 1. Triphenylphosphine oxide is a common byproduct of the Wittig reaction and can be difficult to separate.1. Optimize chromatography conditions. 2. If the product is non-polar, trituration with a non-polar solvent like ether or hexane can sometimes precipitate the triphenylphosphine oxide.
Side reactions 1. Aldol condensation of the aldehyde starting material. 2. Epoxide formation.1. Add the base slowly to the phosphonium salt and aldehyde mixture. 2. Ensure the reaction is run under an inert atmosphere.
Heck Reaction

The Heck reaction is a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene.[12]

Issue Potential Cause(s) Troubleshooting Steps
Low or no product formation 1. Inactive catalyst. 2. Poor choice of base or solvent. 3. Aryl halide is not reactive enough.1. Use a fresh palladium source and ligand. Consider using a pre-catalyst. 2. Screen different bases (e.g., triethylamine, potassium carbonate) and solvents (e.g., DMF, acetonitrile, NMP).[5] 3. Aryl iodides are more reactive than bromides, which are more reactive than chlorides.[5] Consider using a more reactive halide.
Formation of homocoupled products 1. Reaction conditions favor homocoupling of the aryl halide or the styrene.1. Adjust the stoichiometry of the reactants. 2. Lower the reaction temperature.
Double bond migration 1. Isomerization of the product under the reaction conditions.1. Use a milder base. 2. Reduce the reaction time.
Catalyst decomposition 1. High reaction temperatures. 2. Presence of oxygen.1. Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. 2. Ensure the reaction is performed under a strict inert atmosphere.
Perkin Condensation

The Perkin condensation is the reaction of an aromatic aldehyde with an acid anhydride to form an α,β-unsaturated carboxylic acid, which can then be decarboxylated to a stilbene.[13][14]

Issue Potential Cause(s) Troubleshooting Steps
Low or no product formation 1. Insufficiently high temperature. 2. Inappropriate base.1. The Perkin reaction often requires high temperatures (150-200 °C). 2. The alkali salt of the acid anhydride is typically used as the base. Ensure it is anhydrous.
Incomplete decarboxylation 1. Decarboxylation step is not efficient.1. Use a decarboxylation agent like copper chromite in quinoline.[3] 2. Ensure the temperature for decarboxylation is sufficiently high.
Formation of side products 1. Self-condensation of the anhydride. 2. Polymerization.1. Use a slight excess of the aldehyde. 2. Control the reaction temperature carefully.

Experimental Protocols

Protocol 1: Synthesis of a Stilbenoid Aldehyde via Wittig Reaction

This protocol describes a general procedure for the synthesis of a stilbenoid aldehyde, which can be adapted for this compound.

Step 1: Preparation of the Phosphonium Ylide

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.05 eq), dropwise. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

Step 2: Wittig Reaction

  • Cool the ylide solution back to 0 °C.

  • Dissolve the appropriately substituted benzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired stilbenoid aldehyde.

Protocol 2: Synthesis of a Stilbenoid Aldehyde via Heck Reaction

This protocol provides a general method for the palladium-catalyzed synthesis of a stilbenoid aldehyde.

Step 1: Reaction Setup

  • To a Schlenk flask, add the aryl halide (1.0 eq), the vinyl partner (e.g., a protected 4-vinylbenzaldehyde, 1.2 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a phosphine ligand (e.g., triphenylphosphine, PPh₃, 0.04 eq).

  • Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Add an anhydrous solvent (e.g., DMF or acetonitrile) and a base (e.g., triethylamine, 3.0 eq).

Step 2: Reaction

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate) to afford the desired stilbenoid aldehyde.

Data Presentation

Table 1: Comparison of Yields for a Hypothetical this compound Synthesis via Different Methods

Synthetic MethodTypical Yield Range (%)Key AdvantagesKey Disadvantages
Wittig Reaction 40 - 75%[3]Wide functional group tolerance; versatile.Stoichiometric amounts of phosphine oxide byproduct can complicate purification. Stereoselectivity can be an issue.[4]
Heck Reaction 60 - 90%[5]High E-selectivity; catalytic in palladium.Requires an inert atmosphere; catalyst can be expensive.
Perkin Condensation 30 - 50%[15]Uses readily available starting materials.Requires high temperatures; often has lower yields and can produce side products.

Visualizations

Wittig_Reaction_Workflow start Starting Materials: - Benzyltriphenylphosphonium salt - Substituted Benzaldehyde ylide_formation Ylide Formation (Strong Base, Anhydrous Solvent) start->ylide_formation wittig_reaction Wittig Reaction (Addition of Aldehyde) ylide_formation->wittig_reaction workup Work-up (Quenching, Extraction) wittig_reaction->workup purification Purification (Column Chromatography) workup->purification product This compound (E/Z mixture) purification->product

Caption: Workflow for the synthesis of this compound via the Wittig reaction.

Heck_Reaction_Signaling_Pathway pd0 Pd(0) Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition aryl_halide Aryl Halide aryl_halide->oxidative_addition aryl_pd_complex Aryl-Pd(II) Complex oxidative_addition->aryl_pd_complex migratory_insertion Migratory Insertion aryl_pd_complex->migratory_insertion alkene Alkene alkene->migratory_insertion beta_hydride_elimination Beta-Hydride Elimination migratory_insertion->beta_hydride_elimination reductive_elimination Reductive Elimination beta_hydride_elimination->reductive_elimination base Base beta_hydride_elimination->base HX formed reductive_elimination->pd0 product Stilbenoid Product reductive_elimination->product

Caption: Catalytic cycle of the Heck reaction for stilbenoid synthesis.

Troubleshooting_Logic start Low Yield in Synthesis check_reaction_completion Is the reaction going to completion? (Monitor by TLC/GC-MS) start->check_reaction_completion optimize_conditions Optimize Reaction Conditions: - Increase temperature/time - Change solvent/catalyst check_reaction_completion->optimize_conditions No check_side_products Are there significant side products? check_reaction_completion->check_side_products Yes success Yield Improved optimize_conditions->success purification_issue Is product lost during purification? check_side_products->purification_issue No reagent_purity Check Purity of Reagents check_side_products->reagent_purity Yes modify_purification Modify Purification Method: - Different chromatography conditions - Recrystallization purification_issue->modify_purification Yes purification_issue->success No modify_purification->success reagent_purity->success

References

overcoming solubility issues with "Resveratrodehyde C" in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Resveratrodehyde C during experimental assays.

Disclaimer: Specific solubility data for "this compound" is not widely available in published literature. The information provided here is based on the well-characterized properties of the closely related parent compound, resveratrol, and its analogs. These guidelines are intended to serve as a starting point for developing your experimental protocols.

Troubleshooting & FAQs

Q1: My this compound is not dissolving in aqueous buffers. What should I do?

A1: this compound, like its parent compound resveratrol, is expected to have very low solubility in water.[1] Direct dissolution in aqueous buffers is often unsuccessful. It is recommended to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay medium.

Q2: Which organic solvents are recommended for creating a stock solution of this compound?

A2: Based on data for resveratrol, the following organic solvents are suitable for creating a high-concentration stock solution:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Dimethylformamide (DMF)

  • Methanol

It is crucial to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system being studied.

Q3: I'm observing precipitation of this compound after diluting the stock solution into my cell culture medium. How can I prevent this?

A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:

  • Lower the Final Concentration: You may be exceeding the solubility limit of this compound in the final assay medium. Try a lower final concentration.

  • Increase the Solvent Concentration (with caution): A slight increase in the co-solvent (e.g., DMSO, ethanol) concentration in the final medium might help, but this must be carefully controlled to avoid solvent-induced artifacts.

  • Use a Carrier Protein: For in vitro assays, especially those involving cell culture, pre-complexing this compound with a carrier protein like bovine serum albumin (BSA) can enhance its solubility and stability in aqueous solutions.

  • Gentle Warming and Vortexing: Briefly warming the solution to 37°C and vortexing during dilution can sometimes help keep the compound in solution. However, be mindful of the compound's stability at higher temperatures.[2]

Q4: What is the maximum recommended final concentration of DMSO or ethanol in a cell-based assay?

A4: As a general guideline, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v), and ideally below 0.1%, to minimize cellular toxicity and other off-target effects. The tolerance for ethanol is generally lower. It is always best to run a vehicle control (medium with the same final concentration of the solvent) to ensure the solvent itself is not impacting your experimental results.

Q5: How should I store my this compound stock solution?

A5: Stock solutions of resveratrol and its analogs should be stored at -20°C or -80°C to ensure stability. It is also recommended to protect the solution from light, as polyphenols can be light-sensitive. Aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles.

Quantitative Solubility Data

The following table summarizes the solubility of the parent compound, resveratrol, in various common solvents. This data can be used as a reference point for selecting an appropriate solvent for this compound.

SolventSolubility of ResveratrolReference
Water~0.05 mg/mL[1]
Phosphate-Buffered Saline (PBS), pH 7.2~0.1 mg/mL
Ethanol~50 mg/mL
DMSO~50 mg/mL
Dimethylformamide (DMF)~100 mg/mL
PEG-400~374 mg/mL[1]
AcetoneSoluble[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Determine the Molecular Weight (MW) of this compound. For this example, we will assume a hypothetical MW similar to resveratrol (228.24 g/mol ). Adjust calculations based on the actual MW of your compound.

  • Weigh out the required amount of this compound. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 228.24 g/mol * (1000 mg / 1 g) = 2.28 mg

  • Add the appropriate volume of DMSO. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound.

  • Dissolve the compound. Vortex the tube thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but avoid overheating.

  • Store the stock solution. Aliquot into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light.

Protocol 2: Dilution of this compound Stock Solution for a Cell-Based Assay

Objective: To prepare a final concentration of 10 µM this compound in a cell culture well containing 1 mL of medium, ensuring the final DMSO concentration is 0.1%.

Procedure:

  • Prepare an intermediate dilution. Dilute the 10 mM stock solution 1:100 in cell culture medium to create a 100 µM working solution.

    • Take 10 µL of the 10 mM stock solution and add it to 990 µL of cell culture medium. Vortex gently to mix.

  • Add the working solution to the final assay volume. Add 100 µL of the 100 µM working solution to a well containing 900 µL of cell culture medium to achieve a final volume of 1 mL and a final this compound concentration of 10 µM.

    • The final DMSO concentration will be 0.1%.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_troubleshooting Troubleshooting: Precipitation Observed weigh Weigh Solid This compound add_solvent Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex/Warm to Dissolve add_solvent->dissolve store Store at -20°C (Aliquoted, Protected from Light) dissolve->store intermediate Prepare Intermediate Dilution in Assay Medium store->intermediate Use Stock final_dilution Add to Final Assay Volume intermediate->final_dilution incubate Incubate with Cells/Target final_dilution->incubate check_conc Is Final Concentration Too High? final_dilution->check_conc Precipitation? check_solvent Is Solvent % Too Low? use_bsa Consider Carrier Protein (BSA) signaling_pathway ext_stim External Stimulus (e.g., Oxidative Stress) p53 p53 ext_stim->p53 activates nrf2 Nrf2 ext_stim->nrf2 activates res_c This compound sirt1 SIRT1 res_c->sirt1 activates ampk AMPK res_c->ampk activates sirt1->p53 deacetylates (inhibits) ampk->nrf2 activates cell_cycle Cell Cycle Arrest p53->cell_cycle apoptosis Apoptosis p53->apoptosis antioxidant Antioxidant Response Element (ARE) nrf2->antioxidant

References

Technical Support Center: Resveratrodehyde C & Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering potential interference from Resveratrodehyde C in fluorescence-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my fluorescence-based assay?

This compound is a stilbenoid, a class of natural polyphenolic compounds. Like its well-studied precursor, resveratrol, this compound is expected to possess intrinsic fluorescence (autofluorescence). This property means the compound itself can absorb light and re-emit it, which can be inadvertently detected by plate readers or microscopes, leading to artificially inflated or confounded signals in your experiment.

This interference is a common issue with fluorescent small molecules and can lead to false-positive or false-negative results if not properly controlled for[1]. The core problem arises when the excitation and emission spectra of this compound overlap with those of the fluorescent probe used in your assay[1].

Q2: My fluorescence signal is unexpectedly high in my treatment wells. How can I determine if this compound is the cause?

An unexpectedly high signal is a classic sign of compound autofluorescence. To confirm this, you must run a "compound-only" control. This is the most critical step in troubleshooting potential interference. This control will isolate the fluorescence signal originating solely from your test compound under the exact conditions of your assay.

The workflow below outlines the logical steps to diagnose the issue.

G cluster_workflow Troubleshooting Workflow for Suspected Interference A Observe Unexpectedly High Fluorescence Signal B Prepare 'Compound-Only' Control (No cells, no assay reagents, just buffer + compound) A->B C Measure Fluorescence (Use same instrument settings as main experiment) B->C D Is a significant signal detected in the 'Compound-Only' well? C->D E Interference Confirmed: Compound is autofluorescent. Proceed to correction methods. D->E  Yes F No Significant Interference: Investigate other causes (e.g., contamination, reagent issues, biological effects). D->F  No

A logical workflow for diagnosing compound autofluorescence.
Q3: How do I correctly set up my experiment to control for this interference?

Proper controls are essential for valid data. In addition to your standard experimental wells, you must include a set of controls specifically to measure and subtract the background fluorescence from your compound.

The diagram below illustrates a recommended plate layout for a typical experiment.

G cluster_plate Recommended Experimental Plate Setup for Controls A1 Well 1: Buffer/Media Only (Blank) B1 Well 2: Cells + Vehicle + Assay Reagents (Negative Control) C1 Well 3: Cells + Compound + Assay Reagents (Experimental) D1 Well 4: Cells + Compound (No Assay Reagents) (Cellular Uptake Control) E1 Well 5: Buffer/Media + Compound (Compound-Only Control)

Plate layout showing essential controls for interference.
Q4: What are the spectral properties of related compounds, and how might they overlap with my dyes?

While specific spectral data for this compound is not widely published, we can use data from resveratrol as a close proxy. Resveratrol, a stilbenoid, is known to have broad excitation and emission spectra, primarily in the UV to blue/green range[2][3]. This can cause significant spectral overlap with commonly used fluorophores.

Table 1: Spectral Properties of Resveratrol and Common Fluorophores

Compound/FluorophoreTypical Excitation Max (nm)Typical Emission Max (nm)Potential for Overlap with Resveratrol
Resveratrol (Proxy) ~310-340 ~380-420 (can be broader) -
DAPI~358~461High
Hoechst 33342~350~461High
Fura-2 (Ca2+-free)~380~510High[2]
Fura-2 (Ca2+-bound)~340~510High[2]
GFP / FITC~488~510Moderate to Low
Rhodamine / TRITC~550~575Very Low

Note: Spectral properties can shift based on the solvent, pH, and binding to other molecules[3].

Troubleshooting Guides & Protocols

Guide: Correcting for Autofluorescence Interference

If you have confirmed that this compound is autofluorescent in your assay, you can correct your data using the "compound-only" control.

Data Correction Method:

  • Measure Fluorescence: Read the fluorescence intensity (FI) for all your wells.

  • Calculate Average Blank: Determine the average FI from your "Buffer/Media Only" wells.

  • Calculate Average Compound Background: Determine the average FI from your "Buffer/Media + Compound" wells.

  • Correct Your Data: For each experimental well, use the following formula:

    Corrected Signal = (FI of Experimental Well) - (Average Compound Background)

    Make sure you have already subtracted the blank from all measurements beforehand if your instrument does not do so automatically.

Protocol: Measuring Compound Intrinsic Fluorescence

This protocol details the steps for running the critical "compound-only" control.

Objective: To quantify the fluorescence signal originating solely from this compound in your specific assay buffer and at your working concentration.

Materials:

  • 96-well plate (black, clear-bottom is preferred for microscopy, solid black for top-reading plate readers)

  • Assay buffer or cell culture media (the same used in your main experiment)

  • This compound stock solution

  • Vehicle (e.g., DMSO)

  • Multichannel pipette

  • Fluorescence plate reader or microscope

Methodology:

  • Prepare Dilutions: Prepare a serial dilution of this compound in your assay buffer, matching the final concentrations used in your experimental wells. Also prepare a "vehicle-only" control.

  • Plate Layout:

    • In triplicate wells, add 100 µL of the assay buffer only (Blank).

    • In triplicate wells, add 100 µL of the assay buffer + vehicle (Vehicle Control).

    • In triplicate wells, add 100 µL of each concentration of your this compound dilution.

  • Incubation: Incubate the plate under the same conditions (temperature, time) as your main experimental plate. This accounts for any potential changes to the compound's fluorescence over time.

  • Fluorescence Measurement:

    • Set the excitation and emission wavelengths on your instrument to the exact same settings used for your primary assay fluorophore.

    • If possible, perform a full spectral scan on a well with the highest concentration of the compound to identify its peak excitation and emission wavelengths. This can help in choosing alternative dyes for future experiments.

  • Data Analysis:

    • Subtract the average fluorescence of the "Blank" wells from all other measurements.

    • The resulting values for the wells containing this compound represent its intrinsic fluorescence at each concentration. This is the value you will use to correct your main experimental data.

References

stabilizing "Resveratrodehyde C" in solution for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for maintaining the stability of Resveratrodehyde C in solution during long-term experiments. Given the inherent instability of stilbenoids, proper handling and storage are critical for reproducible and accurate results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade in solution?

A1: Like other stilbenoids, this compound is susceptible to degradation from several factors, including:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of unwanted byproducts.

  • Light Exposure (Photodegradation): UV and even ambient light can induce isomerization and degradation.

  • Elevated Temperatures: Higher temperatures accelerate the rate of all degradation pathways.[1][2]

  • pH: Phenolic compounds are generally more stable in acidic conditions; alkaline environments can promote oxidation.[3][4]

  • Presence of Metal Ions: Metal ions, such as Cu2+ and Fe2+, can catalyze oxidative degradation.[5]

Q2: I've noticed a color change in my this compound stock solution. What does this indicate?

A2: A color change, often to a yellowish or brownish hue, is a common indicator of degradation, likely due to oxidation and the formation of polymeric byproducts. It is crucial to quantify the concentration of the active compound using an appropriate analytical method before proceeding with your experiment.

Q3: What is the recommended solvent for dissolving this compound for long-term storage?

A3: For initial solubilization, DMSO or ethanol are commonly used. However, for long-term storage in aqueous buffers for cell culture or other biological assays, it is critical to minimize the final concentration of the organic solvent and to use a buffer system that is compatible with the stabilizing agents you choose to employ. The stability in the final aqueous medium is the primary concern.

Q4: Can I use a standard laboratory freezer (-20°C) for long-term storage of my this compound stock solution?

A4: While -20°C is preferable to 4°C or room temperature, an ultra-low temperature freezer (-80°C) is highly recommended for long-term storage to minimize degradation. For phenolic compounds, lower storage temperatures significantly extend shelf life.[1][2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in my experiment over time. Degradation of this compound in the experimental medium.1. Prepare fresh dilutions of this compound for each experiment from a properly stored concentrated stock. 2. Incorporate a stabilizing agent, such as ascorbic acid, into your final experimental solution. 3. Minimize the exposure of your experimental setup to light.
Inconsistent results between experimental replicates. Inconsistent degradation of this compound due to variations in handling.1. Standardize the protocol for solution preparation, including the time between preparation and use. 2. Ensure all solutions are protected from light and stored at a consistent, low temperature. 3. Use an inert gas (e.g., argon or nitrogen) to blanket the headspace of stock solution vials to displace oxygen.
Precipitation of this compound in aqueous buffer. Poor solubility of the compound in the aqueous medium. Stilbene-based inhibitors can have solubility issues.[6]1. Ensure the concentration is within the solubility limit for your chosen buffer. 2. Consider using a co-solvent, but be mindful of its potential effects on your experimental system. 3. The use of stabilizing agents that also enhance solubility, such as certain polymers or cyclodextrins, could be explored, though this may require significant experimental validation.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO with the inclusion of ascorbic acid as a stabilizing agent.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • L-Ascorbic acid

  • Microcentrifuge tubes wrapped in aluminum foil

  • Argon or nitrogen gas

Procedure:

  • Weigh out the required amount of this compound and L-ascorbic acid in a sterile microcentrifuge tube. For a 10 mM this compound solution with a 5:1 molar excess of ascorbic acid, you will need to calculate the corresponding mass of ascorbic acid.

  • Add the appropriate volume of anhydrous DMSO to achieve the final concentration of 10 mM for this compound.

  • Vortex the solution until both the this compound and ascorbic acid are completely dissolved.

  • Displace the air in the headspace of the tube with argon or nitrogen gas.

  • Seal the tube tightly.

  • Store the stock solution at -80°C, protected from light.

Protocol 2: Long-Term Stability Assessment using RP-HPLC

This protocol outlines a method to assess the stability of this compound in solution over time using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). RP-HPLC is a robust technique for the quantification of resveratrol and related compounds.[7][8]

Objective: To quantify the percentage of intact this compound remaining in solution under specific storage conditions over several weeks.

Procedure:

  • Prepare your this compound solution according to Protocol 1 or your specific experimental conditions.

  • At time zero (t=0), take an aliquot of the solution, dilute it to an appropriate concentration for HPLC analysis, and inject it into the HPLC system. Record the peak area of this compound.

  • Store the remaining solution under the desired conditions (e.g., -20°C in the dark, 4°C exposed to light, etc.).

  • At predetermined time points (e.g., 1, 2, 4, and 8 weeks), retrieve an aliquot of the stored solution.

  • Prepare and analyze the sample by HPLC under the same conditions as the t=0 sample.

  • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

HPLC Conditions (Example):

  • Column: C18 column

  • Mobile Phase: A gradient of acetonitrile and water.[7][8]

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

Data Presentation

Table 1: Influence of Storage Temperature on this compound Stability

Storage Temperature (°C)% this compound Remaining (Week 4)% this compound Remaining (Week 8)
25< 10%Not Detectable
465%40%
-2095%88%
-80> 99%98%
Data are hypothetical and for illustrative purposes.

Table 2: Effect of Stabilizing Agents on this compound Stability at 4°C

Condition% this compound Remaining (Week 8)
No Additives40%
+ 100 µM Ascorbic Acid85%
+ 50 µM Ferulic Acid78%
+ 100 µM Ascorbic Acid & 50 µM Ferulic Acid92%
Data are hypothetical and for illustrative purposes.

Visualizations

G cluster_0 Stability Testing Workflow A Prepare this compound Solution B t=0 Analysis (HPLC) A->B C Store under Test Conditions (e.g., Temp, Light, Stabilizer) A->C E Compare Peak Areas B->E D t=x Analysis (HPLC) C->D Weekly Aliquots D->E F Determine % Degradation E->F

Caption: Workflow for assessing the stability of this compound.

G cluster_1 Potential Degradation Pathway RC This compound (Active Form) Oxidized Oxidized Intermediates RC->Oxidized Oxygen, Metal Ions Isomerized cis-Isomer (Reduced Activity) RC->Isomerized UV Light Degraded Inactive Products Oxidized->Degraded Hydrolysis Isomerized->Degraded

Caption: Potential degradation pathways for this compound.

G cluster_2 Troubleshooting Decision Tree Start Inconsistent Results? CheckStorage Stock Stored at -80°C and Protected from Light? Start->CheckStorage CheckMedium Experiment Medium Contains Stabilizer? CheckStorage->CheckMedium Yes Solution1 Implement Proper Storage CheckStorage->Solution1 No CheckFreshness Solutions Prepared Fresh Before Each Experiment? CheckMedium->CheckFreshness Yes Solution2 Add Ascorbic Acid to Medium CheckMedium->Solution2 No Solution3 Adopt 'Just-in-Time' Preparation CheckFreshness->Solution3 No End Problem Resolved CheckFreshness->End Yes

Caption: Troubleshooting guide for inconsistent experimental results.

References

Technical Support Center: Quantification of Resveratrodehyde C by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This guide is designed to address common issues encountered during the quantification of Resveratrodehyde C using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Q1: I am not seeing any peak for this compound in my chromatogram. What are the possible causes?

A1: The absence of a peak can stem from several factors, from sample preparation to instrument issues.[1] Here's a systematic approach to troubleshoot this problem:

  • Sample Preparation and Stability:

    • Degradation: Aldehydes can be susceptible to oxidation. Ensure your samples were processed promptly and stored at an appropriate temperature (e.g., -80°C) to prevent degradation. Consider preparing fresh samples.

    • Extraction Efficiency: The protein precipitation or liquid-liquid extraction method may not be optimal for this compound. Evaluate the recovery of your extraction method by spiking a known amount of a similar standard into a blank matrix.

  • LC-MS/MS System:

    • Instrument Connectivity: Verify that all modules of the LC-MS/MS system are properly connected and communicating. Check for any error messages in the software.

    • Mobile Phase: Ensure the mobile phase composition is correct and that the solvents are fresh and properly degassed. Air bubbles in the lines can interrupt flow and cause a loss of signal.

    • Injection Issues: Check the autosampler for proper sample aspiration and injection. Examine the syringe and injection port for any blockages.

    • Ion Source: A dirty or contaminated ion source is a common cause of poor signal intensity.[1] Inspect and clean the ion source as per the manufacturer's recommendations.

Q2: The peak shape for this compound is poor (e.g., broad, splitting, or tailing). How can I improve it?

A2: Poor peak shape can compromise the accuracy of your quantification.[1] Consider the following adjustments:

  • Chromatography:

    • Column Overloading: If the peak is broad and fronting, you may be overloading the analytical column. Try diluting your sample or reducing the injection volume.[1]

    • Mobile Phase Mismatch: Ensure the pH of your mobile phase is appropriate for this compound. For phenolic compounds, an acidic mobile phase (e.g., with 0.1% formic acid) is often used to improve peak shape.[2]

    • Column Contamination: Contaminants from previous injections can affect peak shape. Wash the column with a strong solvent or consider using a guard column.

  • Sample Matrix Effects:

    • Co-eluting Interferences: Components in your sample matrix might be co-eluting with this compound, causing peak distortion. Optimize your chromatographic gradient to improve separation.

    • Sample Clean-up: A more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), can help remove interfering matrix components.[3]

Q3: I am observing high background noise and a drifting baseline. What should I do?

A3: High background noise can obscure your analyte peak and affect the limit of quantification.

  • Solvent and System Contamination:

    • Solvent Quality: Use high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase are a common source of background noise.[4]

    • System Contamination: Flush the entire LC system, including the solvent lines, degasser, and pump, to remove any contaminants.

  • Mass Spectrometer Settings:

    • Detector Settings: Inappropriately high detector gain can amplify background noise. Optimize the detector voltage to achieve a good signal-to-noise ratio.

    • Source Parameters: Adjust the ion source parameters, such as gas flow rates and temperature, to minimize noise.[5]

Q4: My quantitative results for this compound are not reproducible. What could be the reason?

A4: Poor reproducibility can invalidate your results. Investigate these potential causes:

  • Sample Preparation Variability:

    • Inconsistent Extraction: Ensure your sample preparation workflow is consistent for all samples. Use precise pipetting and vortexing times.

    • Analyte Stability in Autosampler: If your sample sequence is long, the analyte might be degrading in the autosampler. Consider using a cooled autosampler.

  • Instrumental Instability:

    • Fluctuating Temperature: Ensure the column oven and laboratory temperatures are stable, as fluctuations can cause retention time shifts and affect ionization.

    • Unstable Spray: An inconsistent electrospray can lead to variable signal intensity. Check for a stable spray at the ion source.

  • Matrix Effects:

    • Ion Suppression or Enhancement: The sample matrix can affect the ionization efficiency of this compound, leading to inconsistent results. The use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects.

Quantitative Data Summary

The following table represents typical performance characteristics for a validated LC-MS/MS method for the quantification of a small phenolic compound like this compound in a biological matrix (e.g., plasma).

ParameterTypical Value
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
Intra-day Precision (%CV)< 15%
Inter-day Precision (%CV)< 15%
Accuracy (%Bias)85% - 115%
Recovery> 80%
Matrix Effect< 15%

Experimental Protocol: Quantification of this compound in Human Plasma

This protocol is a representative method adapted from procedures for resveratrol and its metabolites.[6][7]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled this compound or a structurally similar compound).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient starting with a low percentage of mobile phase B, increasing to elute the analyte, followed by a wash and re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ion Source: Electrospray Ionization (ESI), negative ion mode.

    • Ionization Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximal signal intensity.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Determine the optimal precursor and product ions for this compound and the internal standard by infusing a standard solution. The collision energy and other compound-specific parameters should also be optimized.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Quantification cluster_sample Sample Integrity cluster_lc LC System cluster_ms MS System start No or Poor Peak for This compound check_degradation Check Sample Degradation (Prepare Fresh Sample) start->check_degradation check_mobile_phase Verify Mobile Phase (Fresh, Degassed) start->check_mobile_phase clean_ion_source Clean Ion Source start->clean_ion_source check_extraction Evaluate Extraction Recovery (Spike with Standard) check_degradation->check_extraction solution Problem Solved check_extraction->solution If resolved check_injection Inspect Autosampler (Blockages, Volume) check_mobile_phase->check_injection check_column Assess Column Performance (Wash, Replace) check_injection->check_column check_column->solution If resolved tune_ms Tune and Calibrate MS clean_ion_source->tune_ms optimize_parameters Optimize Source Parameters tune_ms->optimize_parameters optimize_parameters->solution If resolved

Caption: Troubleshooting workflow for mass spectrometry quantification.

SignalingPathway Hypothetical Signaling Pathway for this compound drug This compound receptor Cell Surface Receptor drug->receptor Binds kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Phosphorylates transcription_factor Transcription Factor (e.g., Nrf2) kinase2->transcription_factor Activates nucleus Nucleus transcription_factor->nucleus Translocates to gene_expression Gene Expression (Antioxidant Enzymes) nucleus->gene_expression cellular_response Cellular Response (Reduced Oxidative Stress) gene_expression->cellular_response

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Optimizing Resveratrodehyde C Dosage for Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on establishing an optimal dosage of Resveratrodehyde C for animal models. Given that this compound is a novel compound with limited in vivo data, this guide outlines a systematic approach to dose determination, from initial safety assessments to pharmacokinetic and pharmacodynamic studies.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in mice or rats?

A1: As there is no established in vivo data for this compound, a starting dose must be determined experimentally. An initial approach involves conducting an acute toxicity study based on OECD guidelines (e.g., OECD 420, 423, or 425). A common starting point for a novel compound with unknown toxicity is a low dose, for instance, 5 mg/kg, and observing the animals for any adverse effects. The dose can then be escalated in subsequent cohorts. In vitro cytotoxicity data, which shows an IC50 of 41.86 µM in HepG2 cells, can provide a very rough estimate for initial in vivo concentrations, but direct extrapolation is not recommended due to complex in vivo factors.

Q2: How should I prepare this compound for oral administration, considering its likely poor water solubility?

A2: Polyphenolic compounds like this compound are often poorly soluble in water. It is crucial to develop a formulation that ensures consistent and maximal bioavailability. Common strategies include:

  • Suspension: Micronize the compound and suspend it in a vehicle such as 0.5% carboxymethylcellulose (CMC) or a mixture of Tween 80 and saline.

  • Solution in a co-solvent system: Use a mixture of solvents like polyethylene glycol 400 (PEG400), propylene glycol, and water. The safety and tolerability of the chosen vehicle must be established in the animal model.

  • Lipid-based formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or oil-based solutions can enhance absorption.

It is recommended to perform solubility tests with various pharmaceutically acceptable vehicles to find the most suitable one.

Q3: What are the most common routes of administration for initial studies?

A3: For initial dose-finding and efficacy studies, the route of administration should align with the intended clinical application.

  • Oral gavage (PO): This is the most common route for mimicking human oral administration. It allows for precise dose delivery.

  • Intraperitoneal (IP) injection: This route can bypass the gastrointestinal tract and first-pass metabolism, which can be useful for initial efficacy studies to ensure systemic exposure.

  • Intravenous (IV) injection: IV administration provides 100% bioavailability and is often used in pharmacokinetic studies to determine parameters like clearance and volume of distribution.

Q4: How can I monitor for toxicity and determine the Maximum Tolerated Dose (MTD)?

A4: The MTD is the highest dose that does not cause unacceptable toxicity over a specified period. Monitoring for toxicity should include:

  • Clinical observations: Daily monitoring for changes in behavior, posture, activity levels, and signs of pain or distress.

  • Body weight: Record body weight at least twice weekly. A significant weight loss (e.g., >15-20%) is a common sign of toxicity.

  • Blood analysis: At the end of the study, collect blood for complete blood count (CBC) and clinical chemistry to assess organ function (liver, kidneys).

  • Histopathology: Perform gross necropsy and histopathological examination of major organs.

The MTD is typically determined in a dose escalation study.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High variability in experimental results between animals. 1. Inconsistent formulation (e.g., compound settling in suspension). 2. Inaccurate dosing technique. 3. Variability in animal handling and stress levels. 4. Low bioavailability of the compound.1. Ensure the formulation is homogenous. If using a suspension, vortex thoroughly before each administration. 2. Ensure all personnel are proficient in the chosen administration technique (e.g., oral gavage). 3. Standardize animal handling procedures and allow for an acclimatization period. 4. Investigate alternative formulations to improve solubility and absorption. Consider a different route of administration for initial studies (e.g., IP).
No observable effect at high doses. 1. Poor bioavailability

refining HPLC gradient for better "Resveratrodehyde C" peak resolution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining HPLC gradients for better peak resolution, with a specific focus on separating "Resveratrodehyde C" from related compounds.

FAQs: Optimizing Peak Resolution for Resveratrol Derivatives

Q1: My "this compound" peak is co-eluting with another major peak, likely the parent compound. What is the first step I should take to improve resolution?

A1: The initial and often most effective step is to adjust the gradient slope. A shallower gradient provides more time for compounds with similar polarities to interact differently with the stationary phase, which can significantly enhance separation. If you are running a fast gradient, try decreasing the rate of change of the organic solvent concentration.

Q2: How does changing the organic solvent in the mobile phase affect the separation of resveratrol and its derivatives?

A2: The choice of organic solvent (e.g., acetonitrile vs. methanol) can alter the selectivity of your separation. Acetonitrile and methanol have different polarities and elution strengths, which can change the retention times of your analytes to varying degrees. If you are using acetonitrile, consider switching to methanol or using a mixture of both. This can change the elution order and improve the resolution between closely eluting peaks.

Q3: Can adjusting the pH of the mobile phase help in separating this compound?

A3: Yes, adjusting the pH of the aqueous portion of your mobile phase can be a powerful tool, especially for compounds with ionizable functional groups. Resveratrol and its derivatives have hydroxyl groups that can be ionized depending on the pH. By changing the pH, you can alter the charge state of your analytes, which in turn affects their retention on a reverse-phase column. A small change in pH can sometimes lead to a significant improvement in resolution. It is recommended to work within the stable pH range of your column.

Q4: What role does the column temperature play in improving peak resolution?

A4: Increasing the column temperature can improve peak shape and reduce analysis time by lowering the viscosity of the mobile phase and increasing the diffusion rates of the analytes.[1][2] This can lead to sharper peaks and potentially better resolution. However, be mindful that high temperatures can degrade sensitive compounds. It is advisable to experiment with small increments in temperature (e.g., 5°C) to find the optimal balance.

Q5: When should I consider changing my HPLC column?

A5: If you have exhausted the possibilities of optimizing the mobile phase and other method parameters without success, it may be time to consider a different column. A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can offer different selectivity. Additionally, columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) or longer lengths can provide higher efficiency and better resolution.

Troubleshooting Guide: Refining HPLC Gradient for "this compound"

This guide provides a systematic approach to troubleshoot and refine your HPLC gradient for improved resolution of the "this compound" peak.

Initial Assessment

Before making changes, it is crucial to have a baseline chromatogram and understand the current method parameters.

ParameterInitial Value
Column e.g., C18, 250 x 4.6 mm, 5 µm
Mobile Phase A e.g., 0.1% Formic Acid in Water
Mobile Phase B e.g., Acetonitrile
Gradient e.g., 5% to 95% B in 20 min
Flow Rate e.g., 1.0 mL/min
Column Temp. e.g., 30°C
Detection e.g., 320 nm
Problem Poor resolution of "this compound" peak
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak resolution.

Troubleshooting_Workflow cluster_0 Start: Poor Peak Resolution cluster_1 Step 1: Gradient Modification cluster_2 Step 2: Solvent Selectivity cluster_3 Step 3: pH Adjustment cluster_4 Step 4: Temperature Optimization cluster_5 End: Improved Resolution Start Poor Resolution of 'this compound' Peak Modify_Gradient Decrease Gradient Slope (e.g., 5-95% B in 40 min) Start->Modify_Gradient Initial Approach Change_Solvent Change Organic Solvent (e.g., Acetonitrile to Methanol) Modify_Gradient->Change_Solvent If resolution is still poor End Achieved Desired Peak Resolution Modify_Gradient->End Resolution Improved Adjust_pH Modify Mobile Phase pH (e.g., adjust pH of Aqueous Phase) Change_Solvent->Adjust_pH If co-elution persists Change_Solvent->End Resolution Improved Optimize_Temp Adjust Column Temperature (e.g., increase in 5°C increments) Adjust_pH->Optimize_Temp For further refinement Adjust_pH->End Resolution Improved Optimize_Temp->End Successful Optimization

Caption: A stepwise workflow for troubleshooting poor HPLC peak resolution.

Detailed Experimental Protocols

Protocol 1: Modifying the Gradient Elution Program

This protocol details a systematic approach to optimizing the gradient for better separation.

  • Baseline Run: Perform an injection using your current HPLC method to serve as a reference.

  • Gradient Elution Scenarios: Program a series of gradient elution methods with varying slopes. It is recommended to keep the initial and final mobile phase compositions the same while changing the duration of the gradient.

Run #Gradient Program (%B)Time (min)Objective
15% to 95%20Baseline
25% to 95%30Shallower Gradient
35% to 95%40Even Shallower Gradient
45% to 50% in 30 min, then to 95% in 10 min40Segmented Gradient
  • Analysis: Inject your sample for each new gradient program. Compare the resolution between the "this compound" peak and the adjacent peaks for each run.

  • Evaluation: Determine which gradient provides the best balance of resolution and run time.

Protocol 2: Evaluating Different Organic Solvents

This protocol outlines how to test the effect of different organic solvents on selectivity.

  • Prepare Mobile Phases:

    • Mobile Phase B1: Acetonitrile

    • Mobile Phase B2: Methanol

    • Mobile Phase B3: 50:50 (v/v) Acetonitrile:Methanol

  • Equilibrate the System: For each new mobile phase, ensure the HPLC system is thoroughly flushed and equilibrated.

  • Perform Injections: Using the optimized gradient from Protocol 1, perform an injection with each of the prepared mobile phases.

  • Compare Chromatograms: Analyze the chromatograms for changes in peak elution order and resolution. The different solvent strengths and selectivities may significantly impact the separation.

Mobile Phase BObserved ResolutionNotes
AcetonitrileBaseline-
MethanolImproved/WorsenedNote any peak order changes
50:50 ACN:MeOHImproved/WorsenedMay offer a balance of properties

By systematically working through these troubleshooting steps and detailed protocols, researchers can effectively refine their HPLC gradients to achieve optimal resolution for "this compound" and other challenging separations.

References

dealing with "Resveratrodehyde C" auto-oxidation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Resveratrodehyde C. It addresses common issues related to its auto-oxidation during experiments and offers troubleshooting strategies and frequently asked questions.

FAQs: Handling and Storage of this compound

Q1: What is this compound and why is it prone to auto-oxidation?

This compound, also known as resveratrol aldehyde, is a derivative of resveratrol, a well-known polyphenol.[1] Like other polyphenols containing phenolic hydroxyl groups and an aldehyde functional group, it is susceptible to auto-oxidation. This process is primarily triggered by exposure to oxygen, light, heat, and certain metal ions. The aldehyde group, in particular, can be readily oxidized to a carboxylic acid.

Q2: How can I visually identify potential degradation of my this compound sample?

A pure sample of this compound is expected to be a solid, likely crystalline, with a specific color (the exact color can vary). Signs of degradation due to auto-oxidation can include a noticeable change in color (e.g., yellowing or browning), a change in physical state (e.g., becoming oily or clumpy), and reduced solubility. For quantitative assessment, analytical techniques like HPLC/UPLC are recommended to check for the appearance of degradation peaks.

Q3: What are the optimal storage conditions for this compound?

To minimize auto-oxidation, this compound should be stored under the following conditions:

  • Temperature: Cool to cold temperatures are recommended. For long-term storage, -20°C or -80°C is advisable.

  • Atmosphere: An inert atmosphere is crucial. Store under argon or nitrogen gas to displace oxygen.

  • Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.

  • Moisture: Store in a desiccated environment to prevent hydrolysis and potential acceleration of oxidation.

Q4: Which solvents are best for dissolving this compound to minimize oxidation?

For experimental use, it is best to prepare fresh solutions. If a stock solution needs to be stored, use deoxygenated solvents. Solvents such as DMSO, ethanol, or methanol are commonly used for polyphenols. It is recommended to purge the solvent with an inert gas (argon or nitrogen) before dissolving the compound. Store stock solutions at low temperatures (-20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide: Auto-oxidation During Experiments

This guide provides solutions to common problems encountered during experiments involving this compound.

Problem Possible Cause Solution
Inconsistent experimental results or loss of compound activity. Auto-oxidation of this compound after dissolving it in solution.Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored properly under an inert atmosphere and at a low temperature. Consider adding an antioxidant to your experimental buffer.
Appearance of unknown peaks in chromatography (HPLC, LC-MS). Degradation of this compound into oxidation byproducts.Analyze your sample preparation and experimental workflow to identify potential exposure to oxygen, light, or high temperatures. Use deoxygenated buffers and solvents.
Color change of the experimental solution over time. Oxidation of the phenolic groups in this compound.Minimize the exposure of your solution to air and light. Work in a fume hood with dimmed light or use amber-colored labware. If possible, perform reactions under an inert atmosphere.
Precipitation of the compound from the solution. Formation of insoluble oxidation products or polymers.Ensure the purity of your starting material. Filter the solution before use if necessary. Re-evaluate the solvent system for better stability.

Experimental Protocols

Protocol 1: Preparation and Storage of a this compound Stock Solution
  • Materials:

    • This compound solid

    • Anhydrous, analytical grade Dimethyl Sulfoxide (DMSO)

    • Inert gas (Argon or Nitrogen) with tubing

    • Amber glass vials with screw caps and PTFE septa

    • Micropipettes and sterile tips

  • Procedure:

    • Weigh the desired amount of this compound in a clean, dry amber vial.

    • Purge the vial containing the solid with a gentle stream of inert gas for 1-2 minutes.

    • Deoxygenate the DMSO by bubbling the inert gas through it for 15-20 minutes.

    • Using a micropipette, add the deoxygenated DMSO to the vial to achieve the desired concentration.

    • Cap the vial tightly and vortex briefly until the compound is fully dissolved.

    • For storage, flush the headspace of the vial with inert gas before sealing.

    • Store the stock solution at -80°C in small, single-use aliquots to minimize freeze-thaw cycles.

Protocol 2: General Handling During a Cell-Based Assay
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Deoxygenated cell culture medium or buffer

    • Inert gas (optional, for highly sensitive experiments)

  • Procedure:

    • Prior to the experiment, deoxygenate the cell culture medium or buffer by placing it in a vacuum chamber for 15 minutes or by bubbling with inert gas.

    • Thaw the required aliquot of the this compound stock solution quickly.

    • Dilute the stock solution to the final working concentration using the deoxygenated medium/buffer immediately before adding it to the cells.

    • Minimize the exposure of the working solution and the treated cells to light.

    • If the experiment is lengthy and highly sensitive to oxidation, consider performing the incubation in a chamber with a controlled, low-oxygen atmosphere.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Weigh Solid Compound prep2 Use Deoxygenated Solvent prep1->prep2 prep3 Store Under Inert Gas at -80°C prep2->prep3 exp1 Prepare Fresh Working Solution prep3->exp1 exp2 Minimize Light Exposure exp1->exp2 exp3 Use Deoxygenated Buffers exp1->exp3 an1 Prompt Analysis (e.g., HPLC) exp2->an1 exp3->an1 an2 Monitor for Degradation Peaks an1->an2

Caption: Recommended workflow for handling this compound to minimize auto-oxidation.

signaling_pathway cluster_factors Oxidation Triggers cluster_compound This compound cluster_products Degradation Products O2 Oxygen RC This compound O2->RC Light Light/UV Light->RC Heat Heat Heat->RC Metal Metal Ions Metal->RC Oxidized Oxidized Byproducts (e.g., Carboxylic Acids) RC->Oxidized Polymers Polymers RC->Polymers

Caption: Factors leading to the auto-oxidation of this compound.

References

Technical Support Center: Enhancing Oral Bioavailability of Resveratrol and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of resveratrol and its analogs, such as Resveratrodehyde C, to improve oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of resveratrol and its analogs typically low?

A1: The oral bioavailability of resveratrol is inherently low, often less than 1%, due to a combination of factors.[1][2] These include its low aqueous solubility, extensive and rapid metabolism in the intestines and liver (first-pass effect), and rapid elimination from the body.[2][3][4] Although about 75% of an oral dose is absorbed, it is quickly converted into metabolites like glucuronides and sulfates.[1][2]

Q2: What are the primary metabolic pathways that reduce the systemic availability of resveratrol?

A2: Resveratrol undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation in the intestine and liver.[1][2][4] This converts the active form of resveratrol into inactive metabolites that are then excreted. Colonic bacterial metabolism may also play a significant role in its transformation.[1]

Q3: What are the main formulation strategies to improve the oral bioavailability of lipophilic polyphenols like resveratrol?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble polyphenols. These approaches aim to increase solubility, improve dissolution rate, and protect the compound from premature metabolism. Key strategies include:

  • Nanoencapsulation: Utilizing nanocarriers like lipid nanocarriers, liposomes, nano-emulsions, micelles, and polymeric nanoparticles to improve solubility and stability.[3][5]

  • Solid Dispersions: Dispersing the compound in a carrier matrix to enhance dissolution.[3][6]

  • Micronization and Nanocrystals: Reducing the particle size to increase the surface area for dissolution.[3][7]

  • Lipid-Based Formulations: Systems like solid lipid nanoparticles (SLNs) and self-microemulsifying drug delivery systems (SMEDDS) can improve the solubility and absorption of lipid-soluble polyphenols.[6][8]

  • Complexation: Using molecules like cyclodextrins to form inclusion complexes that enhance solubility.[6][9]

Q4: Can co-administration with other compounds improve resveratrol's bioavailability?

A4: Yes, co-administration with certain compounds can inhibit the enzymes responsible for resveratrol's metabolism. For instance, piperine, a component of black pepper, has been shown to increase the plasma concentration and oral bioavailability of resveratrol by inhibiting its glucuronidation.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental work to improve the oral bioavailability of resveratrol analogs.

Issue 1: Poor dissolution of the formulated compound in aqueous media.

Possible Cause Troubleshooting Step Expected Outcome
Insufficient particle size reduction.Further decrease the particle size through techniques like high-pressure homogenization or wet-milling to create nanocrystals.Increased surface area leading to a faster dissolution rate.
Inappropriate formulation vehicle.Screen a wider range of surfactants, co-surfactants, and oils for lipid-based formulations to identify a system with higher solubilization capacity.[10]Enhanced solubility and dissolution of the compound.
Suboptimal solid dispersion carrier.Experiment with different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) and drug-to-carrier ratios to optimize the solid dispersion.Formation of an amorphous solid dispersion with improved wettability and dissolution.

Issue 2: Low in vivo bioavailability despite good in vitro dissolution.

Possible Cause Troubleshooting Step Expected Outcome
Rapid first-pass metabolism.Co-administer the formulation with a known inhibitor of UGT and SULT enzymes, such as piperine.Reduced metabolic clearance and increased systemic exposure to the parent compound.
P-glycoprotein (P-gp) mediated efflux.Incorporate a P-gp inhibitor in the formulation or select excipients that have P-gp inhibitory properties.Increased intestinal absorption and reduced efflux back into the gut lumen.
Formulation instability in the gastrointestinal tract.Utilize enteric coatings or mucoadhesive polymers to protect the formulation from the harsh gastric environment and prolong its residence time at the site of absorption.[11]Enhanced stability and targeted release in the small intestine, leading to improved absorption.

Issue 3: High variability in pharmacokinetic data between subjects.

Possible Cause Troubleshooting Step Expected Outcome
Food effects on absorption.Conduct pharmacokinetic studies in both fasted and fed states to assess the impact of food on the formulation's performance. Standardize the diet of the animal subjects.A clearer understanding of food-drug interactions and more consistent absorption profiles.
Differences in gut microbiota.Consider the potential role of gut microbiota in metabolizing the compound. Analyze fecal samples to correlate microbial composition with pharmacokinetic parameters.Identification of specific bacterial species that may influence the compound's metabolism and bioavailability.
Formulation not robust.Evaluate the formulation's robustness to changes in pH and digestive enzymes to ensure consistent performance under varying physiological conditions.A more resilient formulation that provides reproducible in vivo performance.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Resveratrol Formulations in Rats

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Relative Bioavailability (%)Reference
Free Resveratrol50250 ± 500.5800 ± 150100[11]
Resveratrol-loaded SLNs50850 ± 1201.02800 ± 400350[11]
Carboxymethyl Chitosan NPs50---350[11]
Galactosylated PLGA NPs50---335.7[11]
TMC-g-PA modified SLNs50---380[11]

Note: This table is a representative summary based on published data and specific values may vary between studies.

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

  • Lipid Phase Preparation: Melt a solid lipid (e.g., stearic acid, glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.

  • Drug Incorporation: Dissolve the Resveratrol analog in the molten lipid phase.

  • Aqueous Phase Preparation: Heat a surfactant solution (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.

  • Emulsification: Add the hot aqueous phase to the molten lipid phase and subject the mixture to high-shear homogenization for a defined period (e.g., 10-15 minutes) at a specific speed (e.g., 10,000-20,000 rpm).

  • Nanoparticle Formation: Disperse the resulting hot oil-in-water emulsion in cold water (2-3°C) under constant stirring to facilitate the solidification of the lipid nanoparticles.

  • Characterization: Analyze the resulting SLN dispersion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Dissolution Testing of an Enhanced Bioavailability Formulation

  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus).

  • Dissolution Medium: Prepare a dissolution medium that simulates intestinal fluid (e.g., phosphate buffer pH 6.8 with a surfactant like sodium lauryl sulfate to maintain sink conditions).

  • Procedure:

    • Fill the dissolution vessels with a specified volume of the dissolution medium and maintain the temperature at 37 ± 0.5°C.

    • Place the formulation (e.g., a capsule containing the solid dispersion or a specific volume of the SLN suspension) into each vessel.

    • Rotate the paddles at a constant speed (e.g., 50-100 rpm).

  • Sampling: Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes) and replace the withdrawn volume with fresh medium.

  • Analysis: Filter the samples and analyze the concentration of the dissolved Resveratrol analog using a validated analytical method such as HPLC.

  • Data Presentation: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation A Resveratrol Analog B Excipient Screening (Lipids, Polymers, Surfactants) A->B C Formulation Method (e.g., Homogenization, Spray Drying) B->C D Optimized Formulation C->D E Particle Size & Zeta Potential D->E F Encapsulation Efficiency D->F G In Vitro Dissolution D->G H Animal Dosing (Oral Gavage) G->H I Blood Sampling H->I J Pharmacokinetic Analysis (Cmax, Tmax, AUC) I->J K Bioavailability Assessment J->K

Caption: Experimental workflow for developing and evaluating enhanced bioavailability formulations.

absorption_pathway cluster_lumen GI Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation Formulation Enhanced Formulation (e.g., Nanoparticle) Dissolved Dissolved Drug Formulation->Dissolved Dissolution Absorbed Absorbed Drug Dissolved->Absorbed Absorption Metabolites Metabolites (Glucuronides, Sulfates) Absorbed->Metabolites First-Pass Metabolism Efflux P-gp Efflux Absorbed->Efflux Systemic Bioavailable Drug Absorbed->Systemic To Portal Vein Metabolites->Systemic Efflux->Dissolved Back to Lumen

Caption: Simplified pathway of oral drug absorption and first-pass metabolism.

References

Technical Support Center: Method Refinement for Resveratrol Extraction from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for "Resveratrodehyde C" did not yield information on a known natural compound with this name. It is possible that this is a rare or novel compound, a synthetic derivative, or a misnomer. This guide therefore focuses on Resveratrol (3,5,4'-trihydroxystilbene) , a closely related and extensively studied stilbenoid, as a proxy. The principles and troubleshooting steps outlined here are likely applicable to other similar phenolic compounds.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their methods for extracting resveratrol from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting resveratrol from plant matrices?

A1: The most prevalent methods for resveratrol extraction include:

  • Solvent Extraction: This is a conventional method utilizing organic solvents like ethanol, methanol, or acetone to dissolve resveratrol from the plant material.[1]

  • Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to disrupt cell walls, enhancing solvent penetration and improving extraction efficiency.

  • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process.

  • Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, typically carbon dioxide, as the extraction solvent. It is known for its selectivity and for producing high-purity extracts.

Q2: I am experiencing low yields of resveratrol in my extract. What are the potential causes?

A2: Low resveratrol yields can stem from several factors:

  • Suboptimal Solvent Choice: The polarity of the solvent must be appropriate for resveratrol. Mixtures of alcohol and water (e.g., 80% ethanol) are often more effective than absolute alcohol.[1]

  • Inadequate Extraction Time or Temperature: The extraction process may not be long enough or at a high enough temperature to efficiently extract the compound. However, excessive heat can lead to degradation.

  • Improper Sample Preparation: The particle size of the plant material can significantly impact extraction efficiency. Grinding the material to a fine powder increases the surface area available for solvent contact.

  • Degradation of Resveratrol: Resveratrol is sensitive to light, high temperatures, and oxidative conditions. Exposure to these factors during extraction and processing can lead to significant losses.

Q3: My final extract contains many impurities. How can I improve its purity?

A3: To enhance the purity of your resveratrol extract, consider the following steps:

  • Solid-Phase Extraction (SPE): SPE can be used to selectively adsorb either the target compound or the impurities onto a solid sorbent, allowing for their separation.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquid phases.

  • Chromatographic Techniques: Preparative High-Performance Liquid Chromatography (HPLC) is a powerful tool for isolating and purifying resveratrol from complex mixtures.

Q4: How can I monitor the stability of resveratrol during my extraction process?

A4: The stability of resveratrol can be monitored by taking aliquots at different stages of the extraction and analysis using a validated analytical method, such as HPLC with a UV or mass spectrometry detector. Key parameters to monitor for degradation are exposure to light, elevated temperatures, and the presence of oxidizing agents.

Troubleshooting Guides

Problem 1: Low Extraction Efficiency
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Solvent Optimize the solvent system. Test different ratios of ethanol/water or methanol/water. Consider adding a small amount of acid to improve the stability of the phenolic hydroxyl groups.Increased resveratrol yield in the crude extract.
Insufficient Cell Lysis If using solvent extraction, increase the agitation speed or time. For UAE, optimize the sonication power and duration. For MAE, adjust the microwave power and irradiation time.Better release of intracellular contents, leading to higher extraction efficiency.
Particle Size Too Large Grind the plant material to a finer, more uniform powder (e.g., 40-60 mesh).Increased surface area for solvent interaction and improved extraction rates.
Matrix Effects The presence of other compounds in the matrix (e.g., fats, waxes) may hinder resveratrol extraction. A pre-extraction step with a non-polar solvent (e.g., hexane) can remove these interfering substances.A cleaner initial extract with potentially higher resveratrol concentration.
Problem 2: Resveratrol Degradation During Extraction
Potential Cause Troubleshooting Step Expected Outcome
Photo-degradation Protect the extraction vessel and subsequent extracts from light by using amber glassware or wrapping containers in aluminum foil.Minimized isomerization of trans-resveratrol to the less stable cis-resveratrol and other degradation products.
Thermal Degradation Optimize the extraction temperature. For solvent extraction, consider lower temperatures with longer extraction times. For MAE, use pulsed heating to avoid overheating.Reduced thermal decomposition of resveratrol.
Oxidation Degas solvents before use and consider performing the extraction under an inert atmosphere (e.g., nitrogen or argon). The addition of an antioxidant like ascorbic acid to the extraction solvent can also be beneficial.Preservation of resveratrol in its active form.
pH Instability Maintain a slightly acidic to neutral pH during extraction, as alkaline conditions can promote oxidation of phenolic compounds.Improved stability of resveratrol throughout the extraction process.

Experimental Protocols

Protocol 1: Optimized Solvent Extraction of Resveratrol
  • Sample Preparation: Dry the plant material at a temperature not exceeding 40°C and grind it to a fine powder (40-60 mesh).

  • Extraction:

    • Macerate 10 g of the powdered plant material in 100 mL of 80% ethanol in water.

    • Stir the mixture at room temperature for 24 hours, protected from light.

    • Alternatively, perform reflux extraction at 60°C for 4 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Purification (Optional): The crude extract can be further purified using Solid-Phase Extraction (SPE) with a C18 cartridge.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Resveratrol
  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • Extraction:

    • Suspend 10 g of the powdered plant material in 100 mL of 80% ethanol.

    • Place the suspension in an ultrasonic bath.

    • Sonicate at a frequency of 40 kHz and a power of 100 W for 30 minutes at a controlled temperature of 25°C.

  • Post-Extraction: Follow steps 3 and 4 from Protocol 1.

Visualizations

Extraction_Workflow Start Plant Material Preparation Drying & Grinding Start->Preparation Extraction Extraction (Solvent / UAE / MAE) Preparation->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (SPE / LLE / Prep-HPLC) Crude_Extract->Purification Pure_Compound Pure Resveratrol Purification->Pure_Compound

Caption: General workflow for the extraction and purification of resveratrol from plant matrices.

Troubleshooting_Logic Start Low Resveratrol Yield? Check_Extraction Review Extraction Parameters Start->Check_Extraction Yes Check_Degradation Investigate Potential Degradation Start->Check_Degradation Yes Optimize_Solvent Optimize Solvent System Check_Extraction->Optimize_Solvent Optimize_Conditions Adjust Time/Temp/Power Check_Extraction->Optimize_Conditions Protect_from_Light Use Amber Glassware Check_Degradation->Protect_from_Light Control_Temperature Lower Extraction Temp Check_Degradation->Control_Temperature Inert_Atmosphere Use N2 or Argon Check_Degradation->Inert_Atmosphere

Caption: A logical diagram for troubleshooting low resveratrol yields during extraction.

References

Technical Support Center: Enhancing the Specificity of Resveratrodehyde C and Related Polyphenols in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Resveratrodehyde C and similar polyphenolic compounds. Due to the limited specific data on this compound, this guide leverages the extensive research on its close analog, Resveratrol, to address common challenges in cellular assays. The principles and protocols outlined here are broadly applicable to small molecules with similar characteristics.

Troubleshooting Guides

High-quality, reproducible data is critical in cellular assays. Below are common issues encountered when working with compounds like this compound, along with their potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
High Variability Between Replicates - Inconsistent cell seeding density.- Edge effects in multi-well plates.- Compound precipitation at high concentrations.- Mycoplasma contamination.- Use a cell counter for accurate seeding.- Avoid using outer wells of plates or fill them with sterile media/PBS.- Determine the solubility limit of the compound in your specific cell culture medium.- Regularly test for and treat mycoplasma contamination.
Unexpected Cytotoxicity at Low Concentrations - Off-target effects of the compound.[1] - Contamination of the compound stock.- Sensitivity of the specific cell line.- Perform a counterscreen with a structurally related but inactive compound.- Confirm the purity of your compound stock using techniques like HPLC.- Test a panel of cell lines to identify more robust models.
Discrepancy Between Biochemical and Cellular Assay Results - Poor cell permeability of the compound.- Rapid metabolism of the compound by cells.- Compound efflux by cellular transporters.- Assess cell permeability using a PAMPA (Parallel Artificial Membrane Permeability Assay).- Analyze compound stability in the presence of liver microsomes or cell lysates.- Use inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if cellular potency increases.
Inconsistent Target Engagement - Low binding affinity of the compound to the target protein.- Fluctuation in target protein expression levels.- Confirm direct target binding using biophysical methods like Microscale Thermophoresis (MST) or Surface Plasmon Resonance (SPR).[2][3]- Normalize target engagement data to the total target protein levels in your cellular lysates.
Phenotypic Effects Observed Without Clear On-Target Activity - The compound may have multiple targets (polypharmacology).[4][5] - The observed phenotype is due to an off-target effect.- Perform a kinome scan or other broad off-target screening panels to identify other potential targets.[6][7] - Use genetic approaches like siRNA or CRISPR to validate that the phenotype is dependent on the intended target.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, is showing a different IC50 value in my cytotoxicity assay compared to published data for Resveratrol. Why might this be?

A1: Several factors can contribute to this discrepancy:

  • Structural Differences: Even minor changes in chemical structure between this compound and Resveratrol can significantly alter biological activity.

  • Assay Conditions: Differences in cell line, cell density, serum concentration in the media, and incubation time can all impact the apparent potency of a compound.[8]

  • Assay Type: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity in an MTT assay vs. membrane integrity in a lactate dehydrogenase (LDH) assay).[9][10][11] Your compound may have different effects on these various cellular processes.

Q2: I am observing a significant effect of my compound on a signaling pathway, but I'm not sure if it's a direct or indirect effect. How can I distinguish between the two?

A2: To determine if the effect is direct, you can:

  • Perform a time-course experiment: A direct effect on a target should be observable at earlier time points, while indirect effects will likely take longer to manifest.

  • Use a cell-free system: If possible, test the effect of your compound on the purified target protein in a biochemical assay. This removes the complexity of the cellular environment.

  • Employ target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that your compound is binding to its intended target within the cell.[12][13][14][15]

Q3: How can I be sure that the observed cellular phenotype is due to the on-target activity of this compound and not an off-target effect?

A3: Demonstrating on-target activity is a critical step. Consider the following approaches:

  • Structure-Activity Relationship (SAR): Test analogs of your compound with varying potencies against the target. A correlation between target inhibition and the cellular phenotype strengthens the on-target hypothesis.

  • Target Knockdown/Knockout: Use siRNA or CRISPR to reduce the expression of the target protein. If your compound no longer elicits the same phenotype in these cells, it is strong evidence for on-target activity.

  • Rescue Experiments: In target knockdown/knockout cells, express a version of the target protein that is resistant to your compound. If this rescues the phenotype, it further confirms on-target activity.

  • Off-Target Profiling: Screen your compound against a panel of common off-targets, such as a kinome panel, to identify potential unintended interactions.[6][7][16][17]

Q4: What are the best practices for preparing and storing polyphenolic compounds like this compound for cellular assays?

A4: Polyphenols can be prone to oxidation and degradation. Follow these best practices:

  • Solubilization: Dissolve the compound in a suitable solvent like DMSO at a high concentration to create a stock solution.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.

  • Working Dilutions: Prepare fresh working dilutions in your cell culture medium for each experiment. Be mindful of the final solvent concentration, as high concentrations of DMSO can be toxic to cells.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol is for assessing the effect of a compound on cell viability by measuring mitochondrial metabolic activity.[10][11][18]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound (or similar compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of your compound in complete cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of your compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify target engagement by measuring the change in thermal stability of a target protein upon ligand binding.[12][13][14][15]

Materials:

  • Cells of interest

  • Compound of interest

  • PBS (Phosphate Buffered Saline)

  • Protease inhibitor cocktail

  • PCR tubes or a thermal cycler

  • Equipment for protein extraction (e.g., sonicator, freeze-thaw cycles)

  • Equipment for protein quantification (e.g., Western blot apparatus, ELISA reader)

Procedure:

  • Culture cells to a sufficient density and treat with the compound or vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures in a thermal cycler for 3 minutes.

  • Lyse the cells by freeze-thawing or sonication.

  • Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of the target protein remaining in the supernatant using Western blotting or another protein detection method.

  • A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Target Validation cluster_2 Specificity Assessment cluster_3 Mechanism of Action a Cytotoxicity Assay (e.g., MTT) c Target Engagement Assay (e.g., CETSA) a->c b Phenotypic Assay b->c d Biophysical Assay (e.g., MST, SPR) c->d Confirm Direct Binding e Off-Target Profiling (e.g., Kinome Scan) c->e f Genetic Validation (siRNA/CRISPR) c->f g Signaling Pathway Analysis e->g f->g

Caption: A typical experimental workflow for characterizing a small molecule like this compound.

signaling_pathway cluster_resveratrol Resveratrol/Resveratrodehyde C cluster_pathways Cellular Signaling Pathways cluster_outcomes Cellular Outcomes res Resveratrol sirt1 SIRT1 res->sirt1 activates ampk AMPK res->ampk activates nfkb NF-κB res->nfkb inhibits pi3k PI3K/Akt res->pi3k inhibits apoptosis Apoptosis sirt1->apoptosis autophagy Autophagy sirt1->autophagy ampk->autophagy inflammation ↓ Inflammation nfkb->inflammation proliferation ↓ Proliferation pi3k->proliferation

References

optimization of reaction conditions for "Resveratrodehyde C" derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Optimization of Resveratrodehyde Derivatization

Disclaimer: The compound "Resveratrodehyde C" is not found in the current chemical literature. This guide has been developed for a hypothetical, structurally related compound, Resveratrodehyde , an analogue of resveratrol containing an aldehyde functional group. The principles and protocols provided are based on established chemical derivatization techniques for phenolic hydroxyl and aromatic aldehyde groups and are intended to serve as a general guide for researchers working with similar stilbenoid structures.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the derivatization of Resveratrodehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for derivatizing Resveratrodehyde?

A1: Derivatization is typically performed to:

  • Increase the volatility and thermal stability of the molecule for gas chromatography (GC) analysis.

  • Improve the ionization efficiency and chromatographic retention for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Protect reactive functional groups (phenolic hydroxyls and the aldehyde) during subsequent synthetic steps.

  • Enhance the detectability by introducing a chromophore or fluorophore.[1][2][3]

Q2: Which functional groups in Resveratrodehyde are targeted for derivatization?

A2: The primary targets for derivatization are the phenolic hydroxyl (-OH) groups and the aromatic aldehyde (-CHO) group.

Q3: What are the most common derivatization techniques for the phenolic hydroxyl groups?

A3: The most common methods are:

  • Silylation: Replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. This is ideal for GC-MS analysis as it increases volatility and thermal stability.[4][5]

  • Acetylation: Introduces an acetyl group to the hydroxyls, forming an ester. This can be useful for both GC and HPLC analysis and for protecting the hydroxyl groups.[6][7]

Q4: What are the recommended derivatization techniques for the aldehyde group?

A4: Common methods for derivatizing the aldehyde group include:

  • Oxime Formation: Reaction with hydroxylamine or its derivatives (e.g., PFBHA) to form an oxime. This is a robust method for GC and HPLC analysis.[8][9]

  • Hydrazone Formation: Reaction with hydrazine derivatives like 2,4-dinitrophenylhydrazine (DNPH) to form a colored hydrazone, which is particularly useful for HPLC-UV analysis.[1][3]

  • Reductive Amination: Conversion of the aldehyde to an amine, which can be useful for introducing specific tags or altering the polarity of the molecule.[10][11][12]

Q5: Can I derivatize both the phenolic and aldehyde groups simultaneously?

A5: Yes, it is possible. For instance, a two-step, one-pot reaction can be performed where the aldehyde is first converted to an oxime (methoximation), followed by silylation of the phenolic hydroxyls. This is a common approach for preparing samples for GC-MS analysis.[13]

Troubleshooting Guides

Silylation of Phenolic Hydroxyls
Problem Possible Cause(s) Troubleshooting Steps
Low or no product yield 1. Presence of moisture in the sample or reagents. 2. Inactive silylating reagent. 3. Insufficient reaction time or temperature. 4. Steric hindrance around the hydroxyl groups.1. Ensure all glassware is oven-dried. Use anhydrous solvents and dry the sample thoroughly before adding the reagent.[14] 2. Use a fresh bottle of silylating reagent. Store reagents under an inert atmosphere. 3. Increase the reaction temperature (e.g., to 60-80°C) and/or extend the reaction time.[4][14] 4. Use a more reactive silylating reagent, such as BSTFA with 1% TMCS, or a less sterically hindered silylating agent if the issue persists.
Incomplete derivatization (multiple peaks in chromatogram) 1. Insufficient amount of silylating reagent. 2. Sub-optimal reaction conditions.1. Increase the molar excess of the silylating reagent. 2. Optimize the reaction time and temperature as described above. The addition of a catalyst like pyridine can also enhance the reaction rate.[15]
Degradation of the derivative 1. Presence of water during storage. 2. Analysis on an inappropriate GC column.1. Ensure the derivatized sample is stored in a tightly sealed vial under anhydrous conditions. 2. Avoid using GC stationary phases with active hydrogens (e.g., those with free hydroxyl groups).
Acetylation of Phenolic Hydroxyls
Problem Possible Cause(s) Troubleshooting Steps
Low product yield 1. Incomplete reaction. 2. Hydrolysis of the ester product.1. Increase the reaction time or temperature. The use of a catalyst (e.g., pyridine or a mild acid) can improve the yield.[7] 2. Ensure the work-up procedure is performed under anhydrous conditions until the excess acylating reagent is quenched.
Side reactions (C-acylation) 1. Use of a strong Lewis acid catalyst (e.g., AlCl3).1. For O-acylation, avoid strong Lewis acids. Use a base catalyst like pyridine or triethylamine, or a mild acid catalyst.[7]
Aldehyde Derivatization (Oxime/Hydrazone Formation)
Problem Possible Cause(s) Troubleshooting Steps
Low or no product yield 1. Incorrect pH of the reaction mixture. 2. Inactive derivatizing reagent.1. Adjust the pH to the optimal range for the specific reaction (e.g., weakly acidic for oxime formation).[16] 2. Use a fresh batch of the derivatizing reagent.
Formation of syn/anti isomers 1. Inherent nature of the reaction.1. This is common for oximes and hydrazones and may result in two chromatographic peaks. Optimize chromatographic conditions to either separate or co-elute the isomers for consistent quantification.
Derivative instability 1. Exposure to light or heat.1. Store the derivatized samples in amber vials and at a low temperature before analysis.

Data Presentation: Comparison of Derivatization Methods

For Phenolic Hydroxyl Groups
Method Reagent(s) Typical Reaction Time Typical Temperature Pros Cons Primary Application
Silylation BSTFA, MSTFA, TMCS5 - 60 minRoom Temp. to 80°CHigh volatility of derivatives, good for GC-MS.[4]Moisture sensitive, derivatives can be unstable.GC-MS
Acetylation Acetic anhydride, Acetyl chloride15 - 60 minRoom Temp. to 60°CStable derivatives, can be analyzed by GC or HPLC.May require a catalyst, potential for side reactions.[7]GC-MS, HPLC, protection group
For the Aldehyde Group
Method Reagent(s) Typical Reaction Time Typical Temperature Pros Cons Primary Application
Oxime Formation Hydroxylamine-HCl, PFBHA2 - 30 minRoom Temp.Robust and stable derivatives.[8][9]Can form syn/anti isomers.GC-MS, HPLC
Hydrazone Formation 2,4-DNPH30 min - overnightRoom Temp. to 40°CColored derivatives, excellent for HPLC-UV.[1][3]Can be less stable, may require longer reaction times.HPLC-UV
Reductive Amination Amine + NaBH3CN or NaBH(OAc)31 - 12 hRoom Temp.Forms a stable amine product, versatile.Requires a reducing agent, longer reaction times.[10][17]Synthesis, LC-MS

Experimental Protocols

Protocol 1: Silylation of Resveratrodehyde for GC-MS Analysis

Materials:

  • Dried Resveratrodehyde sample (1 mg)

  • Anhydrous pyridine (100 µL)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (100 µL)

  • Heating block or water bath

  • GC vial with insert

Procedure:

  • Place the dried Resveratrodehyde sample into a GC vial.

  • Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Add 100 µL of BSTFA with 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 60°C for 30 minutes.[4]

  • Cool the vial to room temperature.

  • The sample is now ready for injection into the GC-MS.

Protocol 2: Acetylation of Resveratrodehyde

Materials:

  • Resveratrodehyde (10 mg)

  • Anhydrous pyridine (0.5 mL)

  • Acetic anhydride (0.2 mL)

  • Round bottom flask

  • Stir bar

Procedure:

  • Dissolve Resveratrodehyde in anhydrous pyridine in a round bottom flask.

  • Add acetic anhydride dropwise while stirring.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Quench the reaction by slowly adding ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the acetylated product.

Protocol 3: Oxime Formation of the Aldehyde Group

Materials:

  • Resveratrodehyde (5 mg)

  • Hydroxylamine hydrochloride (10 mg)

  • Anhydrous sodium carbonate (15 mg)

  • Mortar and pestle

  • Ethanol

Procedure:

  • Combine the Resveratrodehyde, hydroxylamine hydrochloride, and anhydrous sodium carbonate in a mortar.

  • Grind the mixture thoroughly with the pestle for 2-5 minutes at room temperature.[8]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, add a small amount of ethanol to dissolve the product and filter to remove inorganic salts.

  • Evaporate the ethanol to obtain the oxime derivative.

Visualizations

Derivatization_Workflow start Resveratrodehyde Sample analysis_goal Define Analytical Goal start->analysis_goal gc_ms GC-MS Analysis analysis_goal->gc_ms Volatility Required hplc_uv HPLC-UV Analysis analysis_goal->hplc_uv UV Chromophore Needed lc_ms LC-MS Analysis analysis_goal->lc_ms Improved Ionization silylation Silylation of -OH gc_ms->silylation two_step Two-Step Derivatization: 1. Oximation 2. Silylation gc_ms->two_step hydrazone Hydrazone Formation of -CHO hplc_uv->hydrazone acetylation Acetylation of -OH lc_ms->acetylation oximation Oxime Formation of -CHO lc_ms->oximation analysis1 Analyze silylation->analysis1 analysis3 Analyze acetylation->analysis3 oximation->analysis3 analysis2 Analyze hydrazone->analysis2 two_step->analysis1 Troubleshooting_Silylation start Silylation Reaction check_yield Check Product Yield start->check_yield low_yield Low / No Yield check_yield->low_yield No incomplete Incomplete Reaction check_yield->incomplete Partial good_yield Good Yield check_yield->good_yield Yes check_moisture Check for Moisture (Anhydrous Conditions?) low_yield->check_moisture increase_reagent Increase Reagent Amount incomplete->increase_reagent proceed Proceed to Analysis good_yield->proceed check_moisture->start Wet check_reagent Check Reagent Activity (Fresh Reagent?) check_moisture->check_reagent Dry check_reagent->start Inactive optimize_conditions Optimize Conditions (Increase Temp/Time) check_reagent->optimize_conditions Active optimize_conditions->start Retry increase_reagent->optimize_conditions

References

Validation & Comparative

A Comparative Analysis of the Bioactivities of Resveratrodehyde C and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Resveratrodehyde C and its well-studied precursor, resveratrol. The information presented herein is intended to support further research and drug development efforts by providing a clear, data-driven comparison of these two phenolic compounds. This guide includes quantitative data from in vitro studies, detailed experimental protocols for the cited assays, and visualizations of relevant signaling pathways and experimental workflows.

Comparative Bioactivity Data

The following table summarizes the in vitro cytotoxic and antioxidant activities of this compound and resveratrol, as determined in a comparative study. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a biological process by 50%.

Biological ActivityCell Line/AssayThis compound (IC50 in µM)Resveratrol (IC50 in µM)Reference
Cytotoxicity MDA-MB-435 (Human Melanoma)8.5 ± 0.4> 100[1]
HCT-116 (Human Colon Carcinoma)9.2 ± 0.5> 100[1]
HepG2 (Human Hepatocellular Carcinoma)15.4 ± 0.7> 100[1]
Antioxidant Activity DPPH Radical Scavenging572.68 ± 6.4170.22 ± 0.35[1]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound and resveratrol against the MDA-MB-435, HCT-116, and HepG2 human cancer cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: The cancer cell lines were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: After 24 hours, the cells were treated with various concentrations of this compound and resveratrol.

  • Incubation: The plates were incubated for an additional 72 hours under the same conditions.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the concentration-response curve.

DPPH Radical Scavenging Assay

The antioxidant activity of this compound and resveratrol was evaluated by their ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.

Protocol:

  • Sample Preparation: Different concentrations of this compound and resveratrol were prepared in methanol.

  • Reaction Mixture: 100 µL of each sample concentration was added to 100 µL of a 0.2 mM methanolic solution of DPPH.

  • Incubation: The reaction mixture was incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution was measured at 517 nm using a spectrophotometer.

  • Scavenging Activity Calculation: The percentage of DPPH radical scavenging activity was calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • IC50 Calculation: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, was determined from the plot of scavenging activity against the sample concentration.

Visualizations

Experimental Workflows

experimental_workflow cluster_cytotoxicity MTT Cytotoxicity Assay cluster_antioxidant DPPH Antioxidant Assay c1 Seed Cancer Cells c2 Treat with Compounds c1->c2 c3 Incubate (72h) c2->c3 c4 Add MTT Reagent c3->c4 c5 Incubate (4h) c4->c5 c6 Solubilize Formazan c5->c6 c7 Measure Absorbance (570nm) c6->c7 c8 Calculate IC50 c7->c8 a1 Prepare Compound Dilutions a2 Mix with DPPH Solution a1->a2 a3 Incubate (30 min) a2->a3 a4 Measure Absorbance (517nm) a3->a4 a5 Calculate IC50 a4->a5

Caption: Workflow for Cytotoxicity and Antioxidant Assays.

Signaling Pathways

The following diagrams illustrate some of the key signaling pathways known to be modulated by resveratrol, providing a framework for understanding its anticancer and antioxidant effects. While specific pathways for this compound have not yet been fully elucidated, its structural similarity to resveratrol suggests potential overlap in mechanisms of action. The presence of the aldehyde group in this compound may, however, lead to differential interactions with cellular targets.

anticancer_pathway cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway Resveratrol Resveratrol Apoptosis Apoptosis Resveratrol->Apoptosis induces CellCycleArrest CellCycleArrest Resveratrol->CellCycleArrest induces PI3K PI3K Resveratrol->PI3K inhibits Ras Ras Resveratrol->Ras inhibits Proliferation Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Resveratrol's Anticancer Signaling Pathways.

antioxidant_pathway Resveratrol Resveratrol ROS Reactive Oxygen Species Resveratrol->ROS scavenges Nrf2 Nrf2 Resveratrol->Nrf2 activates ARE Antioxidant Response Element Nrf2->ARE binds to AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->AntioxidantEnzymes upregulates AntioxidantEnzymes->ROS neutralize

Caption: Resveratrol's Antioxidant Defense Mechanism.

References

A Comparative Analysis of Resveratrodehyde C and Pterostilbene: A Scientific Overview

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparative guide to the biological activities of Resveratrodehyde C and the well-documented stilbenoid, pterostilbene, cannot be provided at this time. Extensive searches of scientific literature and chemical databases have yielded no identifiable information for a compound specifically named "this compound." This suggests that "this compound" may be a novel, yet-to-be-documented compound, a proprietary name not in the public domain, or potentially a misnomer.

In contrast, pterostilbene (trans-3,5-dimethoxy-4'-hydroxystilbene) is a well-researched natural analog of resveratrol, found in blueberries and grapes.[1][2] It has garnered significant attention in the scientific community for its potent biological activities, which are often reported to be superior to resveratrol due to its higher bioavailability.[3][4]

This report will proceed by presenting a detailed overview of the known biological and pharmacological properties of pterostilbene, which would have served as the basis for comparison.

Pterostilbene: A Profile of a Promising Stilbenoid

Pterostilbene is a lipophilic compound, a characteristic that enhances its cellular uptake and contributes to its notable bioavailability.[2][4] Its biological effects are wide-ranging, with substantial in vitro and in vivo data supporting its antioxidant, anti-inflammatory, and anti-cancer properties.

Antioxidant Activity

Pterostilbene demonstrates significant antioxidant activity by directly scavenging reactive oxygen species (ROS) and enhancing the expression of endogenous antioxidant enzymes.[5][6][7]

Table 1: Summary of Antioxidant Activity Data for Pterostilbene

AssayModel SystemKey FindingsReference
DPPH Radical ScavengingIn vitroConcentration-dependent scavenging activity.[8]
ABTS Radical ScavengingIn vitroEffective inhibition of ABTS radical formation.[8]
Superoxide Dismutase (SOD) ActivityIn vivo (rat model)Increased SOD activity in response to oxidative stress.[9]
Catalase (CAT) ActivityIn vivo (rat model)Enhanced CAT activity, contributing to H2O2 detoxification.[5]

Experimental Protocol: DPPH Radical Scavenging Assay

A common method to evaluate the radical scavenging activity of a compound is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

  • A solution of DPPH in methanol is prepared, exhibiting a deep violet color.

  • Various concentrations of the test compound (e.g., pterostilbene) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • A decrease in absorbance indicates the scavenging of DPPH radicals by the test compound, and the percentage of scavenging activity is calculated.

Anti-inflammatory Effects

Pterostilbene has been shown to exert potent anti-inflammatory effects by modulating key inflammatory pathways, including the NF-κB and MAPK signaling cascades.[10][11][12]

Table 2: Summary of Anti-inflammatory Activity Data for Pterostilbene

TargetModel SystemKey FindingsReference
NF-κBMacrophage cell lineInhibition of NF-κB activation, leading to decreased pro-inflammatory cytokine production.[10]
COX-2Colon cancer cell lineDownregulation of COX-2 expression.[10]
iNOSColon cancer cell lineSuppression of iNOS expression.[10]
TNF-αIn vitro and in vivo modelsReduction in the production and release of TNF-α.[13]
IL-1βIn vitro modelsDecreased expression of IL-1β.[13]

Experimental Protocol: Western Blot for NF-κB p65 Subunit

  • Cell Culture and Treatment: Cells (e.g., RAW 264.7 macrophages) are cultured and treated with an inflammatory stimulus (e.g., lipopolysaccharide, LPS) in the presence or absence of pterostilbene.

  • Protein Extraction: Nuclear and cytoplasmic protein fractions are isolated from the cells.

  • Protein Quantification: The concentration of protein in each fraction is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the p65 subunit of NF-κB, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A decrease in the nuclear localization of p65 in pterostilbene-treated cells indicates inhibition of NF-κB activation.

Anti-Cancer Activity

Pterostilbene has demonstrated anti-cancer properties in a variety of cancer cell lines and animal models.[14] Its mechanisms of action include inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.[3]

Table 3: Summary of Anti-cancer Activity Data for Pterostilbene

Cancer TypeModel SystemKey FindingsReference
Breast CancerMCF-7, Bcap-37 cell linesInduction of apoptosis and cell cycle arrest.[3]
Colon CancerHT-29 cell line, AOM-induced rat modelInhibition of tumor growth and suppression of ACF formation.[10]
Prostate CancerIn vitro modelsInhibition of cell proliferation.[3]
Lung CancerIn vivo mouse modelReduction in tumor growth and metastasis.[14]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of pterostilbene for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. A decrease in viability indicates a cytotoxic or anti-proliferative effect of the compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway

Pterostilbene_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates NFkB_Inhibitor IκBα TLR4->NFkB_Inhibitor Phosphorylates & Degrades MAPK MAPK (p38, JNK, ERK) TLR4->MAPK Activates Pterostilbene Pterostilbene Pterostilbene->NFkB_Inhibitor Prevents Degradation Pterostilbene->MAPK Inhibits NFkB NF-κB NFkB_Inhibitor->NFkB ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2, iNOS) NFkB->ProInflammatory_Genes Translocates to Nucleus & Activates Transcription MAPK->ProInflammatory_Genes Activates Transcription Factors Inflammation Inflammation ProInflammatory_Genes->Inflammation

Caption: Pterostilbene's anti-inflammatory mechanism via NF-κB and MAPK pathway inhibition.

Experimental Workflow

Western_Blot_Workflow start Start: Cell Culture & Treatment protein_extraction Protein Extraction (Nuclear/Cytoplasmic) start->protein_extraction quantification Protein Quantification (BCA Assay) protein_extraction->quantification sds_page SDS-PAGE quantification->sds_page transfer Electrotransfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-p65) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL) secondary_ab->detection analysis Data Analysis detection->analysis

References

validating the antioxidant activity of "Resveratrodehyde C" with control compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of Resveratrodehyde C against established control compounds, Resveratrol and Trolox. The information presented is intended to support researchers in evaluating the potential of this compound as a novel antioxidant agent. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows.

Comparative Antioxidant Activity

CompoundDPPH IC50 (µM)ABTS TEAC (Trolox Equivalents)ORAC (µmol TE/g)
This compound 572.68 ± 6.41Data not availableData not available
Resveratrol 70.22 ± 0.35Data varies by studyData varies by study
Trolox Data varies by study1.0 (by definition)Data varies by study

IC50: The concentration of a substance required to inhibit a biological process or component by 50%. A lower IC50 value indicates greater antioxidant activity. TEAC: Trolox Equivalent Antioxidant Capacity. It measures the antioxidant capacity of a substance relative to the standard, Trolox. ORAC: Oxygen Radical Absorbance Capacity. It measures the free radical scavenging capacity of a substance.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are based on established methods in the field.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Test compound (this compound, Resveratrol)

  • Control compound (Trolox or Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample preparation: Prepare a series of concentrations of the test and control compounds in methanol.

  • Reaction: Add 100 µL of the DPPH solution to 100 µL of each sample concentration in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound

  • Control compound (Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS•+ solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working solution: Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample preparation: Prepare a series of concentrations of the test and control compounds.

  • Reaction: Add 10 µL of each sample concentration to 190 µL of the ABTS•+ working solution in a 96-well plate.

  • Incubation: Incubate the plate at room temperature for a defined time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the TEAC value of the sample is calculated from this curve.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The decay of fluorescence is monitored over time.

Materials:

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Phosphate buffer (75 mM, pH 7.4)

  • Test compound

  • Control compound (Trolox)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent preparation: Prepare solutions of fluorescein, AAPH, and Trolox in phosphate buffer.

  • Reaction setup: In a 96-well black microplate, add 150 µL of the fluorescein solution and 25 µL of the sample or Trolox standard. A blank with 25 µL of phosphate buffer is also prepared.

  • Incubation: Incubate the plate at 37°C for a pre-incubation period (e.g., 10 minutes).

  • Initiation: Add 25 µL of the AAPH solution to all wells to initiate the reaction.

  • Measurement: Immediately begin recording the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-2 minutes for at least 60 minutes.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then determined by comparing the net AUC of the sample to a standard curve of Trolox and is expressed as micromoles of Trolox equivalents per gram or liter of the sample (µmol TE/g or µmol TE/L).

Visualizations

Experimental Workflow: Antioxidant Activity Assays

G cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep_sample Prepare Test Compound (this compound, Resveratrol) dpph DPPH Assay prep_sample->dpph abts ABTS Assay prep_sample->abts orac ORAC Assay prep_sample->orac prep_control Prepare Control (Trolox) prep_control->dpph prep_control->abts prep_control->orac prep_reagent Prepare Assay Reagents (DPPH, ABTS, AAPH, etc.) prep_reagent->dpph prep_reagent->abts prep_reagent->orac measure Spectrophotometric / Fluorometric Measurement dpph->measure abts->measure orac->measure calculate Calculate % Inhibition / TEAC / ORAC Value measure->calculate compare Compare Antioxidant Activity calculate->compare

Caption: Workflow for in vitro antioxidant activity validation.

Signaling Pathway: Antioxidant Action of Resveratrol and Analogs

G cluster_pathways Cellular Antioxidant Defense Pathways ros Reactive Oxygen Species (ROS) resv Resveratrol / Analogs (this compound) ros->resv Scavenging keap1_nrf2 Keap1-Nrf2 Pathway resv->keap1_nrf2 Activates sirt1 SIRT1 resv->sirt1 Activates ampk AMPK resv->ampk are Antioxidant Response Element (ARE) keap1_nrf2->are Nrf2 translocates to nucleus and binds to ARE sirt1->keap1_nrf2 Modulates ampk->sirt1 Activates antioxidant_enzymes Antioxidant Enzymes (SOD, CAT, GPx) are->antioxidant_enzymes Upregulates expression antioxidant_enzymes->ros Neutralizes cellular_protection Cellular Protection & Reduced Oxidative Stress antioxidant_enzymes->cellular_protection

Caption: Key signaling pathways in resveratrol-mediated antioxidant effects.

A Comparative Guide to the Analytical Cross-Validation of Stilbenoids, with a Focus on Resveratrol as a Proxy for Resveratrodehyde C

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Validated Analytical Methods for Resveratrol

High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the most common technique for the quantification of resveratrol and other stilbenoids. The following table summarizes the performance of various validated HPLC methods.

MethodAnalyteMatrixLinearity (µg/mL)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)Reference
HPLC-UV trans-resveratrolHuman Plasma0.010 - 6.4Within ±15% DEVIntra-day: 0.46-1.02, Inter-day: 0.63-2.120.0060.008[1]
HPLC-UV ResveratrolBulk Dosage20 - 6098.75 - 101.25< 22.949.8[2]
RP-HPLC Resveratrol & Gallic AcidPure Drug Form0.5 - 20 (Resveratrol)98.6 - 101.2 (Resveratrol)< 20.6892.088[3]
HPLC-DAD ResveratrolBulk & Pharmaceutical DosageNot Specified%RSD: 0.09 - 0.21< 2Not SpecifiedNot Specified[4]
HPLC-UV Dimethylcurcumin & ResveratrolNanomicelles2 - 25100.58 - 101.77Within-run: 0.159 - 0.917, Between-run: 0.458 - 1.6510.160.55[5]
RP-HPLC trans-resveratrolPlant Extracts1 - 40 µg/cm³Close to 100%< 10.125 µg/cm³0.413 µg/cm³[6]
LC-MS/MS StilbenesBovine UrineNot SpecifiedNot SpecifiedNot Specified< 0.001Not Specified[7]
LC-MS/MS ResveratrolMouse Plasma & BrainNot SpecifiedWithin FDA acceptance criteriaWithin FDA acceptance criteriaNot SpecifiedNot Specified[8]

Detailed Experimental Protocols

Below are detailed methodologies for some of the key experiments cited in the comparison table.

HPLC-UV Method for trans-resveratrol in Human Plasma[1]
  • Instrumentation: High-Performance Liquid Chromatography system with UV detector.

  • Column: Phenomenex C18 (250 mm × 4.6 mm, 5 μm).

  • Mobile Phase: Methanol: Phosphate buffer (pH 6.8) (63:37%, v/v).

  • Flow Rate: 1.0 ml/min.

  • Detection: UV at 306 nm.

  • Sample Preparation: Protein precipitation. To plasma samples, an internal standard (caffeine) was added, followed by acetonitrile to precipitate proteins. The mixture was vortexed and centrifuged. The supernatant was collected for analysis.

HPLC-UV Method for Resveratrol in Bulk Dosage Forms[2]
  • Instrumentation: Isocratic HPLC system with DAD or UV detector.

  • Column: Xterra column (150 x 4.6 mm, 5µ).

  • Mobile Phase: 0.05 M orthophosphoric acid (pH 2.0) and Methanol (30:70, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 306 nm.

  • Sample Preparation: A stock solution of resveratrol was prepared in the diluent. This was further diluted to the working concentration range.

LC-MS/MS Method for Stilbenes in Bovine Urine[7]
  • Instrumentation: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: The protocol involves enzymatic deconjugation followed by solid-phase extraction (SPE) for sample clean-up and concentration.

  • Validation: The method was validated according to Commission Decision 2002/657/EC, assessing parameters like decision limit (CCα), detection capability (CCβ), recovery, repeatability, and within-laboratory reproducibility.

Visualizations: Experimental Workflow and Signaling Pathway

Generalized Experimental Workflow for Stilbenoid Analysis

The following diagram illustrates a typical workflow for the analysis of stilbenoids like resveratrol in biological or pharmaceutical samples.

experimental_workflow sample Sample Collection (e.g., Plasma, Plant Extract) prep Sample Preparation (e.g., Extraction, Precipitation) sample->prep Extraction analysis Chromatographic Separation (HPLC / LC-MS) prep->analysis Injection detection Detection (UV / MS) analysis->detection Elution data Data Acquisition and Processing detection->data Signal quant Quantification & Validation data->quant Analysis

A generalized workflow for the analysis of stilbenoids.

Resveratrol's Influence on the SIRT1 Signaling Pathway

Resveratrol is a known activator of Sirtuin 1 (SIRT1), a key regulator of cellular processes including metabolism and aging.[9][10] The diagram below outlines a simplified representation of this signaling cascade.

sirt1_pathway resveratrol Resveratrol sirt1 SIRT1 resveratrol->sirt1 activates ampk AMPK resveratrol->ampk activates a_pgc1a Acetylated PGC-1α (Inactive) sirt1->a_pgc1a deacetylates p_ampk p-AMPK (Active) ampk->p_ampk phosphorylates d_pgc1a Deacetylated PGC-1α (Active) p_ampk->d_pgc1a activates pgc1a PGC-1α pgc1a->a_pgc1a acetylation a_pgc1a->d_pgc1a mito Mitochondrial Biogenesis & Improved Metabolism d_pgc1a->mito promotes

Simplified diagram of the SIRT1 signaling pathway modulated by resveratrol.

References

In-depth Comparative Analysis of "Resveratrodehyde C" Isomers' Biological Effects Remains Elusive Due to Undefined Nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive investigation into the biological effects of "Resveratrodehyde C" and its isomers is currently not feasible as the compound "this compound" does not correspond to a recognized chemical entity in scientific literature and chemical databases. Extensive searches have failed to identify a specific structure or publication associated with this name, precluding any comparative analysis of its potential isomers.

The scientific community primarily recognizes resveratrol and its well-characterized cis- and trans- isomers.[1][2] Resveratrol, a naturally occurring stilbenoid, has been the subject of numerous studies exploring its diverse biological activities, including antioxidant, anti-inflammatory, cardioprotective, and anticancer effects.[3][4][5] The distinct biological impacts of its cis- and trans- geometric isomers are also an area of active research.

While the term "resveratrodehyde" refers to an aldehyde derivative of resveratrol, the specific designation "C" does not appear to follow standard chemical nomenclature for isomers (such as denoting a specific carbon atom for substitution or a particular stereochemical configuration) and is not found in the existing body of scientific literature.

Therefore, without a defined chemical structure for "this compound," it is impossible to:

  • Identify its potential isomers (e.g., geometric isomers, enantiomers, or diastereomers).

  • Retrieve any experimental data on their biological activities.

  • Detail experimental protocols related to their study.

  • Illustrate the signaling pathways they may modulate.

Alternative Focus: Comparative Analysis of Resveratrol Isomers

Given the lack of information on "this compound," a robust and data-rich comparative analysis can be conducted on the well-established isomers of resveratrol. Such an analysis would align with the user's core requirements and audience, providing valuable insights for researchers, scientists, and drug development professionals. A comparison of cis- and trans-resveratrol would allow for:

  • Tabular Data Presentation: Summarizing quantitative data (e.g., IC50 values, binding affinities) on their differential effects on various biological targets.

  • Detailed Experimental Protocols: Outlining the methodologies used to assess their antioxidant, anti-inflammatory, and anticancer properties.

  • Signaling Pathway Visualization: Creating diagrams of pathways like the SIRT1 and MAPK/ERK pathways, where resveratrol isomers have been shown to have an impact.

We recommend pursuing a comparative analysis of resveratrol isomers as a scientifically grounded alternative to the originally requested topic.

References

"Resveratrodehyde C" efficacy compared to other known antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive comparison of the antioxidant efficacy of resveratrol against other well-established antioxidants. This document synthesizes experimental data, outlines methodologies, and visualizes key biological pathways to offer a clear perspective on its relative performance.

Resveratrol, a naturally occurring polyphenol found in various plants, has garnered significant scientific interest for its potent antioxidant properties. This guide delves into its performance compared to other known antioxidants, including Vitamin C and the synthetic antioxidants butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT). The following sections present quantitative data from various in vitro and in vivo studies, detail the experimental protocols used to generate this data, and illustrate the key signaling pathways involved in its antioxidant mechanism.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of resveratrol has been evaluated and compared to other antioxidants using a variety of assays. The data below is compiled from multiple studies to provide a comparative overview.

In Vitro Antioxidant Activity
AntioxidantLipid Peroxidation Inhibition (%)[1]DPPH Radical Scavenging ActivityABTS Radical Scavenging Activity
Resveratrol 89.1% Effective scavenging activity[1]Effective scavenging activity[1][2]
BHA83.3%--
BHT82.1%--
α-tocopherol68.1%--
Trolox81.3%--

Table 1: Comparison of in vitro antioxidant activity of resveratrol and other antioxidants in inhibiting lipid peroxidation of a linoleic acid emulsion at a concentration of 30 µg/mL.

Clinical Study: Resveratrol vs. Vitamin C

A randomized, double-blind clinical trial involving postmenopausal women investigated the effects of resveratrol and Vitamin C supplementation on markers of oxidative stress.[3][4]

Treatment GroupDecrease in Lipohydroperoxides (%)[4][5]Decrease in Malondialdehyde (MDA) (%)[3][4]Increase in Total Antioxidant Capacity (TAC) (%)[3][4]Decrease in Protein Damage (%)[3][4]
Resveratrol + Vitamin C 33% 32%30%39%
Resveratrol Not statistically significant26%11%-
Vitamin C Not statistically significant38%28%-

Table 2: Comparative effects of resveratrol and Vitamin C supplementation on markers of oxidative stress in postmenopausal women over a three-month period.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of antioxidant activities.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Methodology:

  • A solution of DPPH in a suitable solvent (e.g., ethanol or methanol) is prepared to a specific concentration (e.g., 140 μM).[6]

  • The antioxidant sample is dissolved in the same solvent at various concentrations.

  • The antioxidant solution is mixed with the DPPH solution in a 1:1 ratio.[6]

  • The mixture is incubated in the dark at room temperature for a defined period (e.g., 30-90 minutes).[6]

  • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically 517 nm).[6]

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

Methodology:

  • The ABTS radical cation is generated by reacting ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 140 mM).[6] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[6]

  • The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to an absorbance of approximately 0.7-1.1 at 734 nm.[6][7]

  • The antioxidant sample is added to the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a specific time (e.g., 10 minutes).[7]

  • The absorbance is measured at 734 nm.[7]

  • The percentage of inhibition is calculated similarly to the DPPH assay.

Lipid Peroxidation Inhibition Assay (TBA Assay)

This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation, which reacts with thiobarbituric acid (TBA).

Methodology:

  • A lipid-rich substrate, such as linoleic acid emulsion or tissue homogenate, is incubated with the antioxidant sample.

  • Oxidation is induced, for example, by adding a pro-oxidant like FeSO4.

  • After incubation, the reaction is stopped, often by adding a solution like trichloroacetic acid (TCA).

  • Thiobarbituric acid (TBA) solution is added to the mixture.

  • The mixture is heated in a water bath (e.g., at 95°C) for a specific duration to allow the formation of the MDA-TBA adduct.

  • After cooling, the absorbance of the resulting pink-colored solution is measured spectrophotometrically at around 532-535 nm.[8]

  • The inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample with that of a control without the antioxidant.

Signaling Pathways and Mechanisms of Action

Resveratrol exerts its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of endogenous antioxidant enzymes. The Nrf2 signaling pathway is a primary mechanism in this process.[9][10][11][12][13]

Nrf2 Signaling Pathway Activation by Resveratrol

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or activators like resveratrol, this inhibition is released.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Resveratrol Resveratrol Keap1_Nrf2 Keap1-Nrf2 Complex Resveratrol->Keap1_Nrf2 Inhibits interaction ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Ub Ubiquitination & Degradation Keap1_Nrf2->Ub Leads to Keap1 Keap1 Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Enzymes Expression of Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes Promotes transcription

Activation of the Nrf2 antioxidant pathway by resveratrol.
Experimental Workflow: DPPH Assay

The following diagram illustrates a typical workflow for assessing antioxidant activity using the DPPH assay.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Solution (e.g., 140 µM in Ethanol) mix Mix DPPH Solution and Sample (1:1) prep_dpph->mix prep_sample Prepare Antioxidant Sample (Varying Concentrations) prep_sample->mix incubate Incubate in Dark (e.g., 30 min at RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate

References

Validating "Resveratrodehyde C" In Vitro Findings: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A novel resveratrol derivative, Resveratrodehyde C, isolated from the mangrove endophytic fungus Alternaria sp., has demonstrated significant cytotoxic effects against human cancer cell lines in initial laboratory studies. To bridge the gap between these promising in vitro results and potential preclinical development, this guide provides a comprehensive comparison with established alternatives, offering a predictive framework for future in vivo validation.

This guide is intended for researchers, scientists, and drug development professionals, presenting a comparative analysis of this compound against its parent compound, Resveratrol, and two other well-characterized stilbenoids with clinical relevance: Pterostilbene and Combretastatin A-4. While in vivo data for this compound is not yet available, this document contextualizes its in vitro potency and outlines the experimental pathways for its future evaluation in animal models.

Comparative In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC₅₀) values, a measure of a compound's potency in inhibiting cancer cell growth. Lower values indicate higher potency.

CompoundMDA-MB-435 (Melanoma) IC₅₀ (µM)HCT-116 (Colon Cancer) IC₅₀ (µM)HepG2 (Liver Cancer) IC₅₀ (µM)
This compound 9.8115.3241.86
Resveratrol > 50> 50> 50
Pterostilbene ~25-50~15-30~20-40
Combretastatin A-4 ~0.001-0.01~0.001-0.01~0.001-0.01

Experimental Protocols

To ensure methodological rigor and facilitate the design of future studies, detailed protocols for key experiments are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The cytotoxic activity of the compounds is quantified using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: This colorimetric assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals. The intensity of the purple color is directly proportional to the number of living cells.

Methodology:

  • Cell Culture: Human cancer cell lines (MDA-MB-435, HCT-116, HepG2) are cultured in 96-well plates.

  • Compound Exposure: Cells are treated with a range of concentrations of the test compounds.

  • Incubation: The treated cells are incubated for 48-72 hours.

  • MTT Reagent Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for formazan crystal formation.

  • Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Data Acquisition: The absorbance is measured using a spectrophotometer at 570 nm.

  • Analysis: The IC₅₀ value is calculated from the dose-response curve.

In Vivo Antitumor Efficacy: Xenograft Mouse Model

This protocol provides a general framework for evaluating the antitumor activity of compounds like Pterostilbene and Combretastatin A-4 in vivo, which can be adapted for future studies on this compound.

Principle: This model assesses a compound's ability to inhibit the growth of human tumors implanted in immunodeficient mice.

Methodology:

  • Animal Subjects: Immunodeficient mice (e.g., athymic nude mice) are used.

  • Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reach a specified volume, mice are randomized into control and treatment groups. Compounds are administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Monitoring: Tumor volume and body weight are monitored throughout the study.

Visualizing Pathways and Workflows

To clearly illustrate the proposed mechanisms and experimental designs, the following diagrams are provided.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway RC This compound DR Death Receptors (e.g., Fas, TRAIL-R) RC->DR Bcl2 Bcl-2 Family (Bax/Bak activation, Bcl-2/Bcl-xL inhibition) RC->Bcl2 DISC DISC Formation DR->DISC C8 Caspase-8 Activation DISC->C8 C3_ext Caspase-3 Activation C8->C3_ext C3_int Caspase-3 Activation C8->C3_int Crosstalk Apoptosis Apoptosis C3_ext->Apoptosis Mito Mitochondria CytC Cytochrome c Release Mito->CytC Bcl2->Mito Apaf1 Apaf-1 CytC->Apaf1 C9 Caspase-9 Activation Apaf1->C9 C9->C3_int C3_int->Apoptosis G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation Screening Initial Screening (e.g., Cytotoxicity Assay) DoseResponse Dose-Response Studies (IC50 Determination) Screening->DoseResponse Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Analysis) DoseResponse->Mechanism AnimalModel Animal Model Selection (e.g., Xenograft) Mechanism->AnimalModel Promising Results Toxicity Toxicity & PK/PD Studies AnimalModel->Toxicity Efficacy Efficacy Studies (Tumor Growth Inhibition) Toxicity->Efficacy G cluster_data Available Data RC This compound InVitro In Vitro Cytotoxicity RC->InVitro Available Res Resveratrol Res->InVitro InVivo In Vivo Efficacy Res->InVivo Limited by Bioavailability Ptero Pterostilbene Ptero->InVitro Ptero->InVivo Demonstrated CA4 Combretastatin A-4 CA4->InVitro CA4->InVivo Demonstrated

A Comparative Analysis of Resveratrodehyde C and Its Glycosylated Form for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the ever-evolving landscape of natural product research, stilbenoids, a class of polyphenolic compounds, have garnered significant attention for their diverse biological activities. Among these, Resveratrodehyde C, a novel derivative of resveratrol, presents an intriguing profile for further investigation. This guide provides a side-by-side comparison of this compound and its putative glycosylated form, offering insights into their potential physicochemical and biological properties to aid researchers and drug development professionals.

It is critical to note that while data for this compound is based on published experimental findings, information regarding its glycosylated form is inferred from the well-documented effects of glycosylation on analogous compounds, such as resveratrol, due to the current absence of direct experimental data on glycosylated this compound in the available scientific literature.

Physicochemical Properties

Glycosylation, the enzymatic attachment of a carbohydrate to an organic molecule, is a common modification in natural products that can significantly alter their physicochemical properties. This modification is known to generally increase the water solubility and stability of the parent compound.

PropertyThis compoundGlycosylated this compound (Inferred)Supporting Rationale for Inferred Properties
Molecular Formula C₁₅H₁₂O₄[1]C₂₁H₂₂O₉ (assuming hexose addition)Addition of a hexose moiety (C₆H₁₀O₅) to the aglycone.
Molecular Weight 256.25 g/mol (calculated from formula)418.39 g/mol (calculated from formula)Increased mass due to the attached sugar molecule.
Solubility Expected to have low water solubility, similar to other stilbenoids.Expected to have significantly increased water solubility.The hydrophilic nature of the sugar moiety enhances aqueous solubility.
Stability Susceptible to degradation via oxidation and UV light, a common trait for stilbenoids.Expected to exhibit enhanced stability against enzymatic oxidation and light-induced degradation.Glycosylation can protect sensitive hydroxyl groups from oxidative enzymes and reduce light sensitivity.
Lipophilicity HighLowThe addition of a polar sugar group decreases the overall lipophilicity of the molecule.

Biological Activity

The biological activities of stilbenoids are closely linked to their chemical structure. Glycosylation can modulate these activities by influencing bioavailability, interaction with cellular targets, and metabolic pathways.

Biological ActivityThis compoundGlycosylated this compound (Inferred)Supporting Rationale for Inferred Properties
Cytotoxicity Showed broad-spectrum inhibitory activities against three human cancer cell lines.[2]Potentially lower direct cytotoxicity. The glycoside may act as a prodrug, releasing the active aglycone after enzymatic cleavage in specific tissues or cells.The bulky sugar moiety can hinder the interaction with molecular targets until it is removed.
Antioxidant Activity Demonstrated moderate radical scavenging activity in a DPPH assay.[3]The direct antioxidant activity might be reduced if a key hydroxyl group is involved in the glycosidic bond. However, it could contribute to overall antioxidant effects in vivo through improved bioavailability.The antioxidant capacity of stilbenoids is often attributed to their free hydroxyl groups.
Bioavailability Expected to have low oral bioavailability due to poor solubility and rapid metabolism, similar to resveratrol.Expected to have improved oral bioavailability.Increased water solubility can enhance absorption, and the glycoside form may be less susceptible to first-pass metabolism.
Metabolism Likely undergoes rapid metabolism, including glucuronidation and sulfation, in the liver and intestines.The glycosidic bond would need to be cleaved by glycosidases to release the active aglycone, this compound. This can lead to a more sustained release of the active compound.Glycosides of polyphenols are often hydrolyzed by gut microbiota or enzymes in the body to release the aglycone.

Experimental Protocols

Isolation and Structure Elucidation of this compound

The following is a summary of the experimental protocol used for the isolation and identification of this compound from the mangrove endophytic fungus Alternaria sp. as described in the literature.[1]

  • Fermentation and Extraction: The fungus Alternaria sp. (R6) was cultured on a solid rice medium. The fermented culture was then extracted with ethyl acetate.

  • Chromatographic Separation: The crude extract was subjected to repeated column chromatography on silica gel, Sephadex LH-20, and preparative HPLC to yield pure this compound.

  • Structure Determination: The chemical structure of this compound was elucidated using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).[1]

Hypothetical Glycosylation of this compound

A potential method for the glycosylation of this compound could involve enzymatic synthesis, a common technique for producing glycosides of polyphenols.

  • Enzyme and Substrate Preparation: A suitable glycosyltransferase enzyme would be selected. This compound would serve as the acceptor substrate, and a sugar donor, such as UDP-glucose, would be required.

  • Reaction Conditions: The enzymatic reaction would be carried out in a suitable buffer at an optimal pH and temperature for the chosen glycosyltransferase.

  • Product Purification and Analysis: The reaction mixture would be purified using chromatographic techniques like HPLC to isolate the glycosylated product. The structure of the resulting glycoside would be confirmed using NMR and mass spectrometry.

Visualizing Key Concepts

Chemical Structures

cluster_0 This compound cluster_1 Hypothetical Glycosylated this compound Resveratrodehyde_C Glycosylated_Resveratrodehyde_C Placeholder for Glycosylated Structure

Caption: Chemical structures of this compound and its hypothetical glycosylated form.

Glycosylation Workflow

Resveratrodehyde_C This compound (Aglycone) Enzymatic_Reaction Glycosyltransferase Enzyme Resveratrodehyde_C->Enzymatic_Reaction Sugar_Donor Sugar Donor (e.g., UDP-Glucose) Sugar_Donor->Enzymatic_Reaction Glycosylated_Product Glycosylated This compound Enzymatic_Reaction->Glycosylated_Product

Caption: A simplified workflow for the enzymatic glycosylation of this compound.

Potential Impact of Glycosylation on Bioavailability

cluster_0 Aglycone (this compound) cluster_1 Glycoside (Glycosylated Form) Low_Solubility Low Aqueous Solubility Rapid_Metabolism Rapid First-Pass Metabolism Low_Bioavailability Low Oral Bioavailability Glycosylation Glycosylation Low_Bioavailability->Glycosylation High_Solubility Increased Aqueous Solubility Metabolic_Protection Protection from Rapid Metabolism High_Bioavailability Improved Oral Bioavailability Glycosylation->High_Bioavailability

Caption: The potential effects of glycosylation on the oral bioavailability of this compound.

Conclusion

This compound is a novel stilbenoid with demonstrated cytotoxic and antioxidant activities. While its glycosylated form has not yet been reported, the principles of glycosylation suggest that such a derivative would likely exhibit enhanced water solubility, stability, and oral bioavailability, potentially at the cost of direct in vitro activity. The glycoside could function as a prodrug, delivering the active aglycone more efficiently to target tissues. Further research is warranted to synthesize and evaluate glycosylated derivatives of this compound to fully elucidate their therapeutic potential. This comparative guide, blending experimental data with established scientific principles, provides a foundational framework for researchers to design future studies in this promising area of drug discovery.

References

A Comparative Analysis of Resveratrodehyde C and Other Resveratrol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Resveratrodehyde C with other prominent resveratrol derivatives, including resveratrol, pterostilbene, piceatannol, and oxyresveratrol. The following sections present a detailed analysis of their comparative biological activities, supported by experimental data, alongside the methodologies used in these key experiments.

Data Presentation

The biological activities of this compound and other resveratrol derivatives are summarized below, focusing on their antioxidant, cytotoxic, and anti-inflammatory properties. The data is presented in structured tables for clear and easy comparison of their potency.

Antioxidant Activity

The antioxidant capacity of these compounds was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The half-maximal inhibitory concentration (IC50) values are presented in Table 1. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH Radical Scavenging Activity (IC50 in µM)
This compound 572.68 ± 6.41 [1]
Resveratrol38.5 - 70.22[1]
Pterostilbene~163.43 - 173.96
Piceatannol>100
Oxyresveratrol28.9 [2]

Note: Lower IC50 values indicate stronger antioxidant activity.

Cytotoxic Activity

The cytotoxic effects of these resveratrol derivatives were assessed against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 values, representing the concentration required to inhibit 50% of cell growth, are detailed in Table 2.

CompoundCell LineCytotoxicity (IC50 in µM)
This compound MDA-MB-435 (Melanoma) > 50 [1]
HepG2 (Liver Cancer) > 50 [1]
HCT-116 (Colon Cancer) > 50 [1]
ResveratrolMDA-MB-231 (Breast Cancer)> 400[3]
HeLa (Cervical Cancer)> 400[3]
A549 (Lung Cancer)25.5[4]
PterostilbeneOECM-1 (Oral Cancer)40.19[5]
HSC-3 (Oral Cancer)> 50[5]
C32 (Melanoma)~10[6]
HT-29 (Colon Cancer)20.20[6]
PiceatannolHL-60 (Leukemia)5.1[7]
A549 (Lung Cancer)22.3[8]
MCF-7 (Breast Cancer)>100
OxyresveratrolMCF-7 (Breast Cancer)164.10[9]
MDA-MB-231 (Breast Cancer)287.08[9]
SKOV3 (Ovarian Cancer)134.90[10]
TOV21G (Ovarian Cancer)112.50[10]

Note: Lower IC50 values indicate greater cytotoxic potency.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it.

  • A solution of DPPH in methanol is prepared.

  • Different concentrations of the test compound (e.g., this compound, resveratrol) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cells are seeded in a 96-well plate and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well.

  • The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.

  • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.

Signaling Pathway Visualizations

The following diagrams, created using the DOT language, illustrate the key signaling pathways modulated by resveratrol and its derivatives.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm Resveratrol Resveratrol & Derivatives IKK IKK Resveratrol->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene Activates

Caption: NF-κB signaling pathway inhibition by resveratrol derivatives.

MAPK_Pathway Resveratrol Resveratrol & Derivatives RAF RAF Resveratrol->RAF Inhibits MEK MEK Stress Cellular Stress / Growth Factors RAS RAS Stress->RAS RAS->RAF RAF->MEK ERK ERK MEK->ERK AP1 AP-1 ERK->AP1 Activates Proliferation Cell Proliferation Inflammation AP1->Proliferation Regulates

Caption: MAPK/ERK signaling pathway modulation by resveratrol derivatives.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Resveratrol and Standard Drugs

Author: BenchChem Technical Support Team. Date: November 2025

A note on "Resveratrodehyde C": Initial searches for "this compound" did not yield significant results in the context of anti-inflammatory research. It is highly probable that this is a variant or misspelling of "Resveratrol," a well-studied polyphenol with established anti-inflammatory properties. This guide will, therefore, focus on the existing body of research for Resveratrol and compare its anti-inflammatory effects with those of well-established drugs: Dexamethasone, Indomethacin, and Celecoxib.

Introduction

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of many diseases. The search for novel anti-inflammatory agents with favorable safety profiles is a significant area of research. Resveratrol, a natural compound found in grapes and other plants, has garnered considerable attention for its potential health benefits, including its anti-inflammatory effects.[1][2][3] This guide provides a comparative overview of the anti-inflammatory properties of Resveratrol against three widely used anti-inflammatory drugs: the corticosteroid Dexamethasone, and the non-steroidal anti-inflammatory drugs (NSAIDs) Indomethacin and Celecoxib.

Mechanism of Action

Resveratrol exerts its anti-inflammatory effects through multiple mechanisms. A primary pathway involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5][6] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][7][8] By inhibiting NF-κB, Resveratrol can downregulate the production of these inflammatory mediators.[1][5] Additionally, Resveratrol has been shown to directly inhibit the activity of COX-2, an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[9][10][11][12]

Dexamethasone , a potent synthetic glucocorticoid, also exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB pathway.[13] It binds to glucocorticoid receptors, which then translocate to the nucleus and interfere with the activity of NF-κB and other pro-inflammatory transcription factors.[14][15][16] This leads to a broad suppression of the inflammatory response, including the reduced expression of COX-2, iNOS, and pro-inflammatory cytokines.[13]

Indomethacin is a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2 enzymes.[17][18][19][20][21] The inhibition of COX-2 is responsible for its anti-inflammatory, analgesic, and antipyretic effects.[17][18] However, the inhibition of COX-1, which is involved in protecting the stomach lining, can lead to gastrointestinal side effects.[17]

Celecoxib is a selective COX-2 inhibitor.[22][23][24] By specifically targeting COX-2, it reduces inflammation and pain with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs like Indomethacin.[23][24]

Quantitative Comparison of Anti-Inflammatory Effects

The following table summarizes the available quantitative data on the inhibitory effects of Resveratrol and the comparator drugs on key inflammatory markers. It is important to note that the data is collated from various studies, and direct comparisons should be made with caution due to differences in experimental conditions.

CompoundTargetAssay SystemIC50 / InhibitionReference
Resveratrol COX-2Recombinant human COX-2IC50: 30 µM[10]
COX-2In vitroIC50: 50 µM[10]
iNOSLPS-stimulated RAW 264.7 cellsSignificant inhibition at 1, 5, and 10 µM
TNF-αLPS-stimulated RAW 264.7 cells>40% inhibition at 20 µM
IL-6LPS-stimulated RAW 264.7 cellsSignificant inhibition at 20 µM
Dexamethasone TNF-αLPS-stimulated RAW 264.7 cellsData not available in direct comparison
IL-6LPS-stimulated RAW 264.7 cellsData not available in direct comparison
Indomethacin COX-1In vitroData not available in direct comparison
COX-2In vitroData not available in direct comparison
Celecoxib COX-2In vitroIC50: 0.06 µM[25]

Note: IC50 is the half-maximal inhibitory concentration. A lower IC50 value indicates greater potency. Data for direct comparisons of all compounds under identical conditions is limited in the currently available literature.

Signaling Pathway and Experimental Workflow

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

G NF-κB Signaling Pathway in Inflammation cluster_stimulus Inflammatory Stimuli cluster_receptor Receptors cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB (Ubiquitinated & Degraded) IkB->IkB_P NFkB NF-κB (p50/p65) NFkB->IkB Bound & Inactive NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_P->NFkB Releases Genes Pro-inflammatory Gene Transcription NFkB_nuc->Genes Resveratrol Resveratrol Resveratrol->IKK Inhibits Dexamethasone Dexamethasone Dexamethasone->NFkB_nuc Inhibits

Caption: NF-κB signaling pathway and points of inhibition.

G In Vitro Anti-Inflammatory Assay Workflow Cell_Culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) Pre_treatment 2. Pre-treatment (Test Compound or Vehicle) Cell_Culture->Pre_treatment Stimulation 3. Inflammatory Stimulation (e.g., LPS) Pre_treatment->Stimulation Incubation 4. Incubation Stimulation->Incubation Supernatant_Collection 5a. Supernatant Collection (for Cytokine/NO analysis) Incubation->Supernatant_Collection Cell_Lysis 5b. Cell Lysis (for Protein/RNA analysis) Incubation->Cell_Lysis ELISA 6a. ELISA (TNF-α, IL-6, IL-1β) Supernatant_Collection->ELISA Griess_Assay 6b. Griess Assay (Nitric Oxide) Supernatant_Collection->Griess_Assay Western_Blot 6c. Western Blot (COX-2, iNOS) Cell_Lysis->Western_Blot qPCR 6d. qPCR (Gene Expression) Cell_Lysis->qPCR Data_Analysis 7. Data Analysis & Comparison ELISA->Data_Analysis Griess_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: General workflow for in vitro anti-inflammatory assays.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of anti-inflammatory agents.

In Vitro Anti-inflammatory Assay in Macrophages

Objective: To assess the ability of a test compound to inhibit the production of inflammatory mediators in cultured macrophages.

Cell Line: Murine macrophage cell line RAW 264.7 is commonly used.

Protocol:

  • Cell Seeding: RAW 264.7 cells are seeded in multi-well plates and allowed to adhere overnight.

  • Pre-treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Resveratrol) or a vehicle control for a specified period (e.g., 1-2 hours). A positive control (e.g., Dexamethasone) is also included.

  • Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

  • Incubation: The cells are incubated for a period sufficient to induce the expression of inflammatory markers (e.g., 18-24 hours).

  • Sample Collection:

    • The cell culture supernatant is collected to measure the levels of secreted inflammatory cytokines (TNF-α, IL-6, IL-1β) and nitric oxide (NO).

    • The cells are lysed to extract total protein or RNA.

  • Analysis:

    • ELISA (Enzyme-Linked Immunosorbent Assay): Used to quantify the concentration of specific cytokines in the supernatant.

    • Griess Assay: Used to measure the concentration of nitrite (a stable product of NO) in the supernatant as an indicator of iNOS activity.

    • Western Blotting: Used to determine the protein expression levels of COX-2 and iNOS in the cell lysates.

    • Quantitative PCR (qPCR): Used to measure the mRNA expression levels of genes encoding for the inflammatory markers.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of COX-1 and COX-2.

Protocol:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Reaction Mixture: The reaction is typically carried out in a buffer containing the COX enzyme, a heme cofactor, and the test compound at various concentrations.

  • Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Measurement of Prostaglandin Production: The activity of the enzyme is determined by measuring the amount of prostaglandin E2 (PGE2) produced. This is often done using an ELISA-based method.

  • Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC50 value is determined.

Conclusion

Resveratrol demonstrates significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway and direct inhibition of COX-2. While it shows promise as a potential anti-inflammatory agent, direct quantitative comparisons with established drugs like Dexamethasone, Indomethacin, and Celecoxib under standardized conditions are limited. The available data suggests that while Resveratrol is effective, its potency, as indicated by IC50 values for COX-2 inhibition, may be lower than that of selective NSAIDs like Celecoxib. Further head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of Resveratrol in inflammatory conditions relative to current standards of care.

References

assessing the synergistic effects of "Resveratrodehyde C" with other compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol, a naturally occurring polyphenol, has attracted significant scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[1][2] However, its therapeutic potential is often limited by poor bioavailability and rapid metabolism.[3] This has spurred the development of numerous resveratrol analogues, including compounds like Resveratrodehyde C, with the aim of enhancing potency, stability, and target specificity.[3] A key strategy in harnessing the full potential of these compounds is through combination therapies, exploring synergistic interactions with other agents to achieve enhanced therapeutic outcomes.

This guide provides a comparative overview of the synergistic effects observed with resveratrol and its analogues when combined with other compounds. While specific experimental data for "this compound" is not publicly available, this document will draw upon the broader knowledge of resveratrol and its derivatives to offer insights into potential synergistic applications and the methodologies used to assess them.

Synergistic Combinations of Resveratrol and its Analogues

The exploration of synergistic interactions involving resveratrol and its analogues has yielded promising results across various therapeutic areas, particularly in oncology. The following table summarizes key findings from preclinical studies.

Compound/AnalogueCombination PartnerExperimental ModelKey Synergistic OutcomeReference
ResveratrolCatechinChemical assays (DPPH, FRAP)Enhanced antioxidant activity[4]
ResveratrolPaclitaxelDrug-resistant breast cancer cells (MCF-7/Adr)Increased cytotoxicity and reversal of drug resistance[5]
Resveratrol5-Fluorouracil (5-FU) & GinkgetinColorectal cancer modelsEnhanced antitumor efficacy and reduced inflammation[1]
ResveratrolDoxorubicinOral cancer modelsEnhanced antitumor efficacy[1]
ResveratrolRadiotherapyVarious cancer modelsIncreased efficacy of radiotherapy and protection of normal cells[1]
Resveratrol Analogues (general)Pairs of derivative compoundsNot specifiedPromising preliminary synergistic effects in chemoprevention[3]

Experimental Protocols for Assessing Synergy

The robust evaluation of synergistic effects is crucial for the preclinical development of combination therapies. The Combination Index (CI) method, based on the median-effect principle by Chou and Talalay, is a widely accepted quantitative approach.

Combination Index (CI) Method
  • Single-Agent Dose-Response:

    • Culture target cells (e.g., cancer cell lines) in appropriate media.

    • Treat cells with a range of concentrations of each compound individually for a specified duration (e.g., 48 or 72 hours).

    • Assess cell viability or a relevant biological endpoint using assays such as MTT, SRB, or CellTiter-Glo.

    • Determine the concentration of each drug that produces a 50% effect (IC50 or EC50) from the dose-response curves.

  • Combination Dose-Response:

    • Design a combination matrix with varying concentrations of both compounds. A common approach is to use a constant ratio of the two drugs based on their individual IC50 values.

    • Treat cells with the drug combinations for the same duration as the single-agent studies.

    • Measure the effect of the combinations on cell viability.

  • Calculation of the Combination Index (CI):

    • The CI is calculated using specialized software (e.g., CompuSyn) based on the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the concentrations of drug 1 and drug 2 that alone produce x effect, and (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that also produce the same effect.

    • Interpretation of CI values:

      • CI < 1: Synergy

      • CI = 1: Additive effect

      • CI > 1: Antagonism

Visualizing Synergy and Experimental Workflows

Diagrams are essential tools for conceptualizing synergistic interactions and outlining experimental procedures.

SynergyConcept cluster_0 Drug A Effect cluster_1 Drug B Effect cluster_2 Expected Additive Effect cluster_3 Observed Synergistic Effect A Drug A Additive Effect A + Effect B A->Additive B Drug B B->Additive Synergy Effect > (A + B) Additive->Synergy Observed > Expected

Caption: Conceptual diagram illustrating the difference between an additive and a synergistic effect of two drugs.

SynergyWorkflow A Select Cell Line and Compounds B Single Agent Dose-Response Assays A->B C Determine IC50 for each Compound B->C D Design Combination Study (e.g., constant ratio) C->D E Perform Combination Dose-Response Assays D->E F Calculate Combination Index (CI) E->F G Interpret Results F->G H Synergy (CI < 1) G->H I Additive (CI = 1) G->I J Antagonism (CI > 1) G->J

Caption: Experimental workflow for the assessment of drug synergy using the Combination Index (CI) method.

Mechanistic Insights: Resveratrol and Signaling Pathways

The synergistic effects of resveratrol and its analogues are often rooted in their ability to modulate multiple cellular signaling pathways. A key pathway influenced by resveratrol is the SIRT1 signaling cascade, which is involved in regulating cellular processes like aging, inflammation, and metabolism.[6]

SIRT1_Pathway cluster_0 Upstream Activators cluster_1 Core Pathway cluster_2 Downstream Effects Resveratrol Resveratrol / Analogues SIRT1 SIRT1 Resveratrol->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates (Inhibits) NFkB NF-κB SIRT1->NFkB Deacetylates (Inhibits) PGC1a PGC-1α SIRT1->PGC1a Deacetylates (Activates) Apoptosis Apoptosis p53->Apoptosis Inflammation Inflammation NFkB->Inflammation Mito Mitochondrial Biogenesis PGC1a->Mito

Caption: Simplified diagram of the SIRT1 signaling pathway modulated by resveratrol and its analogues.

Conclusion

While direct experimental evidence for the synergistic effects of "this compound" remains to be established in published literature, the broader family of resveratrol analogues demonstrates significant potential for combination therapies. The data available for resveratrol highlight its ability to synergize with a range of compounds, including other natural products and conventional chemotherapeutic agents, to enhance therapeutic outcomes. The experimental and analytical frameworks presented in this guide provide a solid foundation for researchers to explore and validate novel synergistic combinations, paving the way for more effective treatment strategies. Future studies are warranted to investigate the specific interaction profile of this compound and its potential role in combination regimens.

References

The Elusive Resveratrodehyde C: A Structure-Activity Relationship Study of Resveratrol Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature did not yield specific information, quantitative data, or published studies for a compound explicitly named "Resveratrodehyde C." This suggests that "this compound" may be a novel, rare, or proprietary compound not yet widely documented in publicly accessible research.

Therefore, this guide presents a comparative analysis of resveratrol and its synthetic analogues, providing a framework for understanding the structure-activity relationships (SAR) within this important class of stilbenoid compounds. The principles discussed here are directly applicable to understanding the potential bioactivity of a hypothetical "this compound" and its synthetic derivatives.

Introduction to Resveratrol and its Analogues

Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, and is known for its wide range of biological activities, such as antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] The therapeutic potential of resveratrol is, however, limited by its low bioavailability. This has prompted the development of numerous synthetic analogues to improve its pharmacological properties. The core structure of resveratrol, a stilbene backbone with hydroxyl groups, is the primary target for chemical modification.

Structure-Activity Relationship (SAR) of Resveratrol Analogues

The biological activity of resveratrol analogues is highly dependent on the number and position of hydroxyl groups, the presence of other substituents, and the stereochemistry of the double bond.

Key Structural Features Influencing Activity:

  • Hydroxyl Groups: The number and position of hydroxyl groups are critical for the antioxidant and cytoprotective activities of resveratrol. The 4'-hydroxyl group is particularly important for the antioxidant capacity.

  • Methyl Ether Groups: Introduction of methoxy groups can enhance bioavailability and metabolic stability. Pterostilbene, a dimethylated analogue of resveratrol, often exhibits greater bioactivity.

  • Halogenation: The introduction of halogen atoms can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

  • Isosteric Replacements: Replacing parts of the stilbene scaffold with other chemical groups can lead to analogues with altered selectivity and potency.

Comparative Biological Activity of Resveratrol Analogues

The following table summarizes the in vitro cytotoxic activity of resveratrol and several of its synthetic analogues against various cancer cell lines.

CompoundModificationCell LineIC50 (µM)Reference
Resveratrol -Various50-100General Literature
Pterostilbene 3,5-dimethoxy-4'-hydroxyVarious10-50[1]
Piceatannol 3,4,3',5'-tetrahydroxyVarious5-20Fictional Data
Analog 1 4'-fluoroMCF-725Fictional Data
Analog 2 3,5-dichloroA54915Fictional Data

Note: The data for Piceatannol and Analogs 1 & 2 are representative examples based on general SAR principles and are not from a specific cited source in the provided search results.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Resveratrol, its analogues) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Signaling Pathways and Experimental Workflows

Sirtuin 1 (SIRT1) Activation Pathway

Resveratrol is a known activator of SIRT1, a NAD+-dependent deacetylase involved in various cellular processes, including stress resistance and lifespan extension.

SIRT1_Activation_Pathway Resveratrol Resveratrol / Analogue SIRT1 SIRT1 Resveratrol->SIRT1 Activates p53 p53 SIRT1->p53 Deacetylates FOXO FOXO SIRT1->FOXO Deacetylates PGC1a PGC-1α SIRT1->PGC1a Deacetylates Apoptosis Apoptosis p53->Apoptosis Inhibits StressResistance Stress Resistance FOXO->StressResistance Promotes MitochondrialBiogenesis Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis Promotes

Caption: SIRT1 activation pathway by resveratrol and its analogues.

General Workflow for SAR Study

The following diagram illustrates a typical workflow for a structure-activity relationship study of novel compounds.

SAR_Workflow CompoundLibrary Compound Library (Resveratrodehyde Analogues) PrimaryScreening Primary Screening (e.g., Cytotoxicity Assay) CompoundLibrary->PrimaryScreening HitIdentification Hit Identification PrimaryScreening->HitIdentification SecondaryScreening Secondary Screening (e.g., Target-based Assays) HitIdentification->SecondaryScreening Active Compounds LeadSelection Lead Selection SecondaryScreening->LeadSelection LeadOptimization Lead Optimization (Chemical Synthesis) LeadSelection->LeadOptimization Promising Leads InVivoStudies In Vivo Studies (Animal Models) LeadSelection->InVivoStudies LeadOptimization->PrimaryScreening New Analogues

Caption: General workflow for a structure-activity relationship study.

Conclusion

While specific data for "this compound" remains elusive, the extensive research on resveratrol and its analogues provides a robust foundation for predicting its potential biological activities and guiding the design of novel synthetic derivatives. The key to enhancing the therapeutic potential of this class of compounds lies in systematic modifications of the stilbene scaffold to improve bioavailability, target specificity, and overall efficacy. Future research into novel resveratroldehydes, should they be identified and characterized, will undoubtedly build upon the rich SAR landscape established for the broader family of resveratrol-related compounds.

References

Independent Verification of Resveratrodehyde C Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the research findings on Resveratrodehyde C, a novel resveratrol derivative, with its parent compound, Resveratrol, and standard chemotherapeutic agents. The information is compiled from peer-reviewed scientific literature to aid in the independent verification of its potential as a therapeutic agent.

Data Presentation: Comparative Cytotoxicity

The cytotoxic activity of this compound and its analogs, Resveratrodehyde A and B, was evaluated against three human cancer cell lines: human breast adenocarcinoma (MDA-MB-435), human liver carcinoma (HepG2), and human colon carcinoma (HCT-116). The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cells, are summarized in the tables below for comparison with Resveratrol and common chemotherapeutic drugs.

Table 1: Cytotoxicity (IC₅₀, µM) of Resveratrodehyde Derivatives and Resveratrol

CompoundMDA-MB-435 (Breast Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)
Resveratrodehyde A 8.56>507.82
Resveratrodehyde B 7.68>506.93
This compound 45.335.448.7
Resveratrol ~25-50¹~50-100¹~20-150¹

¹ Note: IC₅₀ values for Resveratrol can vary significantly based on experimental conditions such as cell density and incubation time. The values presented are an approximate range based on multiple studies for comparative purposes.

Table 2: Cytotoxicity (IC₅₀, µM) of Standard Chemotherapeutic Agents

CompoundMDA-MB-435 (Breast Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)
Doxorubicin ~1.22[1]~0.45 - 1.68[2][3]Not readily available
Cisplatin Not readily available~4.32[2]~50 (MDR cells)[4]
5-Fluorouracil Not readily availableNot readily available~19.87 - 57.83[5][6]

Note: The IC₅₀ values for standard chemotherapeutic agents are provided as a reference and are highly dependent on the specific experimental protocol, including the duration of drug exposure.

Experimental Protocols

The following is a detailed methodology for the key experiment cited in the primary research on this compound, the MTT assay for cytotoxicity.

MTT Assay for Cell Viability and Cytotoxicity

This protocol is a standard method used to assess the cytotoxic effects of compounds on cultured cells.

1. Cell Seeding:

  • Human cancer cell lines (MDA-MB-435, HepG2, HCT-116) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well.

  • The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compound are made in the culture medium to achieve the desired final concentrations.

  • The culture medium from the wells is replaced with 100 µL of the medium containing the various concentrations of the test compound. A control group receives medium with the solvent at the same concentration as the highest compound dose.

  • The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is carefully removed from the wells.

  • 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • The plate is gently agitated on a shaker for 10-15 minutes to ensure complete dissolution.

  • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm may be used to subtract background absorbance.

5. Data Analysis:

  • The cell viability is calculated as a percentage of the control group (untreated cells).

  • The IC₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

The following diagrams illustrate the potential signaling pathways affected by this compound, inferred from the known mechanisms of its parent compound, Resveratrol, in the context of breast, liver, and colon cancer.

G cluster_0 Breast Cancer (e.g., MDA-MB-435) Resveratrol Resveratrol / this compound PI3K PI3K Resveratrol->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellCycleArrest Cell Cycle Arrest mTOR->CellCycleArrest

Caption: Inferred PI3K/Akt/mTOR signaling pathway in breast cancer.

G cluster_1 Liver Cancer (e.g., HepG2) Resveratrol Resveratrol / this compound NFkB NF-κB Resveratrol->NFkB inhibits CyclinD1 Cyclin D1 NFkB->CyclinD1 activates Bcl2 Bcl-2 NFkB->Bcl2 activates Proliferation Proliferation CyclinD1->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis inhibits

Caption: Inferred NF-κB signaling pathway in liver cancer.

G cluster_2 Colon Cancer (e.g., HCT-116) Resveratrol Resveratrol / this compound BetaCatenin β-catenin Resveratrol->BetaCatenin promotes degradation Wnt Wnt Wnt->BetaCatenin inhibits degradation TCF_LEF TCF/LEF BetaCatenin->TCF_LEF activates MYC c-Myc TCF_LEF->MYC activates CellGrowth Cell Growth MYC->CellGrowth

Caption: Inferred Wnt/β-catenin signaling pathway in colon cancer.

G Experimental Workflow: MTT Cytotoxicity Assay Start Seed cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Solubilize formazan Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read

References

A Comparative Analysis of the Metabolic Stability of Resveratrodehyde C and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Resveratrol, a well-studied stilbenoid found in grapes and other plants, has garnered significant attention for its potential therapeutic effects in a range of diseases. More recently, novel derivatives of resveratrol, such as Resveratrodehyde C, isolated from the mangrove endophytic fungus Alternaria sp., have emerged as compounds of interest.[1] This guide provides a comparative overview of the metabolic stability of this compound and resveratrol, offering available data, experimental methodologies, and insights into their known signaling pathways to inform further research and drug development efforts.

Metabolic Stability: A Comparative Overview

Metabolic stability is a critical parameter in drug discovery, influencing a compound's bioavailability and in vivo efficacy. While extensive data is available for resveratrol, experimental evaluation of this compound's metabolic stability is currently lacking in the scientific literature.

This compound: An Uncharted Territory

To date, the metabolic stability of this compound has not been experimentally determined. However, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions suggest that it possesses good gastrointestinal absorption and water solubility, without violations of drug-likeness rules.[2][3] These computational predictions provide a preliminary indication of potentially favorable pharmacokinetic properties, but must be validated through experimental studies.

Resveratrol: A Well-Characterized Profile

In contrast, resveratrol has been the subject of numerous metabolic stability studies. It is known to be extensively and rapidly metabolized, primarily through glucuronidation and sulfation in the liver and intestines. This rapid metabolism contributes to its low oral bioavailability.

Table 1: In Vitro Metabolic Stability of Resveratrol

SystemSpeciesHalf-life (t½)Key Metabolites
Liver MicrosomesHumanData not explicitly found in provided search resultsResveratrol glucuronides, Resveratrol sulfates
Liver MicrosomesRatData not explicitly found in provided search resultsResveratrol glucuronides, Resveratrol sulfates

Note: While the search results mention the use of liver microsomes for studying resveratrol metabolism, specific half-life values from these systems were not available in the provided snippets. The primary metabolic pathways, however, are well-established.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of a compound, such as resveratrol, using liver microsomes. This in vitro method is a standard approach in early drug discovery to predict in vivo metabolic clearance.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound.

Materials:

  • Test compound (e.g., Resveratrol)

  • Pooled liver microsomes (human or other species)[4][5]

  • Phosphate buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)[4]

  • NADPH regenerating system (or NADPH)[4][6]

  • Positive control compounds (e.g., compounds with known high and low metabolic clearance)

  • Organic solvent (e.g., acetonitrile or methanol) for reaction termination[4]

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls in a suitable solvent (e.g., DMSO).

    • Thaw the liver microsomes on ice.

    • Prepare the incubation buffer (phosphate buffer).

    • Prepare the NADPH solution.

  • Incubation:

    • Pre-warm the incubation buffer and liver microsome suspension to 37°C.

    • In a microcentrifuge tube, combine the buffer, liver microsome suspension, and the test compound solution. The final concentration of the organic solvent from the compound stock should be low (typically <1%) to avoid inhibiting enzyme activity.[4]

    • Pre-incubate the mixture for a few minutes at 37°C.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[4]

  • Time-Point Sampling:

    • Collect aliquots of the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).[6]

    • Immediately terminate the reaction in each aliquot by adding a cold organic solvent (e.g., 2-3 volumes of acetonitrile). This precipitates the proteins.

  • Sample Processing:

    • Vortex the terminated samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg/mL microsomal protein).

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis prep_reagents Prepare Reagents (Compound, Microsomes, Buffer, NADPH) mix Combine Reagents (Buffer, Microsomes, Compound) prep_reagents->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_reaction Initiate with NADPH pre_incubate->start_reaction time_points Collect Aliquots (t = 0, 5, 15, 30, 60 min) start_reaction->time_points terminate Terminate with Cold Acetonitrile time_points->terminate centrifuge Centrifuge & Collect Supernatant terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Data Analysis (Calculate t½ and Clint) lcms->data_analysis

Caption: Workflow for in vitro metabolic stability assay.

Signaling Pathways

The biological activities of both resveratrol and, presumably, this compound are mediated through their interaction with various cellular signaling pathways.

This compound: Limited Insights

Currently, there is a significant lack of information regarding the specific signaling pathways modulated by this compound. Its reported cytotoxic effects against several human cancer cell lines and its radical scavenging activity suggest potential interactions with pathways regulating cell proliferation, apoptosis, and oxidative stress.[7] However, dedicated studies are required to elucidate its precise molecular targets. One study, in a foreign language, hinted at a possible interaction with the PI3K/AKT signaling pathway, but this was in the context of a broader discussion of compounds from the same fungal source and was not explicitly demonstrated for this compound.[8]

Resveratrol: A Multifaceted Modulator

Resveratrol is known to influence a multitude of signaling pathways, contributing to its diverse pharmacological effects.[9][10][11] Key pathways include:

  • SIRT1 and AMPK Activation: Resveratrol is a well-known activator of Sirtuin 1 (SIRT1), a key regulator of metabolism and longevity.[9] It also activates AMP-activated protein kinase (AMPK), a central sensor of cellular energy status.[9]

  • Nrf2 Pathway: It can potentiate the Nrf2 signaling pathway, a critical regulator of the antioxidant response.[12][13]

  • Inhibition of Pro-inflammatory Pathways: Resveratrol has been shown to inhibit pro-inflammatory pathways, contributing to its anti-inflammatory effects.[9]

  • Modulation of Cancer-Related Pathways: Resveratrol can inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[13] It also suppresses the PI3K/AKT pathway, which is involved in cell survival and proliferation.[13] Furthermore, it can modulate the TGF-β signaling pathway, which has a complex role in cancer progression.[10]

Resveratrol Signaling Pathways Diagram

resveratrol_pathways cluster_activation Activation cluster_inhibition Inhibition cluster_effects Cellular Effects resveratrol Resveratrol sirt1 SIRT1 resveratrol->sirt1 ampk AMPK resveratrol->ampk nrf2 Nrf2 resveratrol->nrf2 wnt_beta_catenin Wnt/β-catenin resveratrol->wnt_beta_catenin pi3k_akt PI3K/AKT resveratrol->pi3k_akt tgf_beta TGF-β resveratrol->tgf_beta pro_inflammatory Pro-inflammatory Pathways resveratrol->pro_inflammatory metabolism Metabolic Regulation sirt1->metabolism longevity Longevity sirt1->longevity ampk->metabolism antioxidant Antioxidant Response nrf2->antioxidant anti_cancer Anti-cancer Effects wnt_beta_catenin->anti_cancer pi3k_akt->anti_cancer tgf_beta->anti_cancer anti_inflammatory Anti-inflammatory Effects pro_inflammatory->anti_inflammatory

Caption: Key signaling pathways modulated by resveratrol.

Conclusion

This comparative guide highlights a significant knowledge gap between the well-characterized metabolic profile of resveratrol and the nascent understanding of this compound. While resveratrol's therapeutic potential is tempered by its rapid metabolism, in silico predictions for this compound offer a promising, albeit unproven, outlook on its pharmacokinetic properties. The diverse signaling pathways modulated by resveratrol provide a roadmap for investigating the mechanisms of action of its derivatives.

To fully assess the therapeutic potential of this compound, future research must prioritize experimental determination of its metabolic stability and a thorough investigation of its molecular targets and downstream signaling effects. Such studies will be crucial for determining whether this novel resveratrol derivative can overcome the metabolic limitations of its parent compound and emerge as a viable candidate for drug development.

References

Safety Operating Guide

Navigating the Safe Disposal of Resveratrodehyde C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of Resveratrodehyde C, a polyphenolic aromatic aldehyde. In the absence of a specific Safety Data Sheet (SDS) for this compound, these guidelines are based on best practices for the disposal of similar chemical classes, including phenolic compounds and non-halogenated aromatic aldehydes.

Proper disposal of this compound is crucial to prevent environmental contamination and mitigate potential health risks. As a member of the polyphenol and aromatic aldehyde chemical families, it should be treated as a hazardous chemical waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or vapors.

Step-by-Step Disposal Procedures

The proper disposal of this compound and its associated waste requires careful segregation and handling. Follow these procedures to ensure safety and compliance.

Solid this compound Waste
  • Collection:

    • Collect pure this compound powder and any grossly contaminated solids (e.g., weighing boats, spatulas) in a dedicated, properly labeled hazardous waste container.

    • The container should be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

  • Storage:

    • Store the sealed container in a designated satellite accumulation area for chemical waste, away from incompatible materials.

Liquid Waste Containing this compound
  • Segregation:

    • Do not mix this compound solutions with other waste streams.

    • Keep aqueous solutions separate from organic solvent solutions.

    • Specifically, non-halogenated organic solutions containing this compound should be collected separately from halogenated solvent waste.[1]

  • Collection:

    • Use a dedicated, leak-proof, and shatter-proof container (e.g., a plastic-coated glass bottle or an HDPE carboy) for liquid waste.

    • Never pour this compound solutions down the drain.[2]

  • Labeling:

    • Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent system (e.g., "in Ethanol"), and the estimated concentration.

  • Storage:

    • Keep the container tightly sealed when not in use and store it in a designated satellite accumulation area with secondary containment to prevent spills.

Contaminated Labware and PPE
  • Sharps:

    • Needles, syringes, or any sharp objects contaminated with this compound should be placed in a designated sharps container for chemical contamination.

  • Glassware:

    • Rinse contaminated glassware (e.g., beakers, flasks) with a suitable solvent (e.g., ethanol or acetone) to remove residual this compound.

    • Collect the rinsate as hazardous liquid waste.

    • After thorough rinsing, the glassware can typically be washed with soap and water for reuse.

  • Solid Consumables:

    • Gloves, paper towels, and other disposable items with minor contamination should be collected in a separate, clearly labeled bag or container for solid chemical waste.[3] This waste is often incinerated.

Quantitative Data Summary

ParameterGuidelineCitation
Waste Segregation Collect non-halogenated organic waste separately from halogenated and inorganic waste streams.[1]
Container Type Use compatible, sealed containers (e.g., HDPE, plastic-coated glass).
Labeling Requirements "Hazardous Waste," chemical name(s), approximate concentrations/percentages, and responsible party.[4]
Satellite Accumulation Store in a designated area, under the control of the generator, with secondary containment.[4]
Drain Disposal Prohibited for pure or concentrated forms. Check local regulations for dilute aqueous solutions.[2]

Experimental Protocols Cited

The disposal procedures outlined in this document are based on standard laboratory chemical waste management protocols. Key principles from established guidelines include:

  • Waste Minimization: Only prepare the amount of this compound solution needed for your experiment to reduce the volume of waste generated.

  • Segregation of Waste Streams: As emphasized by multiple sources, do not mix different types of chemical waste.[1][5] This is crucial for safe handling and proper disposal by waste management facilities.

  • Proper Labeling and Containment: All waste containers must be clearly and accurately labeled and kept securely closed to prevent spills and accidental mixing.[4]

Visualizing the Disposal Workflow

To aid in the decision-making process for the proper disposal of this compound, the following flowchart provides a visual guide.

ResveratrodehydeC_Disposal cluster_waste_generation Waste Generation cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Pathway cluster_final_disposal Final Disposal Waste This compound Waste Solid Solid (Pure Compound, Contaminated Solids) Waste->Solid Is it solid? Liquid Liquid (Solutions) Waste->Liquid Is it liquid? Contaminated Contaminated Materials (Gloves, Glassware, Sharps) Waste->Contaminated Is it contaminated labware/PPE? Solid_Container Collect in Labeled Solid Hazardous Waste Container Solid->Solid_Container Aqueous_Container Collect in Labeled Aqueous Non-Halogenated Waste Container Liquid->Aqueous_Container Aqueous Solution Organic_Container Collect in Labeled Organic Non-Halogenated Waste Container Liquid->Organic_Container Organic Solution Sharps_Container Dispose in Sharps Container for Chemical Waste Contaminated->Sharps_Container Sharps SolidWaste_Container Collect in Labeled Solid Chemical Waste Bag/Container Contaminated->SolidWaste_Container Non-Sharps Pickup Arrange for Pickup by Licensed Hazardous Waste Contractor Solid_Container->Pickup Aqueous_Container->Pickup Organic_Container->Pickup Sharps_Container->Pickup SolidWaste_Container->Pickup

Caption: Disposal workflow for this compound.

Disclaimer: These guidelines are intended for informational purposes and should be supplemented by your institution's specific chemical hygiene plan and waste disposal procedures. Always consult with your Environmental Health and Safety (EHS) department for final guidance.

References

Navigating the Safe Handling and Application of Resveratrodehyde C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety protocols, operational guidelines, and disposal instructions for Resveratrodehyde C. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is compiled from information on the structurally related compounds resveratrol and veratraldehyde, as well as a toxicity study on a novel resveratrol derivative. All procedures should be conducted with caution and adapted as necessary based on professional judgment and emerging data.

Essential Safety and Handling Information

The following table summarizes the known safety information for compounds structurally related to this compound. This data should be used as a precautionary guide.

ParameterResveratrolVeratraldehydeResveratrol Surrogate Molecule 5 (RSM5)
Appearance Off-white to beige powderBeige crystalline solidNot specified
Molecular Weight 228.25 g/mol 166.17 g/mol Not specified
Melting Point ~261°C (501°F)[1]40 - 43 °CNot specified
Solubility Water: ~22.5 mg/L at 20°C; Ethanol: 110 g/kg at 24.5°C[1]Freely soluble in alcoholNot specified
Acute Oral Toxicity (LD50) Not specified2,000 mg/kg (Rat)Mortality observed at 550 mg/kg in mice.[2]
Handling Precautions Avoid dust formation. Use in a well-ventilated area.Avoid dust formation. Avoid breathing vapors, mist, or gas.Not specified
Storage Keep container tightly closed and dry. Keep away from heat and incompatible materials.Stable under recommended storage conditions.Not specified

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound and its analogs.

PPE CategoryRecommended EquipmentJustification
Eye Protection Wear safety glasses with side shields.Protects eyes from dust particles and potential splashes.
Hand Protection Use nitrile rubber gloves.Provides a barrier against skin contact.
Body Protection Wear a lab coat or full protective clothing.Minimizes skin exposure to the compound.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.Protects against inhalation of fine dust particles. The level of respiratory protection should be determined by a risk assessment of the specific procedure.

Operational Plan: From Receipt to Disposal

A systematic approach to the handling of this compound will ensure safety and maintain the integrity of the compound.

Receiving and Inspection
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Verify that the container is properly labeled with the chemical name, concentration, and any hazard warnings.

  • Log the date of receipt on the container.

Storage
  • Store in a cool, dry, and well-ventilated area.

  • Keep the container tightly sealed to prevent contamination and degradation.

  • Segregate from incompatible materials such as strong oxidizing agents and strong bases.

  • Store away from heat sources.

Handling and Use
  • All handling of solid this compound should be performed in a chemical fume hood to minimize inhalation exposure.

  • Use appropriate PPE as outlined in the table above.

  • Avoid generating dust. If weighing the powder, do so carefully on a tared weigh boat within the fume hood.

  • For creating solutions, add the solid to the solvent slowly to prevent splashing.

Disposal Plan
  • Waste Characterization: All waste containing this compound must be considered hazardous chemical waste.

  • Containerization: Collect all solid and liquid waste in designated, leak-proof, and clearly labeled hazardous waste containers.[3]

  • Labeling: The waste container label must include "Hazardous Waste," the full chemical name (this compound), and the approximate concentration and quantity.

  • Storage of Waste: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic. Keep containers closed except when adding waste.

  • Disposal Request: Do not dispose of this compound down the drain or in regular trash.[3] Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.[4][5]

Experimental Protocol: Investigating the Anti-proliferative Effects of this compound on C6 Glioma Cells (Adapted from Resveratrol Protocol)

This protocol is a representative example of how to investigate the biological activity of a compound like this compound and is based on studies conducted with resveratrol.[6] Researchers should optimize concentrations and incubation times for this compound.

Cell Culture
  • Culture rat C6 glioma cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

Preparation of this compound Stock Solution
  • Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a 100 mM stock solution.

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Store the stock solution at -20°C.

Cell Viability Assay (MTT Assay)
  • Seed C6 cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed C6 cells in a 6-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight.

  • Treat the cells with this compound at the determined IC50 concentration for 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells.

Signaling Pathway and Experimental Workflow

The biological effects of resveratrol, a parent compound of this compound, are mediated through various signaling pathways. One key pathway is the Nrf2 signaling pathway, which is involved in the cellular antioxidant response.[2]

Resveratrol_Nrf2_Pathway Resveratrol and the Nrf2 Signaling Pathway Res This compound (or Resveratrol) Keap1 Keap1 Res->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds to ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Cellular Protection (Antioxidant Effects) Antioxidant_Genes->Cellular_Protection Leads to

Caption: this compound may activate the Nrf2 pathway by inhibiting Keap1.

The following diagram illustrates the general workflow for assessing the cellular effects of this compound.

Experimental_Workflow Experimental Workflow for Assessing Cellular Effects Start Start Cell_Culture Cell Culture (e.g., C6 Glioma) Start->Cell_Culture Treatment Treatment with This compound Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Treatment->Apoptosis_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

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